Davidiin
描述
属性
分子式 |
C41H30O26 |
|---|---|
分子量 |
938.7 g/mol |
IUPAC 名称 |
[(1S,19R,20R,21S,22R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,23-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-20-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)64-33-23-9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(8-22(49)30(54)32(25)56)40(61)67-41(63-23)35(66-38(59)12-5-19(46)28(52)20(47)6-12)34(33)65-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1 |
InChI 键 |
WTXYHBLZUNEOJB-UUUCSUBKSA-N |
手性 SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O1)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
规范 SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O1)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
同义词 |
davidiin |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Davidiin
For Researchers, Scientists, and Drug Development Professionals
Davidiin is a bioactive ellagitannin, a type of hydrolyzable tannin found in various plants, including Davidia involucrata, Polygonum capitatum, and Acer saccharum.[1][2] As a primary active constituent in some traditional medicines, it has garnered significant interest for its diverse pharmacological activities.[1][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols for its isolation, and its known biological mechanisms of action.
Chemical Structure and Physicochemical Properties
This compound is a complex polyphenolic compound characterized by a central glucose core. This glucose moiety is esterified with multiple galloyl groups and a hexahydroxydiphenoyl (HHDP) group, which is formed by the oxidative coupling of two galloyl units. A unique feature of this compound is the conformation of its glucopyranose core, which exists in a dynamic equilibrium between a skew-boat (BO,3) and a chair (¹C₄) conformational state in solution, with the equilibrium being influenced by the solvent and temperature.[1][2][4][5] This conformational flexibility may be crucial for its diverse biological interactions.[1]
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₁H₃₀O₂₆ | [1][6] |
| Molecular Weight | 938.7 g/mol | [1][6] |
| IUPAC Name | [(1S,19R,20R,21S,22R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,23-trioxatetracyclo[17.3.1.0⁴,⁹.0¹⁰,¹⁵]tricosa-4,6,8,10,12,14-hexaen-20-yl] 3,4,5-trihydroxybenzoate | [1][6] |
| InChI Key | WTXYHBLZUNEOJB-UUUCSUBKSA-N | [1][6] |
| Canonical SMILES | C1[C@@H]2--INVALID-LINK--OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O1)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O">C@HOC(=O)C7=CC(=C(C(=C7)O)O)O | [6] |
Experimental Protocols
The isolation and characterization of this compound involve multi-step procedures requiring careful execution.
This compound is commonly isolated from the leaves of Davidia involucrata or the whole plant of Persicaria capitata.[1][7] The general workflow involves solvent extraction, liquid-liquid partitioning, and column chromatography.
Methodology:
-
Extraction:
-
Dried and powdered plant material (e.g., leaves of D. involucrata) is homogenized and extracted with a solvent such as aqueous acetone (B3395972) or ethanol.[1][7]
-
For instance, heating reflux extraction followed by High-Performance Liquid Chromatography (HPLC) has been used to quantify this compound from Polygonum capitatum.[1] This method, while effective, may pose a risk of thermal degradation for heat-sensitive compounds.[1]
-
-
Solvent Partitioning:
-
The crude extract is concentrated under reduced pressure to remove the organic solvent.
-
The resulting aqueous suspension is then successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol (n-BuOH).[1]
-
The ellagitannin fraction, including this compound, typically concentrates in the n-BuOH extract.[1]
-
-
Chromatographic Purification:
-
The n-BuOH extract is subjected to multiple rounds of column chromatography for purification.
-
A variety of stationary phases are employed, including Sepabeads SP700, Diaion HP20SS, Sephadex LH-20, and reversed-phase silica (B1680970) gels like YMC-gel ODS-A.[1]
-
Elution is performed using gradient systems, commonly with increasing concentrations of methanol (B129727) in water, to separate this compound from other co-extracted tannins and compounds.[1]
-
-
Final Purification:
-
Fractions containing this compound are pooled, and the compound can be further purified by recrystallization from a solvent like methanol to yield high-purity this compound.[1]
-
The definitive structure of isolated this compound is confirmed using a combination of spectroscopic techniques.
Methodology:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula (C₄₁H₃₀O₂₆).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (like COSY, HSQC, HMBC), are essential for elucidating the connectivity of the atoms. Analysis of ¹H NMR coupling constants (J values) is particularly crucial for determining the conformation of the glucose core.[2][4]
-
Other Spectroscopic Methods: UV-Vis and Infrared (IR) spectroscopy provide additional information about the electronic structure (chromophores) and functional groups present in the molecule, respectively.
The first total synthesis of (+)-Davidiin was accomplished by Hidetoshi Yamada and his team in 2012, providing a definitive confirmation of its structure and enabling the synthesis of analogues for further study.[1] The synthesis is a complex, multi-step process that is beyond the scope of this guide, but it represents a significant achievement in natural product chemistry.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, making it a valuable compound for drug discovery and development.
-
Anti-Diabetic Activity: this compound has demonstrated potent anti-diabetic effects, in some studies appearing stronger than metformin.[1][8] It works through multiple mechanisms, including the inhibition of α-glucosidase to reduce glucose uptake and the modulation of lipid metabolism.[8][9] It influences cholesterol and steroid hormone metabolism and may exert its effects through the FXR-GLP-1/PPAR/SHP signaling pathway to enhance insulin (B600854) synthesis and sensitivity.[8][10]
-
Anti-Cancer Activity: The compound shows promising antitumor activity, particularly against hepatocellular carcinoma (HCC).[1][11] Its mechanism involves the specific downregulation of the Enhancer of Zeste Homolog 2 (EZH2), a protein often associated with aggressive cancers.[1][11] It also mediates cytotoxicity in HepG2 cancer cells by causing a significant increase in dihydroceramide (B1258172) (DHCer) and sphinganine (B43673) (Sa), likely by inhibiting the enzyme dihydroceramide desaturase.[1]
-
SUMOylation Inhibition: this compound is an inhibitor of protein SUMOylation, a critical post-translational modification process involved in numerous cellular pathways. This makes it a useful chemical probe for studying SUMOylation-dependent biological events.[1][12]
References
- 1. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. This compound | C41H30O26 | CID 14682455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. A potential antitumor ellagitannin, this compound, inhibited hepatocellular tumor growth by targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of protein SUMOylation by this compound, an ellagitannin from Davidia involucrata - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ellagitannin Davidiin: A Comprehensive Technical Guide to its Botanical Sources and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Davidiin, a bioactive ellagitannin, has garnered significant scientific interest for its potential therapeutic applications, notably in oncology and metabolic diseases. This technical guide provides an in-depth overview of the primary plant sources of this compound, its natural occurrence, and quantitative data on its concentration. Furthermore, this document details the experimental protocols for the extraction, isolation, and quantification of this compound from botanical matrices. The known signaling pathways through which this compound exerts its biological effects, particularly its anticancer and antidiabetic activities, are also elucidated with detailed diagrams. This guide is intended to be a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Botanical Sources and Natural Occurrence of this compound
This compound is a hydrolyzable tannin belonging to the class of ellagitannins, which are esters of hexahydroxydiphenic acid and a polyol, typically glucose. Its natural distribution is not widespread, with significant concentrations found in a select number of plant species. The primary botanical sources identified to date are Davidia involucrata and Polygonum capitatum.
Davidia involucrata (Dove Tree)
Davidia involucrata, commonly known as the dove tree or handkerchief tree, is a deciduous tree native to South Central China.[1][2][3] It is the sole species in the genus Davidia.[1][3] The leaves of D. involucrata are a significant source of ellagitannins, with this compound being one of the major tannin constituents.[4] While it is described as a prominent tannin in this plant, specific quantitative data on the concentration of this compound in the leaves remains to be precisely determined in available literature. Along with this compound, other ellagitannins such as granatin A and pedunculagin (B3056322) have also been isolated from the leaves of this tree.
Polygonum capitatum (Pink-headed Persicaria)
Polygonum capitatum, also known by its synonym Persicaria capitata, is a perennial herb found in parts of Asia, including Southwest China.[5][6][7] This plant has a history of use in traditional medicine.[5] P. capitatum is a notable source of this compound, where it is considered a primary bioactive component.[8] The concentration of this compound in the whole plant of P. capitatum is reported to be approximately 1%.[8] This plant has been the source of this compound for a number of pharmacological studies investigating its antitumor and antidiabetic properties.[9][10]
Quantitative Data of this compound in Plant Sources
The available quantitative data for this compound concentration in its primary plant sources is summarized in the table below. It is important to note that the concentration of secondary metabolites in plants can vary based on factors such as geographical location, climate, and time of harvest.
| Plant Species | Plant Part | Concentration of this compound | Reference |
| Polygonum capitatum | Whole Plant | Approximately 1% | [8] |
| Davidia involucrata | Leaves | Major Tannin (Specific % not reported) | [4] |
Table 1: Quantitative Occurrence of this compound in Plant Sources.
Experimental Protocols
This section outlines the detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.
Extraction of this compound
The selection of an appropriate extraction method and solvent is crucial for the efficient isolation of this compound. Both conventional and modern techniques can be employed.
-
Sample Preparation: Air-dry the plant material (leaves of D. involucrata or whole plant of P. capitatum) at room temperature and grind into a fine powder.
-
Extraction Solvent: A mixture of acetone (B3395972) and water (e.g., 70% aqueous acetone) or ethanol (B145695) are effective solvents for extracting ellagitannins like this compound.
-
Maceration Protocol:
-
Suspend the powdered plant material in the chosen solvent at a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the suspension at room temperature for 24-48 hours.
-
Filter the mixture through cheesecloth and then filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Soxhlet Extraction Protocol:
-
Place the powdered plant material in a thimble in a Soxhlet apparatus.
-
Extract with the chosen solvent for 6-8 hours.
-
Concentrate the resulting extract using a rotary evaporator.
-
Ultrasound-assisted extraction can enhance the extraction efficiency and reduce extraction time.[11][12][13][14][15]
-
Sample Preparation: Prepare the plant material as described in section 3.1.1.
-
Extraction Procedure:
-
Suspend the powdered plant material in the chosen solvent in a beaker.
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonication parameters to be optimized include:
-
After sonication, filter and concentrate the extract as described for solvent extraction.
-
Isolation and Purification of this compound
The crude extract containing this compound can be further purified using chromatographic techniques.
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in water.
-
Successively partition the aqueous solution with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Ellagitannins like this compound are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Column Chromatography:
-
Subject the enriched fraction (e.g., n-butanol fraction) to column chromatography.
-
Stationary Phases: Sephadex LH-20, Diaion HP-20, or silica (B1680970) gel are commonly used.
-
Mobile Phase: A gradient of methanol (B129727) in water or ethanol in water is typically used for elution.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or UV detector is a reliable method for the quantification of this compound.[16][17][18][19][20]
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol or the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Accurately weigh the powdered plant material.
-
Extract using one of the methods described in section 3.1.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions (General Protocol):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25-35 °C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 280 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Calculate the concentration of this compound in the plant sample based on its peak area and the calibration curve.
-
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways.
Anticancer Activity: Inhibition of EZH2
In hepatocellular carcinoma (HCC), this compound has been demonstrated to inhibit tumor growth by specifically downregulating the Enhancer of Zeste Homolog 2 (EZH2).[9][10] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[21][22][23] This epigenetic modification leads to the transcriptional repression of tumor suppressor genes. By inhibiting EZH2, this compound can lead to the reactivation of these tumor suppressor genes, resulting in the inhibition of cancer cell proliferation and tumor growth.[9][21][22][23]
Antidiabetic Activity
The antidiabetic effects of this compound appear to be multifactorial, primarily involving the inhibition of α-glucosidase and the modulation of lipid metabolism.[8][24]
α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[25][26][27][28][29] By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. The kinetics of this inhibition are suggested to be non-competitive.[27]
This compound has been shown to influence several pathways involved in lipid metabolism, which can contribute to its antidiabetic effects.[8][24][30][31]
-
Phosphatide Metabolism: this compound may increase the levels of phosphatidylinositol and sphingosine-1-phosphate.
-
Cholesterol Metabolism: It can reduce the levels of glycocholic acid and glycochenodeoxycholic acid.
-
Steroid Hormone Metabolism: this compound may increase the levels of hepoxilin B3 while decreasing prostaglandins.
These modulations of lipid metabolism can improve insulin (B600854) sensitivity and glucose uptake, potentially through the upregulation of genes such as AMPK and GLUT4.[24]
Experimental Workflow Overview
The following diagram provides a logical workflow for the phytochemical analysis of this compound from plant sources.
Conclusion
This compound stands out as a promising natural compound with well-defined botanical sources and significant therapeutic potential. Davidia involucrata and Polygonum capitatum are the primary plants for its isolation. The methodologies for its extraction, purification, and quantification are well-established, relying on standard phytochemical techniques. The elucidation of its mechanisms of action, particularly the inhibition of EZH2 in cancer and the modulation of key metabolic pathways in diabetes, provides a strong basis for further preclinical and clinical investigations. This guide serves as a foundational resource to aid researchers in the continued exploration of this compound's therapeutic applications.
References
- 1. Davidia involucrata - Wikipedia [en.wikipedia.org]
- 2. Davidia involucrata - Trees and Shrubs Online [treesandshrubsonline.org]
- 3. Davidia – the Dove Tree and its fossil record – International Organisation of Palaeobotany [palaeobotany.org]
- 4. Inhibition of protein SUMOylation by this compound, an ellagitannin from Davidia involucrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polygonum capitatum, the Hmong Medicinal Flora: A Comprehensive Review of Its Phytochemical, Pharmacological and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A potential antitumor ellagitannin, this compound, inhibited hepatocellular tumor growth by targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Ultrasound-assisted natural deep eutectic solvent extraction of anthocyanin from Vitis davidii Foex. pomace: Optimization, identification, antioxidant activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound-assisted natural deep eutectic solvent extraction of anthocyanin from Vitis davidii Foex. pomace: Optimization, identification, antioxidant activity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Development of an Ultrasound-Assisted Extraction Procedure for the Simultaneous Determination of Anthocyanins and Phenolic Acids in Black Beans [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 17. scienggj.org [scienggj.org]
- 18. researchgate.net [researchgate.net]
- 19. Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Genistein and daidzein modulate hepatic glucose and lipid regulating enzyme activities in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibitory Activity and Mechanism Investigation of Hypericin as a Novel α-Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 30. Polyunsaturated fatty acid regulation of genes of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
The Core of Davidiin Biosynthesis in Polygonum capitatum: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the putative biosynthesis pathway of Davidiin, a significant ellagitannin found in Polygonum capitatum. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the metabolic route, from primary metabolites to the complex structure of this compound. The guide details the enzymatic steps, key intermediates, and regulatory aspects of this pathway. To facilitate a thorough understanding, quantitative data from related studies, detailed experimental protocols, and pathway visualizations are provided. It is important to note that while this compound has been isolated from Polygonum capitatum, the specific enzymatic steps for its biosynthesis in this plant have not been fully elucidated. Therefore, the pathway presented here is a putative pathway based on the well-established general biosynthesis of ellagitannins in other plant species.
The Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that originates from the shikimate pathway, a central route in primary metabolism for the production of aromatic amino acids. The pathway culminates in the formation of gallic acid, which serves as the foundational building block for a vast array of hydrolyzable tannins, including this compound.
The key stages of the proposed pathway are:
-
Formation of Gallic Acid: The pathway begins with the conversion of 3-dehydroshikimate, an intermediate of the shikimate pathway, to gallic acid. This reaction is catalyzed by the enzyme shikimate dehydrogenase (SDH).[1][2][3][4]
-
Synthesis of β-Glucogallin: The initial committed step in the formation of hydrolyzable tannins is the esterification of D-glucose at the anomeric C1 position with gallic acid. This reaction utilizes UDP-glucose as the activated glucose donor and is catalyzed by a UDP-glucosyltransferase (UGT), specifically a gallate 1-beta-glucosyltransferase.[5] The product, 1-O-galloyl-β-D-glucose (β-glucogallin), serves as the primary galloyl donor for subsequent reactions.[5][6]
-
Stepwise Galloylation to Pentagalloylglucose (PGG): Following the formation of β-glucogallin, a series of position-specific galloyltransferases catalyze the sequential addition of four more galloyl groups to the glucose core.[5][6] This results in the formation of the pivotal intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).[5][7][8]
-
Oxidative Coupling and Formation of the HHDP Group: PGG is the precursor to all ellagitannins.[9][10] The characteristic feature of ellagitannins is the presence of a hexahydroxydiphenoyl (HHDP) group, which is formed by the intramolecular C-C oxidative coupling of two adjacent galloyl groups on the PGG molecule.[11][12] This reaction is catalyzed by a laccase-like phenol (B47542) oxidase.[8] The initial product is likely a dehydrohexahydroxydiphenoyl (DHHDP) ester, which is subsequently reduced to the HHDP ester.[12][13]
-
Final Modifications to form this compound: The structure of this compound (Beta-1,6-hexa-hydroxydibenzoyl-2,3,4-trigallate-D-glucose) indicates that it is a monomeric ellagitannin.[14][15] Starting from an intermediate with at least five galloyl groups, a series of specific oxidative couplings and potentially further galloylations lead to the final structure of this compound.
Below is a diagram illustrating the putative biosynthesis pathway of this compound.
Quantitative Data
Quantitative analysis of the intermediates in the this compound biosynthesis pathway in Polygonum capitatum is not yet available in the literature. However, to provide a reference for researchers, the following tables summarize representative quantitative data for gallic acid and ellagic acid (a hydrolysis product of ellagitannins) from other plant sources.
Table 1: Representative Content of Free and Total Gallic Acid in Plant Materials
| Plant Species | Plant Part | Free Gallic Acid (mg/g DW) | Total Gallic Acid (mg/g DW) | Reference |
| Geum rivale | Underground parts | Not detected | 9.57 | [16] |
| Geum urbanum | Underground parts | Not detected | 5.25 | [16] |
| Dimocarpus longan (Longan) | Seed | 2.33 | - | [17] |
| Mangifera indica (Mango) | Kernel | 4.36 | - | [17] |
Table 2: Representative Content of Free and Total Ellagic Acid in Plant Materials
| Plant Species | Plant Part | Free Ellagic Acid (mg/g DW) | Total Ellagic Acid (mg/g DW) | Reference |
| Geum rivale | Underground parts | 0.44 | 60.64 | [16] |
| Geum urbanum | Underground parts | 0.38 | 32.19 | [16] |
| Dimocarpus longan (Longan) | Seed | 15.6 | - | [17] |
| Mangifera indica (Mango) | Kernel | 10.6 | - | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Extraction of Phenolic Compounds from Polygonum capitatum
This protocol outlines a general procedure for the extraction of phenolic compounds, including this compound and its precursors, from plant material.
Materials:
-
Fresh or freeze-dried Polygonum capitatum plant material (leaves, stems)
-
Liquid nitrogen
-
Mortar and pestle or grinder
-
Extraction Solvent: 80% (v/v) aqueous methanol (B129727) or 70% (v/v) aqueous acetone
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh approximately 100 mg of finely ground plant tissue.
-
Add 1 mL of the chosen extraction solvent.
-
Sonicate the mixture for 20 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 1 mL of solvent to ensure complete extraction.
-
Pool the supernatants.
-
Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Quantitative Analysis of Gallic Acid and Gallotannins by HPLC
This protocol describes a general method for the quantification of gallic acid and its glucose esters using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).
Materials:
-
HPLC system with a DAD
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Standards for gallic acid, β-glucogallin, and other galloylglucose intermediates
-
Filtered plant extract
Procedure:
-
HPLC Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm for gallotannins and 272 nm for gallic acid.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 30% B
-
35-40 min: Linear gradient from 30% to 100% B
-
40-45 min: Hold at 100% B
-
45-50 min: Return to 5% B
-
50-55 min: Column re-equilibration at 5% B
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for each analyte.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Inject the plant extract and identify the peaks by comparing their retention times with the standards.
-
Quantify the amount of each compound in the extract using the calibration curves.
-
Enzyme Assay for Galloyltransferase Activity
This protocol provides a method to assay the activity of galloyltransferases involved in the synthesis of PGG.
Materials:
-
Crude or purified enzyme extract
-
Assay Buffer: 0.1 M citrate (B86180) buffer, pH 6.0
-
Substrates: 1-O-galloyl-β-D-glucose (β-glucogallin) as the galloyl donor and a suitable galloylglucose acceptor (e.g., 1,2,3,6-tetra-O-galloyl-β-D-glucose)
-
Reaction termination solution: 10% (v/v) formic acid
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing 50 µL of assay buffer, 10 µL of the galloyl donor solution (e.g., 10 mM), and 10 µL of the galloyl acceptor solution (e.g., 5 mM).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme extract.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 10 µL of the termination solution.
-
Centrifuge the mixture at 12,000 x g for 5 minutes to pellet any precipitated protein.
-
Analyze the supernatant by HPLC (as described in 3.2) to quantify the formation of the product (e.g., PGG).
-
Enzyme activity can be expressed as the amount of product formed per unit time per milligram of protein.
Enzyme Assay for Laccase-like Oxidase Activity
This protocol outlines an assay for the oxidative coupling activity of enzymes involved in HHDP group formation.
Materials:
-
Crude or purified enzyme extract
-
Assay Buffer: 0.1 M sodium acetate (B1210297) buffer, pH 5.0
-
Substrate: 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)
-
Reaction termination solution: 10% (v/v) formic acid
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing 100 µL of assay buffer and 20 µL of PGG solution (e.g., 2 mM).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme extract.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 20 µL of the termination solution.
-
Analyze the reaction mixture by HPLC (as described in 3.2) to monitor the depletion of the PGG substrate and the formation of ellagitannin products (e.g., tellimagrandin II).
-
Enzyme activity can be expressed as the rate of substrate consumption or product formation per milligram of protein.
Experimental Workflows
The following diagrams illustrate general workflows for key experimental procedures in the study of the this compound biosynthesis pathway.
Conclusion
The biosynthesis of this compound in Polygonum capitatum is a complex process rooted in primary plant metabolism and extending into the specialized pathways of hydrolyzable tannins. While the specific enzymes and regulatory mechanisms in this particular plant remain to be fully characterized, the putative pathway presented in this guide, based on established principles of ellagitannin biosynthesis, provides a robust framework for future research. The quantitative data, detailed experimental protocols, and workflow diagrams offered herein are intended to serve as a valuable resource for scientists and researchers aiming to unravel the intricacies of this compound biosynthesis and harness its potential for pharmaceutical and other applications. Further investigation, including transcriptomic and proteomic analyses in Polygonum capitatum, will be crucial for the definitive elucidation of this important metabolic pathway.
References
- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Gallic Acid Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]
- 4. Mechanism of gallic acid biosynthesis in bacteria (Escherichia coli) and walnut (Juglans regia) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biosynthesis of gallotannins: beta-glucogallin-dependent formation of 1,2,3,4,6-pentagalloylglucose by enzymatic galloylation of 1,2,3,6-tetragalloylglucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentagalloylglucose - Wikipedia [en.wikipedia.org]
- 8. Enzymology of gallotannin and ellagitannin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]
- 12. Formation of Dehydrohexahydroxydiphenoyl Esters by Oxidative Coupling of Galloyl Esters in an Aqueous Medium Involved in Ellagitannin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agro.icm.edu.pl [agro.icm.edu.pl]
- 17. DSpace [scholarbank.nus.edu.sg]
A Comprehensive Technical Guide to Davidiin: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Davidiin, an ellagitannin with significant therapeutic potential. The information is compiled for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and application of this bioactive compound.
Physicochemical Properties
This compound is a complex hydrolyzable tannin, specifically an ellagitannin, that has been isolated from various plant species, including Davidia involucrata and Polygonum capitatum.[1][2] Its multifaceted structure contributes to its notable biological activities.
Structural and General Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. As a complex natural product, some conventional properties like boiling point are not applicable, as the molecule is prone to decomposition at high temperatures.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₄₁H₃₀O₂₆ | [3] |
| Molecular Weight | 938.7 g/mol | [1][3] |
| IUPAC Name | [(1S,19R,20R,21S,22R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,23-trioxatetracyclo[17.3.1.0⁴,⁹.0¹⁰,¹⁵]tricosa-4,6,8,10,12,14-hexaen-20-yl] 3,4,5-trihydroxybenzoate | [3] |
| Synonyms | This compound | [3] |
| CAS Number | Not readily available in searched public databases. | |
| Appearance | Reported as a pale yellow amorphous powder upon isolation. | |
| Melting Point | Not reported; likely decomposes upon heating. | |
| Boiling Point | Not applicable; decomposes at high temperatures. | |
| Solubility | Soluble in aqueous acetone (B3395972), ethanol (B145695), methanol (B129727), and n-butanol, which are used for its extraction and purification.[1] Specific quantitative solubility data in common laboratory solvents like DMSO is not readily available. |
Spectral Data
The structural elucidation of this compound has been accomplished using various spectroscopic techniques. While detailed raw spectral data is not consistently available in public databases, the methodologies employed are standard for natural product chemistry.
| Spectral Method | Description | Source(s) |
| Mass Spectrometry (MS) | Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of this compound. | [4] |
| NMR Spectroscopy | ¹H and ¹³C NMR are critical for determining the complex structure, including the conformation of the glucose core. Solvents such as Acetone-d₆, CD₃OD, DMSO-d₆, and D₂O have been used in conformational studies.[1] | |
| FTIR Spectroscopy | Infrared spectroscopy can be used to identify functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are abundant in this compound's structure. Specific peak assignments for this compound are not readily available. | |
| UV-Vis Spectroscopy | UV-Visible spectroscopy is used to analyze the chromophoric structure of this compound, typical for phenolic compounds. Specific absorption maxima (λmax) are not consistently reported. |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is a composite methodology based on published procedures for the isolation of this compound from plant sources like Davidia involucrata or Persicaria capitata.[1]
-
Extraction:
-
Air-dried and powdered plant material (e.g., leaves or whole plant) is extracted with a solvent such as aqueous acetone or ethanol at room temperature.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.
-
The this compound-rich fraction, typically the n-butanol fraction, is collected and concentrated.
-
-
Column Chromatography:
-
The n-butanol fraction is subjected to multiple rounds of column chromatography for purification.
-
Initial Fractionation: A resin such as Diaion HP20SS or Sepabeads SP700 is used, with a step-wise gradient of methanol in water as the eluent.[1]
-
Fine Purification: Fractions containing this compound are further purified using Sephadex LH-20, Toyopearl HW-40, or MCI-gel CHP-20P columns.[1]
-
Final Polishing: High-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., YMC-gel ODS-A) with an aqueous methanol eluent can be used to obtain highly pure this compound.[1]
-
-
Structure Verification:
-
The purified compound's identity is confirmed using mass spectrometry and NMR spectroscopy.
-
In Vitro α-Glucosidase Inhibition Assay
This protocol is a representative method to evaluate the anti-diabetic potential of this compound by measuring its ability to inhibit α-glucosidase.
-
Reagent Preparation:
-
Prepare α-glucosidase solution (e.g., from Saccharomyces cerevisiae) in a phosphate (B84403) buffer (pH 6.8).
-
Prepare the substrate solution, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same phosphate buffer.
-
Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions. Acarbose is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add the this compound solution (or control/blank) to the wells.
-
Add the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).[5]
-
-
Measurement and Calculation:
-
Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of this compound required to inhibit 50% of the enzyme activity) is determined by plotting the inhibition percentage against the log of the inhibitor concentration.
-
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, primarily investigated for its anti-diabetic and anti-cancer properties. These effects are attributed to its modulation of several key signaling pathways.
Anti-Diabetic Activity: Modulation of AMPK Signaling
This compound has demonstrated potent anti-diabetic effects, in some cases stronger than metformin, in streptozotocin-induced diabetic rat models.[1] A key mechanism is believed to be the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[6][7]
Activated AMPK works to restore cellular energy balance by stimulating ATP-producing pathways (like glucose uptake and fatty acid oxidation) and inhibiting ATP-consuming pathways (like gluconeogenesis and lipid synthesis).[7][8] this compound's influence on this pathway may enhance glucose uptake and mitigate lipid metabolism disorders.[1]
Anti-Cancer Activity: Targeting EZH2 in Hepatocellular Carcinoma
This compound has been shown to inhibit the growth of hepatocellular carcinoma (HCC) cells both in vitro and in vivo.[2] This anti-tumor activity is facilitated by the specific downregulation of the Enhancer of Zeste Homolog 2 (EZH2).[2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is often overexpressed in aggressive cancers, where it contributes to cell proliferation by silencing tumor suppressor genes.[9] By promoting the degradation of EZH2, this compound can inhibit cancer cell proliferation.
Anti-Cancer Activity: Inhibition of Dihydroceramide (B1258172) Desaturase
Further studies on HCC cells revealed that this compound induces a significant increase in the levels of dihydroceramide (DHCer) and sphinganine.[1] This suggests that this compound may exert its cytotoxic effects by inhibiting dihydroceramide desaturase (DEGS1), the enzyme that catalyzes the final step in de novo ceramide biosynthesis by converting DHCer to ceramide.[1][10][11] The accumulation of DHCer can disrupt cellular processes and lead to cell death.
References
- 1. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 2. A potential antitumor ellagitannin, this compound, inhibited hepatocellular tumor growth by targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C41H30O26 | CID 14682455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. David M. Lubman—The University of Michigan—A retrospective in research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. cusabio.com [cusabio.com]
- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2 is downstream of the pRB-E2F pathway, essential for proliferation and amplified in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroceramide desaturase and dihydrosphingolipids: debutant players in the sphingolipid arena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pathophysiological role of dihydroceramide desaturase in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Davidiin's Mechanism of Action in Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Davidiin, a prominent ellagitannin isolated from Polygonum capitatum, has demonstrated significant anti-diabetic properties. This technical guide delineates the core mechanisms of action through which this compound exerts its therapeutic effects. Evidence from preclinical studies indicates a multi-pronged approach involving the inhibition of carbohydrate-metabolizing enzymes, modulation of key signaling pathways that enhance insulin (B600854) sensitivity and glucose uptake, and regulation of lipid metabolism. This document provides a comprehensive overview of the current understanding of this compound's anti-diabetic activities, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is on the rise, necessitating the exploration of novel therapeutic agents. This compound, a bioactive compound from the traditional medicinal herb Polygonum capitatum, has emerged as a promising candidate.[1] Preclinical research, primarily in rodent models of diabetes, has shown that this compound can effectively lower blood glucose levels, with potency comparable to or greater than metformin (B114582).[1][2] This guide provides an in-depth analysis of the molecular mechanisms underpinning these anti-diabetic effects.
Quantitative Data Summary
The anti-diabetic efficacy of this compound has been quantified in a key study utilizing a streptozotocin (B1681764) (STZ)-induced diabetic rat model. The data from this study, comparing the effects of this compound to the standard anti-diabetic drug metformin, are summarized below.
| Parameter | Diabetic Control (STZ) | This compound (90 mg/kg) | Metformin (140 mg/kg) | Reference |
| Initial Blood Glucose (mmol/L) | 30.2 ± 2.6 | 30.2 ± 2.6 | Not specified | [2][3] |
| Final Blood Glucose (mmol/L) | Not specified | 25.1 ± 2.4 (P < 0.05 vs. initial) | 26.5 ± 2.6 | [2][3] |
| Initial Body Weight (g) | 504.4 ± 42.7 | Not specified | Not specified | [2] |
| Final Body Weight (g) | 327.8 ± 40.9 | 328.83 ± 22.30 | 343.75 ± 65.29 | [2] |
Core Mechanisms of Action
This compound's anti-diabetic action is not attributed to a single target but rather to a synergistic effect on multiple pathways. The proposed mechanisms are detailed below.
Inhibition of Carbohydrate Absorption: α-Glucosidase Inhibition
A primary mechanism contributing to the postprandial hypoglycemic effect of this compound is the inhibition of α-glucosidase.[4] This intestinal enzyme is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting α-glucosidase, this compound delays carbohydrate digestion and subsequent glucose absorption, thereby mitigating postprandial hyperglycemia. This mode of action is shared by other ellagitannins, such as chebulagic acid.[5][6]
Enhancement of Insulin Signaling and Glucose Uptake
Evidence from studies on Polygonum capitatum extract and structurally related ellagitannins suggests that this compound likely improves insulin sensitivity and promotes glucose uptake in peripheral tissues through the modulation of the following signaling pathways:
A study on the extract of Polygonum capitatum demonstrated an upregulation of AMP-activated protein kinase (AMPK) and glucose transporter 4 (GLUT4) gene expression in the liver of diabetic mice.[7] AMPK is a crucial energy sensor that, when activated, stimulates glucose uptake and fatty acid oxidation.[8] The activation of AMPK is a key mechanism for the anti-diabetic effects of many natural compounds.[9]
Ellagic acid, a metabolite of ellagitannins like this compound, has been shown to enhance glucose uptake in adipocytes and myotubes by activating AMPK-mediated GLUT4 translocation.[10][11] Activated AMPK can lead to the translocation of GLUT4 from intracellular vesicles to the plasma membrane, facilitating glucose entry into cells.[8][9]
The metabolites of the ellagitannin geraniin, which shares structural similarities with this compound, have been found to improve insulin sensitivity by restoring the expression of the insulin receptor and its downstream signaling molecules, including insulin receptor substrate-1 (IRS-1) and Akt (Protein Kinase B).[12] Enhanced phosphorylation of IRS-1 and Akt is a critical step in the insulin signaling cascade that ultimately leads to GLUT4 translocation and glucose uptake.
Chebulagic acid, another ellagitannin, enhances insulin-mediated glucose uptake in adipocytes through the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway.[13][14] PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis and insulin sensitization. While direct evidence for this compound's interaction with PPARγ is pending, it remains a plausible mechanism contributing to its insulin-sensitizing effects.
Modulation of Lipid Metabolism
Metabolomic studies in diabetic rats have revealed that this compound significantly modulates various lipid-related metabolic pathways.[1] These effects contribute to its overall anti-diabetic profile. This compound has been shown to:
-
Affect phosphatide metabolism: by increasing the levels of phosphatidylinositol and sphingosine-1-phosphate.
-
Influence cholesterol metabolism: by reducing the levels of glycocholic acid and glycochenodeoxycholic acid.
-
Impact steroid hormone metabolism: by increasing hepoxilin B3 levels, which may stimulate insulin release, and decreasing prostaglandins.[1][4]
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the complex mechanisms of this compound, the following diagrams have been generated using the DOT language.
Caption: Proposed multifaceted mechanism of this compound in diabetes.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning this compound and related compounds.
In Vivo Diabetic Animal Model
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Diabetes: A high-fat diet is administered for a period of 2-4 weeks to induce insulin resistance. This is followed by a single intraperitoneal injection of a low dose of streptozotocin (STZ), typically 35 mg/kg, dissolved in a citrate (B86180) buffer (pH 4.5).
-
Confirmation of Diabetes: Diabetes is confirmed by measuring fasting and random blood glucose levels. Rats with fasting blood glucose ≥ 7.0 mmol/L and random blood glucose ≥ 11.1 mmol/L are selected for the study.
-
Treatment: this compound is administered orally via gavage at a dose of 90 mg/kg/day for a period of 4 weeks. A positive control group receives metformin (e.g., 140 mg/kg/day).
-
Monitoring: Body weight and blood glucose levels are monitored weekly.
-
Endpoint Analysis: At the end of the treatment period, blood samples are collected for serum metabolomics analysis using techniques like UPLC-QTOF-MS. Tissues such as the liver, skeletal muscle, and adipose tissue are harvested for gene and protein expression analysis (e.g., qPCR and Western blotting for AMPK, GLUT4, etc.).
In Vitro α-Glucosidase Inhibition Assay
-
Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) are used as the enzyme and substrate, respectively.
-
Assay Procedure:
-
The enzyme solution is pre-incubated with varying concentrations of this compound for a specified time (e.g., 10 minutes) at 37°C.
-
The reaction is initiated by the addition of the pNPG substrate.
-
The mixture is incubated at 37°C for a defined period (e.g., 20 minutes).
-
The reaction is terminated by adding a stop solution, such as sodium carbonate.
-
The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme activity) is determined.
In Vitro Glucose Uptake and GLUT4 Translocation Assay
-
Cell Lines: Differentiated 3T3-L1 adipocytes or L6 myotubes are suitable cell models.
-
Glucose Uptake Assay:
-
Cells are serum-starved and then incubated with this compound at various concentrations.
-
A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added.
-
After an incubation period, the uptake of 2-NBDG is measured using a fluorescence plate reader or flow cytometry.
-
-
GLUT4 Translocation Assay:
-
Cells are treated with this compound.
-
The amount of GLUT4 at the plasma membrane is quantified. This can be achieved through various methods, including:
-
Subcellular Fractionation: Isolating plasma membrane fractions and quantifying GLUT4 by Western blotting.
-
Immunofluorescence Microscopy: Using an antibody against an extracellular epitope of GLUT4 in non-permeabilized cells to visualize and quantify surface GLUT4.
-
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its anti-diabetic effects through a synergistic combination of mechanisms, including the inhibition of intestinal α-glucosidase, enhancement of insulin signaling pathways, activation of AMPK, and promotion of GLUT4 translocation, in addition to the beneficial modulation of lipid metabolism.
Future research should focus on:
-
Elucidating the direct molecular targets of this compound within the insulin signaling and AMPK pathways.
-
Conducting studies to confirm the PPARγ agonistic activity of this compound.
-
Performing more extensive preclinical studies to evaluate the long-term efficacy and safety of this compound.
-
Investigating the pharmacokinetics and bioavailability of this compound and its metabolites.
A deeper understanding of these aspects will be crucial for the potential development of this compound as a novel therapeutic agent for the management of diabetes mellitus.
References
- 1. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 2. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geraniin: A Promising Multifunctional Nutraceutical for Diabetes Management | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Hyperglycemic Effect of Chebulagic Acid from the Fruits of Terminalia chebula Retz - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Chebulagic acid from Terminalia chebula enhances insulin mediated glucose uptake in 3T3-L1 adipocytes via PPARγ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Davidiin as a Targeted EZH2 Inhibitor in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various cancers. Its overexpression is often correlated with tumor progression, metastasis, and poor prognosis, making it a compelling target for therapeutic intervention. Davidiin, a natural ellagitannin, has emerged as a promising anti-cancer agent that specifically targets EZH2. This technical guide provides a comprehensive overview of the current understanding of this compound as an EZH2 inhibitor, focusing on its mechanism of action, its effects on cancer cells, and the experimental methodologies used to characterize its activity.
Introduction to EZH2 in Cancer
EZH2 is a key epigenetic modulator that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive mark that leads to chromatin compaction and transcriptional silencing of target genes.[1][2] In many cancers, including hepatocellular carcinoma (HCC), breast cancer, and prostate cancer, EZH2 is overexpressed and contributes to oncogenesis by silencing tumor suppressor genes.[2][3] The oncogenic roles of EZH2 are multifaceted, influencing cell proliferation, apoptosis, and metastatic potential.[1] EZH2 is also implicated in modulating the tumor microenvironment and contributing to immune evasion.[1] The pivotal role of EZH2 in cancer progression has spurred the development of targeted inhibitors, with some, like tazemetostat, receiving FDA approval for specific malignancies.[4]
This compound: A Natural EZH2 Inhibitor
This compound is an ellagitannin, a type of hydrolyzable tannin, that has been identified as a potential anti-tumor agent.[5][6] Research has demonstrated that this compound inhibits the growth of cancer cells, particularly in hepatocellular carcinoma, by specifically downregulating the expression of EZH2.[5][6] This targeted action makes this compound a molecule of significant interest for the development of novel cancer therapies.
Quantitative Data on this compound's Efficacy
While specific IC50 values for this compound across a range of cancer cell lines are not extensively documented in the currently available public literature, its potent anti-cancer activity has been demonstrated. One key study on hepatocellular carcinoma (HCC) provides qualitative and in vivo data on its efficacy.
Table 1: Summary of this compound's Anti-Cancer Activity in Hepatocellular Carcinoma (HCC)
| Cancer Type | Cell Lines Tested | Observed Effects | In Vivo Efficacy (Xenograft Model) | Reference |
| Hepatocellular Carcinoma (HCC) | Four HCC cell lines | Inhibition of cell growth | Suppression of tumor growth | [5][6] |
Further research is required to establish a comprehensive profile of this compound's IC50 values across a broader spectrum of cancer cell lines.
Core Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects primarily by targeting the EZH2-mediated signaling pathway. By downregulating EZH2, this compound leads to a reduction in H3K27me3 levels, which in turn relieves the transcriptional repression of tumor suppressor genes.
Key Experimental Protocols
This section details the methodologies for essential experiments used to characterize this compound's activity as an EZH2 inhibitor.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for EZH2 and H3K27me3
Western blotting is employed to determine the effect of this compound on the protein levels of EZH2 and the histone mark H3K27me3.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for EZH2 and H3K27me3 overnight at 4°C. A loading control antibody (e.g., anti-Histone H3 or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Mouse Model
To evaluate the anti-tumor efficacy of this compound in a living organism, a xenograft mouse model is utilized.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCC cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[9]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) to the treatment group and a vehicle control to the control group.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for EZH2 and H3K27me3).
Conclusion and Future Directions
This compound presents a promising natural compound for the targeted inhibition of EZH2 in cancer. Its ability to downregulate EZH2 expression and suppress tumor growth in preclinical models highlights its therapeutic potential.[5][6] Future research should focus on several key areas:
-
Comprehensive IC50 Profiling: Determining the half-maximal inhibitory concentration (IC50) of this compound across a wide panel of cancer cell lines is crucial for understanding its potency and spectrum of activity.
-
Elucidation of Downstream Effects: Investigating the specific tumor suppressor genes that are re-activated following this compound-mediated EZH2 inhibition will provide deeper insights into its mechanism of action.
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth analysis of this compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship in vivo, is essential for its clinical translation.
-
Combination Therapies: Exploring the synergistic effects of this compound with other anti-cancer agents, including chemotherapy and immunotherapy, could lead to more effective treatment strategies.
The continued investigation of this compound and other natural compounds targeting epigenetic regulators like EZH2 holds significant promise for the future of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. EZH2 in hepatocellular carcinoma: progression, immunity, and potential targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. EZH2 in hepatocellular carcinoma: progression, immunity, and potential targeting therapies | springermedizin.de [springermedizin.de]
- 6. A potential antitumor ellagitannin, this compound, inhibited hepatocellular tumor growth by targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Davidiin in Protein SUMOylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein SUMOylation is a critical post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins. This dynamic process, akin to ubiquitination, is pivotal in regulating a multitude of cellular functions, including gene transcription, DNA repair, cell cycle progression, and signal transduction. The SUMOylation cascade involves a series of enzymatic steps initiated by the E1 activating enzyme (a heterodimer of SAE1 and SAE2), followed by the E2 conjugating enzyme (Ubc9), and often facilitated by an E3 ligase. The reversibility of this process is maintained by SUMO-specific proteases (SENPs). Dysregulation of the SUMOylation pathway has been implicated in various pathologies, including cancer, neurodegenerative disorders, and viral infections, making it an attractive target for therapeutic intervention.
Davidiin, an ellagitannin isolated from the plant Davidia involucrata, has emerged as a potent natural product inhibitor of protein SUMOylation.[1] This technical guide provides a comprehensive overview of the role of this compound in inhibiting this crucial cellular process, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for studying its effects.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the SUMOylation pathway by targeting the initial activation step. Specifically, it blocks the formation of the thioester intermediate between the SUMO E1 activating enzyme (SAE1/SAE2) and the SUMO protein.[2] By preventing this crucial first step, this compound effectively halts the entire downstream SUMOylation cascade, leading to a global reduction in protein SUMOylation within the cell.
Quantitative Data
The inhibitory potency of this compound on the SUMOylation process has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a measure of the concentration of this compound required to inhibit 50% of the SUMOylation activity.
| Compound | Assay Type | Substrate | IC50 (µM) | Reference |
| This compound | In vitro SUMOylation | RanGAP1-C2 | 0.15 | [1] |
Experimental Protocols
Disclaimer: The following protocols are representative methods for studying the effects of this compound on protein SUMOylation. The specific experimental details from the primary literature on this compound (Takemoto et al., 2014) were not fully accessible. Therefore, these protocols are based on established, general methodologies in the field.
In Vitro SUMOylation Assay
This assay is designed to quantify the inhibitory effect of this compound on the enzymatic cascade of SUMOylation in a controlled, cell-free environment.
Materials:
-
Recombinant Human SUMO E1 Activating Enzyme (SAE1/SAE2)
-
Recombinant Human SUMO E2 Conjugating Enzyme (Ubc9)
-
Recombinant Human SUMO-1 protein
-
Recombinant substrate protein (e.g., RanGAP1-C2)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 2 mM ATP, 0.1 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Anti-SUMO-1 antibody and anti-substrate antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing the SUMOylation reaction buffer, SAE1/SAE2 (e.g., 50 nM), Ubc9 (e.g., 200 nM), SUMO-1 (e.g., 5 µM), and the substrate protein (e.g., 1 µM).
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 30°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an anti-substrate antibody to detect the unmodified and SUMOylated forms of the substrate. The SUMOylated protein will appear as a higher molecular weight band.
-
Quantify the band intensities to determine the extent of SUMOylation inhibition at each this compound concentration and calculate the IC50 value.
Cell-Based SUMOylation Assay
This assay assesses the ability of this compound to inhibit protein SUMOylation within a cellular context.
Materials:
-
Human cell line (e.g., HeLa or a relevant cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and SUMO protease inhibitors (e.g., N-ethylmaleimide)
-
Protein A/G agarose (B213101) beads
-
Antibody against a known SUMOylated protein (e.g., p53)
-
Anti-SUMO-1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture the chosen cell line to an appropriate confluency.
-
Treat the cells with various concentrations of this compound (or vehicle control) for a designated period (e.g., 4-24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Perform immunoprecipitation by incubating the cell lysates with an antibody against a target SUMOylated protein overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-SUMO-1 antibody to detect the SUMOylated form of the target protein. An antibody against the target protein should be used as a loading control.
Visualizations
SUMOylation Pathway and Inhibition by this compound```dot
Caption: Workflow for the in vitro SUMOylation inhibition assay.
Conclusion
This compound is a potent natural inhibitor of protein SUMOylation with a clear mechanism of action targeting the E1 activating enzyme. Its sub-micromolar inhibitory activity in vitro makes it a valuable tool for studying the physiological and pathological roles of SUMOylation. [1]Furthermore, its demonstrated anti-proliferative effects in cancer cells suggest its potential as a lead compound for the development of novel anticancer therapeutics. [1]Further research is warranted to fully elucidate its efficacy and safety in preclinical models and to explore its therapeutic potential for diseases driven by aberrant SUMOylation.
References
The Biological Activity of Davidiin Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davidiin, a bioactive ellagitannin, has garnered significant scientific interest due to its diverse pharmacological activities. Primarily isolated from plants such as Davidia involucrata and Polygonum capitatum, this natural compound has demonstrated promising potential in the fields of oncology, metabolic disorders, and antioxidant therapies.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound extracts, with a focus on its anti-cancer, anti-diabetic, and antioxidant properties. Detailed experimental protocols, quantitative data, and visual representations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.
Anti-Cancer Activity
This compound has been shown to exhibit potent anti-cancer activity, particularly against hepatocellular carcinoma (HCC).[1][3] Its mechanisms of action are multifaceted, involving the modulation of epigenetic regulators and metabolic pathways.
Mechanism of Action
-
Downregulation of Enhancer of Zeste Homolog 2 (EZH2): this compound has been found to specifically downregulate EZH2, a key protein often associated with aggressive cancers.[1][3] This downregulation inhibits HCC cell growth both in vitro and in vivo.[1][3]
-
Modulation of Sphingolipid Metabolism: In HepG2 human hepatocellular carcinoma cells, this compound induces a significant elevation of dihydroceramide (B1258172) (DHCer) and sphinganine (B43673) (Sa). This is potentially achieved by inhibiting dihydroceramide desaturase (DES), an effect that mediates its cytotoxic effects.[1]
-
Inhibition of Protein SUMOylation: this compound is a potent inhibitor of protein SUMOylation, a post-translational modification process crucial for cancer progression.[1][4] It has been shown to inhibit SUMOylation at sub-micromolar concentrations.[3]
Quantitative Data: In Vitro Cytotoxicity
The anti-proliferative effects of this compound on various cancer cell lines are typically quantified by determining the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound across a range of cancer cell lines are not consistently reported in a single source, the methodology to obtain this data is well-established.
| Cell Line | Cancer Type | Assay | Endpoint | Reference |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | Cell Viability | [1] |
| Various HCC cell lines | Hepatocellular Carcinoma | MTT Assay | Cell Viability | [3] |
Experimental Protocols
This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cells.[5][6][7][8]
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
This protocol is used to determine the effect of this compound on the protein expression of EZH2.[9][10][11][12][13]
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against EZH2 and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL Western Blotting Substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression of EZH2.
This protocol outlines the procedure to evaluate the anti-tumor activity of this compound in a living organism.[14][15][16][17][18]
-
Cell Implantation: Subcutaneously inject HCC cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
This compound Administration: Administer this compound or a vehicle control to the mice (e.g., via intraperitoneal injection or oral gavage) for a specified period.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
Signaling Pathway Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. [PDF] Inhibition of protein SUMOylation by this compound, an ellagitannin from Davidia involucrata | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. EZH2‐mediated downregulation of miR‐155‐5p contributes to prostate cancer cell malignancy through SMAD2 and TAB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multiple regulatory aspects of histone methyltransferase EZH2 in Pb-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An overview of mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. championsoncology.com [championsoncology.com]
An In-Depth Technical Guide to the Discovery and Therapeutic Potential of Davidiin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Davidiin, a bioactive ellagitannin, has emerged as a compound of significant interest in biomedical research. Initially identified from traditional medicinal herbs, its discovery has paved the way for extensive investigation into its pharmacological properties. This technical guide provides a comprehensive overview of the discovery, historical research, and mechanisms of action of this compound, with a particular focus on its promising anti-diabetic and anti-cancer activities. Detailed experimental protocols, quantitative data, and visual representations of its signaling pathways are presented to facilitate further research and drug development efforts.
Discovery and Historical Context
This compound was originally isolated from Polygonum capitatum, a plant utilized in traditional Miao medicine for its purported "heart-clearing" properties.[1] Its identification as a key bioactive constituent has spurred scientific inquiry into its therapeutic potential, moving from anecdotal evidence to rigorous preclinical studies. A landmark study in 2024 brought this compound to the forefront of metabolic disease research by demonstrating its potent anti-diabetic effects in a streptozotocin-induced diabetic rat model.[2] This pivotal research has opened new avenues for exploring its role in managing complex metabolic disorders and oncological conditions.
Therapeutic Potential and Mechanisms of Action
This compound exhibits a dual therapeutic potential, demonstrating significant efficacy in both metabolic and oncological preclinical models. Its mechanisms of action are multifaceted, targeting distinct and overlapping signaling pathways.
Anti-Diabetic Properties
This compound's anti-diabetic effects are attributed to two primary mechanisms: the inhibition of carbohydrate metabolism and the modulation of lipid metabolic pathways.
-
Inhibition of α-Glucosidase: this compound acts as an inhibitor of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] By inhibiting this enzyme, this compound slows down glucose absorption, thereby mitigating postprandial hyperglycemia, a hallmark of type 2 diabetes.
-
Modulation of Lipid Metabolism: In vivo studies have revealed that this compound significantly influences lipid metabolism. It has been shown to modulate pathways that can enhance insulin (B600854) synthesis and sensitivity.[3] This includes the potential to influence the expression of key metabolic regulators such as AMP-activated protein kinase (AMPK) and glucose transporter 4 (GLUT4).[2]
Anti-Cancer Activities
This compound has demonstrated promising anti-cancer properties, particularly against hepatocellular carcinoma. Its oncological mechanism of action involves the modulation of sphingolipid metabolism, suppression of protein SUMOylation, and downregulation of the histone methyltransferase EZH2.
-
Modulation of Sphingolipid Metabolism: this compound has been observed to alter sphingolipid metabolism in cancer cells, a pathway critical for cell growth, proliferation, and apoptosis.[2]
-
Inhibition of Protein SUMOylation: this compound is a potent inhibitor of protein SUMOylation, a post-translational modification process that is often dysregulated in cancer. This inhibition occurs at sub-micromolar concentrations, highlighting its potential as a highly effective therapeutic agent.[2]
-
Downregulation of EZH2: this compound has been shown to downregulate the expression of Enhancer of Zeste Homolog 2 (EZH2), a protein frequently overexpressed in various cancers and associated with poor prognosis.[2]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vivo Anti-Diabetic Efficacy of this compound
| Parameter | Control (Diabetic) | This compound-Treated | Metformin-Treated |
| Blood Glucose (mmol/L) | 30.2 ± 2.6 | 25.1 ± 2.4 | 26.5 ± 2.6 |
Data from a 2024 study on streptozotocin-induced diabetic rats.[2]
Table 2: In Vitro Anti-Cancer Activity of this compound
| Activity | Concentration | Cell Line |
| Inhibition of Protein SUMOylation | Sub-micromolar | - |
| Inhibition of Cell Growth | - | Hepatocellular Carcinoma |
Further research is required to determine specific IC50 values for cytotoxicity in various cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further investigation.
In Vivo Anti-Diabetic Study in Streptozotocin-Induced Diabetic Rats
-
Animal Model: Male Wistar rats are induced with diabetes via a single intraperitoneal injection of streptozotocin (B1681764) (STZ).
-
Treatment Groups: Animals are divided into three groups: a diabetic control group, a this compound-treated group, and a metformin-treated group (positive control).
-
Drug Administration: this compound and metformin (B114582) are administered orally for a specified period.
-
Blood Glucose Monitoring: Blood glucose levels are monitored regularly from tail vein blood samples.
-
Metabolomic Analysis: At the end of the study, serum samples are collected for metabolomic profiling to identify changes in lipid metabolism pathways.
In Vitro α-Glucosidase Inhibition Assay
-
Enzyme and Substrate: The assay utilizes α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Incubation: this compound at various concentrations is pre-incubated with the enzyme solution.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Absorbance Measurement: The formation of p-nitrophenol is measured spectrophotometrically at 405 nm.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
IC50 Determination: The concentration of this compound that reduces cell viability by 50% (IC50) is determined.
In Vivo Anti-Cancer Xenograft Model
-
Cell Implantation: Human hepatocellular carcinoma cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and this compound-treated groups. This compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for EZH2 expression).
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound.
Caption: Proposed Anti-Diabetic Signaling Pathway of this compound.
Caption: Proposed Anti-Cancer Signaling Pathway of this compound.
Future Directions
The preclinical data on this compound are highly encouraging, warranting further investigation into its therapeutic potential. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for optimizing dosing and delivery.
-
Toxicology Studies: Comprehensive toxicology studies are necessary to establish a safe therapeutic window.
-
Lead Optimization: Structure-activity relationship (SAR) studies could lead to the development of more potent and selective this compound analogs.
-
Clinical Trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in human patients with diabetes and cancer.
Conclusion
This compound is a promising natural product with significant potential for the development of novel therapeutics for diabetes and cancer. Its multifaceted mechanisms of action, targeting key pathways in both diseases, make it a compelling candidate for further research. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing our understanding of this compound and translating its therapeutic promise into clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 3. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Traditional Medicinal Uses, Phytochemistry, and Pharmacology of Polygonum capitatum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Polygonum capitatum, a plant with a rich history in traditional medicine, particularly in Chinese and Hmong ethnopharmacology. This document details its traditional applications, explores its complex phytochemistry, and delves into its pharmacological activities, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Traditional Medicinal Applications
Polygonum capitatum, known as "Tou Hua Liao" in Chinese, has been used for centuries, primarily for treating disorders of the urinary system.[1][2][3][4][5] Traditional applications, recorded in historical texts like the "Guangxi Traditional Chinese Medicine Annals," include:
-
Urological Disorders: It is most frequently cited for the treatment of urinary tract infections, pyelonephritis (kidney infection), cystitis, and urolithiasis (urinary stones).[1][2][3][5][6] Its diuretic properties are believed to help in clearing heat and dampness from the lower body, according to Traditional Chinese Medicine principles.[1][6]
-
Inflammatory Conditions: The plant is used to treat dysentery, eczema, and other inflammatory skin conditions.[1]
-
Pain and Swelling: It is also applied for its purported ability to dispel wind, disperse blood stasis, and relieve pain and swelling.[1]
Modern Chinese patent medicines, such as Relinqing® granules, capsules, and tablets, are derived from P. capitatum and are widely used in clinical practice for urinary system infections and kidney stones.[6][7]
Phytochemistry: Bioactive Constituents
Polygonum capitatum is a rich source of a diverse array of phytochemicals. Depending on the analysis, sources have reported identifying between 91 to over 203 distinct compounds.[1][5][6] The primary classes of bioactive compounds believed to be responsible for its therapeutic effects are flavonoids and phenolic acids.[1]
Key chemical constituents isolated from the plant include:
-
Phenolic Acids: Gallic acid and protocatechuic acid are considered major bioactive components.[1][8] Gallic acid is often used as a marker for the quality control of commercial P. capitatum preparations.[6]
-
Flavonoids: A large number of flavonoids have been identified, including quercetin, quercitrin (B1678633) (a glycoside of quercetin), kaempferol, rutin, catechin, and epicatechin.[1][8]
-
Lignanoids: Several lignans (B1203133) have also been isolated.[1][5]
-
Other Compounds: The plant also contains triterpenoids, steroids, tannins, anthraquinones, and volatile oils.[6]
Pharmacological Activities and Quantitative Data
Experimental studies have validated many of the traditional uses of P. capitatum, revealing a broad spectrum of pharmacological activities.
Antibacterial Activity
The plant demonstrates significant activity against bacteria commonly associated with urinary tract infections, such as Escherichia coli.[9] Both aqueous and ethanol (B145695) extracts, as well as specific fractions enriched in flavonoids and tannins, possess bacteriostatic and bactericidal properties.[6]
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of P. capitatum Extracts and Fractions
| Fraction/Extract | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |
|---|---|---|---|---|
| Flavonoid-enriched Fraction (FV) | Staphylococcus aureus | 0.78 | 1.56 | [6] |
| Escherichia coli | 1.56 | 3.13 | [6] | |
| Bacillus subtilis | 0.78 | 1.56 | [6] | |
| Proteus vulgaris | 1.56 | 3.13 | [6] | |
| Tannin-enriched Fraction (TN) | Staphylococcus aureus | 0.78 | 1.56 | [6] |
| Escherichia coli | 1.56 | 3.13 | [6] | |
| Bacillus subtilis | 0.78 | 1.56 | [6] | |
| Proteus vulgaris | 1.56 | 3.13 | [6] | |
| Ethyl Acetate Extract | Staphylococcus aureus | 0.18 - 0.65 g/L | - | [5] |
| Pseudomonas aeruginosa | 0.13 - 0.82 g/L | - | [5] |
| | Escherichia coli | 0.15 - 0.78 g/L | - |[5] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Anti-inflammatory Activity
P. capitatum extracts have shown potent anti-inflammatory effects. Fractions enriched in flavonoids and triterpenoids/steroids demonstrated significant inhibition of inflammation in a xylene-induced mouse ear edema model.[6] Furthermore, studies on bacterial prostatitis models have shown that treatment with P. capitatum can significantly down-regulate the levels of key pro-inflammatory cytokines.[10]
Table 2: Anti-inflammatory Effects of P. capitatum
| Assay | Treatment/Fraction | Dosage | Inhibition Rate (%) | Key Cytokines Down-regulated | Reference |
|---|---|---|---|---|---|
| Xylene-induced Mouse Ear Edema | Flavonoid-enriched Fraction (FV) | 0.6 g/kg | 86.15% | Not specified | [6] |
| Xylene-induced Mouse Ear Edema | Triterpenoid/Steroid Fraction (TS) | 0.6 g/kg | 73.71% | Not specified | [6] |
| E. coli-induced Bacterial Prostatitis | P. capitatum Extract | Not specified | - | IL-1β, IL-6, TNF-α |[10] |
Antioxidant Activity
The high concentration of phenolic and flavonoid compounds in P. capitatum contributes to its strong antioxidant properties. Various in vitro models have confirmed the free radical scavenging capabilities of its extracts and isolated compounds.
Table 3: In Vitro Antioxidant Activity of P. capitatum Compounds
| Compound | Assay | IC50 (μM) | Reference |
|---|---|---|---|
| Quercitrin | H₂O₂ Scavenging | 0.044 | [1] |
| Protocatechuic Acid | H₂O₂ Scavenging | 0.276 | [1] |
| Quercetin | H₂O₂ Scavenging | Not specified | [1] |
| Kaempferol | H₂O₂ Scavenging | Not specified |[1] |
Effects on Cytochrome P450 Enzymes
In vivo studies in rats are crucial for understanding potential herb-drug interactions. Research shows that aqueous extracts of P. capitatum can induce the activity of CYP2C9 and CYP3A4 enzymes, while not significantly affecting CYP1A2, CYP2C19, or CYP2E1. This suggests that co-administration of P. capitatum with drugs metabolized by CYP2C9 or CYP3A4 may lead to reduced efficacy of those drugs.[11]
Table 4: Effect of P. capitatum Extract on Cytochrome P450 Activity in Rats
| CYP Isoform | Probe Drug | Effect | Conclusion | Reference |
|---|---|---|---|---|
| CYP1A2 | Caffeine (B1668208) | No significant effect | No influence | [11] |
| CYP2C9 | Tolbutamide (B1681337) | Significantly affected pharmacokinetics | Induction | [11] |
| CYP2C19 | Omeprazole | No significant effect | No influence | [11] |
| CYP2E1 | Chlorzoxazone | No significant effect | No influence | [11] |
| CYP3A4 | Midazolam | Significantly affected pharmacokinetics | Induction |[11] |
Signaling Pathway Modulation
Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of P. capitatum. One of the key pathways identified is the PI3K-AKT signaling pathway, which is crucial for regulating cell growth, proliferation, and inflammation.
In a study on E. coli-induced bacterial prostatitis, treatment with P. capitatum was found to down-regulate the protein and mRNA expression of AKT and PI3K.[10] This suggests that the anti-inflammatory effects of the plant in this context are mediated, at least in part, by the inhibition of this pathway.
Caption: P. capitatum modulation of the PI3K-AKT signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, serving as a guide for replication and further investigation.
Protocol: Determination of Antibacterial Activity (MIC/MBC)
This protocol is based on the agar (B569324) dilution method for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
1. Preparation of Extracts and Fractions: a. Dry the whole plant of P. capitatum and grind into a fine powder. b. Perform sequential extraction using solvents of increasing polarity (e.g., 70% ethanol, water). c. For fractionation, use column chromatography (e.g., macroporous resin) to isolate fractions enriched in specific compound classes like flavonoids or tannins. d. Evaporate solvents and lyophilize the extracts/fractions to yield a dry powder. Prepare stock solutions in a suitable solvent (e.g., DMSO).
2. Bacterial Strains and Culture: a. Use standard bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). b. Culture the bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
3. MIC Determination (Agar Dilution): a. Prepare a series of agar plates (Mueller-Hinton Agar) containing two-fold serial dilutions of the plant extract/fraction. b. Spot a standardized inoculum of each bacterial strain onto the surface of the agar plates. c. Include a positive control (standard antibiotic) and a negative control (solvent only). d. Incubate the plates at 37°C for 18-24 hours. e. The MIC is the lowest concentration of the extract that completely inhibits visible bacterial growth.
4. MBC Determination: a. Subculture a sample from the plates showing no growth (at and above the MIC) onto fresh, extract-free agar plates. b. Incubate these plates at 37°C for 24 hours. c. The MBC is the lowest concentration of the extract that results in a ≥99.9% reduction in the initial inoculum (i.e., no bacterial growth on the subculture plate).
Caption: Experimental workflow for MIC and MBC determination.
Protocol: In Vivo Evaluation of Cytochrome P450 Activity
This protocol describes the "cocktail" probe drug approach in a rat model to assess the influence of P. capitatum on multiple CYP isoforms simultaneously.
1. Animal Model and Dosing: a. Use male Sprague-Dawley rats (200-250g). Acclimatize animals for at least one week. b. Prepare an aqueous extract of P. capitatum. c. Divide rats into control and treatment groups. Administer the extract orally to treatment groups (e.g., 0.58 g/kg and 1.74 g/kg) twice daily for a set period (e.g., 14 consecutive days). The control group receives the vehicle (e.g., water).
2. Probe Drug Cocktail Administration: a. On the day after the final extract administration (e.g., day 15), administer a carefully prepared cocktail of probe drugs to all rats via oral gavage. b. The cocktail consists of specific substrates for each CYP isoform of interest (see Table 4 for examples: caffeine for CYP1A2, tolbutamide for CYP2C9, etc.) at validated concentrations.
3. Pharmacokinetic Blood Sampling: a. Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at specific time points post-cocktail administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). b. Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
4. Bioanalytical Method: a. Develop and validate a sensitive analytical method, such as Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), for the simultaneous quantification of all probe drugs in the plasma samples. b. Prepare calibration standards and quality control samples to ensure accuracy and precision.
5. Data Analysis: a. Calculate the pharmacokinetic parameters for each probe drug (e.g., AUC - Area Under the Curve, Cmax - Maximum Concentration, T1/2 - Half-life, CL - Clearance) using non-compartmental analysis software. b. Compare the pharmacokinetic parameters between the control and P. capitatum-treated groups. A significant change (e.g., decreased AUC and increased clearance) for a specific probe drug indicates induction of its corresponding CYP enzyme.
Caption: Workflow for in vivo cytochrome P450 induction study.
Conclusion and Future Perspectives
Polygonum capitatum is a medicinal plant with a strong foundation in traditional use, which is increasingly being validated by modern pharmacological research. Its rich content of flavonoids and phenolic acids underpins its demonstrated antibacterial, anti-inflammatory, and antioxidant activities. The elucidation of its modulatory effects on the PI3K-AKT signaling pathway provides a molecular basis for its anti-inflammatory properties.
For drug development professionals, P. capitatum presents several opportunities:
-
Lead Compound Isolation: The diverse phytochemistry offers a rich source for the isolation of novel compounds with therapeutic potential.
-
Standardized Extract Development: Further clinical research on standardized extracts, particularly for urinary tract infections and inflammatory conditions, is warranted.
-
Herb-Drug Interaction Assessment: The demonstrated induction of CYP2C9 and CYP3A4 highlights the critical need to consider potential herb-drug interactions in patients using P. capitatum-derived products.
Future research should focus on placebo-controlled clinical trials to confirm efficacy, comprehensive toxicological studies to ensure safety, and further mechanistic studies to fully uncover the therapeutic potential of this valuable medicinal plant.
References
- 1. Effects of Polygonum multiflorum on the activity of cytochrome P450 isoforms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [A Study on the Antibacterial Material Basis of Polygonum capitatum by Spectrum-effect Relationship] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Antibacterial and anti-inflammatory effects of extracts and fractions from Polygonum capitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the impact of Polygonum capitatum, a traditional Chinese herbal medicine, on rat hepatic cytochrome P450 enzymes by using a cocktail of probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of extract from Polygonum cuspidatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of Cocktail Probe Drugs for Indexing Cytochrome P450 Enzymes in Clinical Pharmacology Studies - Review of Case Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Davidiin: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Davidiin, a bioactive ellagitannin, has emerged as a compound of significant interest in biomedical research due to its diverse pharmacological activities. Primarily isolated from plants such as Polygonum capitatum and Davidia involucrata, this natural product has demonstrated promising therapeutic potential in preclinical studies, particularly in the fields of oncology and metabolic diseases. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is a hydrolyzable tannin characterized by a glucose core esterified with gallic acid and hexahydroxydiphenic acid units. Its complex chemical structure underpins its ability to interact with various biological targets, leading to a range of cellular effects. This guide will delve into the key therapeutic applications of this compound that have been explored to date, including its anti-cancer, anti-diabetic, antioxidant, and neuroprotective properties.
Therapeutic Applications and Mechanisms of Action
Anti-Cancer Activity
This compound has shown notable anti-cancer effects, particularly against hepatocellular carcinoma (HCC).[1] Its primary mechanism in this context involves the specific downregulation of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is often overexpressed in various cancers and is associated with poor prognosis.[1]
Signaling Pathway: this compound-mediated EZH2 Downregulation
Anti-Diabetic Effects
This compound exhibits significant anti-diabetic properties through multiple mechanisms. It has been shown to inhibit the enzyme α-glucosidase, which is involved in carbohydrate digestion. By slowing down the breakdown of complex carbohydrates into glucose, this compound helps to reduce postprandial hyperglycemia.[2] Furthermore, studies in streptozotocin (B1681764) (STZ)-induced diabetic rats have demonstrated that this compound can effectively lower blood glucose levels and modulate lipid metabolism.[2]
Experimental Workflow: Streptozotocin-Induced Diabetic Rat Model
Inhibition of Protein SUMOylation
This compound is a potent inhibitor of protein SUMOylation, a post-translational modification process that regulates the function of numerous proteins involved in cellular processes like transcription and DNA repair.[3][4] this compound has been shown to inhibit SUMOylation at sub-micromolar concentrations by blocking the formation of the E1-SUMO intermediate.[5]
Logical Relationship: this compound's Inhibition of the SUMOylation Cascade
Antioxidant and Neuroprotective Properties
While direct studies on this compound's antioxidant and neuroprotective effects are limited, research on the related isoflavone, daidzein, provides insights into potential mechanisms. Daidzein has been shown to exert neuroprotective effects by mitigating oxidative stress, as evidenced by the restoration of antioxidant enzyme levels such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[6][7] It is plausible that this compound, with its polyphenolic structure, possesses similar antioxidant capabilities.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: Anti-Diabetic Activity of this compound
| Parameter | Model | Treatment | Result | Reference |
| Blood Glucose | Streptozotocin-induced diabetic rats | 90 mg/kg this compound, 4 weeks | Reduction from 30.2 ± 2.6 mmol/L to 25.1 ± 2.4 mmol/L | [2] |
Table 2: Enzyme Inhibition by this compound
| Enzyme | Assay Type | IC50 Value | Reference |
| SUMOylation | In vitro SUMOylation assay | 0.15 µM | [8] |
| α-Glucosidase | In vitro inhibitory assay | Data not consistently reported | [2] |
Table 3: Anti-Cancer Activity of this compound
| Cell Line | Assay Type | IC50 Value | Reference |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Data not explicitly stated, but growth inhibition observed | [1] |
| Huh7 (Hepatocellular Carcinoma) | MTT Assay | Data not explicitly stated, but growth inhibition observed | [1] |
| SMMC-7721 (Hepatocellular Carcinoma) | MTT Assay | Data not explicitly stated, but growth inhibition observed | [1] |
| Bel-7402 (Hepatocellular Carcinoma) | MTT Assay | Data not explicitly stated, but growth inhibition observed | [1] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, Huh7)
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol outlines the induction of diabetes in rats for the evaluation of anti-diabetic compounds like this compound.[9][10][11]
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
-
This compound
-
Metformin (positive control)
Procedure:
-
Acclimatize rats for at least one week.
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in cold citrate buffer.
-
Monitor blood glucose levels 72 hours post-injection. Rats with fasting blood glucose levels ≥ 11.1 mmol/L are considered diabetic.
-
Divide the diabetic rats into groups: diabetic control, this compound-treated (e.g., 90 mg/kg/day, oral gavage), and metformin-treated (e.g., 140 mg/kg/day, oral gavage).
-
Administer the treatments daily for a period of 4 weeks.
-
Monitor body weight and blood glucose levels regularly.
-
At the end of the treatment period, collect blood samples for biochemical analysis (e.g., lipid profile) and harvest tissues for further studies.
In Vitro α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of this compound on α-glucosidase activity.[2][8]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 50 µL of different concentrations of this compound or acarbose.
-
Add 50 µL of α-glucosidase solution (e.g., 0.5 U/mL) to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM).
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Western Blot for EZH2 Expression
This protocol is for detecting changes in EZH2 protein levels in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-EZH2 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
Conclusion
This compound is a promising natural compound with multifaceted therapeutic potential. Its demonstrated anti-cancer and anti-diabetic activities, underpinned by specific molecular mechanisms such as EZH2 downregulation and α-glucosidase inhibition, warrant further investigation. The quantitative data and detailed protocols provided in this guide aim to facilitate future research into the pharmacological properties of this compound and accelerate its potential translation into clinical applications. Further studies are needed to elucidate its full range of biological activities, establish its safety profile, and optimize its therapeutic efficacy.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Inhibition of protein SUMOylation by this compound, an ellagitannin from Davidia involucrata | Semantic Scholar [semanticscholar.org]
- 6. Daidzein's potential in halting neurodegeneration: unveiling mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparative Analysis of Genistein and Daidzein in Affecting Lipid Metabolism in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ndineuroscience.com [ndineuroscience.com]
- 11. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into the Therapeutic Potential of Davidiin
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the structure-activity relationship (SAR) of Davidiin, a promising natural ellagitannin. The guide meticulously details the compound's multifaceted biological activities, including its anti-cancer and anti-diabetic properties, and provides a wealth of quantitative data, experimental protocols, and visual representations of its mechanisms of action.
This compound, a bioactive compound, has demonstrated significant potential in preclinical studies. This technical guide consolidates current knowledge, presenting a clear and structured overview of its therapeutic promise.
Anti-Cancer Activity: Targeting Hepatocellular Carcinoma
This compound has shown notable efficacy against hepatocellular carcinoma (HCC), the most common type of primary liver cancer. Studies have demonstrated its ability to inhibit the growth of various HCC cell lines.[1] This anti-proliferative effect is, at least in part, attributed to its ability to downregulate the expression of Enhancer of Zeste Homolog 2 (EZH2), a key protein often implicated in cancer progression.[1][2]
While specific IC50 values for this compound against a wide range of HCC cell lines remain to be exhaustively published, the available research indicates a significant inhibitory effect on HCC cell viability.[1]
Table 1: Summary of this compound's Anti-Cancer Activity
| Cell Line | Activity | Mechanism of Action | Reference |
| Hepatocellular Carcinoma (HCC) Cells | Inhibition of cell growth | Downregulation of EZH2 | [1][2] |
Experimental Protocol: MTT Assay for Hepatocellular Carcinoma Cell Viability
The guide provides a detailed protocol for assessing the cytotoxic effects of this compound on HCC cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Experimental Workflow for MTT Assay
References
The Metabolic Effects of Davidiin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davidiin, a bioactive ellagitannin, has emerged as a compound of significant interest in metabolic research, particularly for its potential therapeutic applications in diabetes mellitus.[1] Isolated from medicinal herbs such as Polygonum capitatum, this compound has demonstrated potent anti-diabetic efficacy in preclinical studies.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on metabolic pathways, supported by available quantitative data, detailed experimental protocols, and visualizations of the proposed signaling mechanisms.
Quantitative Data on Metabolic Effects
The following tables summarize the key quantitative data from in vivo studies on the metabolic effects of this compound.
Table 1: Effect of this compound on Blood Glucose Levels in a Streptozotocin-Induced Diabetic Rat Model
| Treatment Group | Initial Blood Glucose (mmol/L) | Final Blood Glucose (mmol/L) | Change in Blood Glucose (mmol/L) | Statistical Significance |
| This compound (90 mg/kg) | 30.2 ± 2.6 | 25.1 ± 2.4 | -5.1 | P < 0.05 |
| Metformin (140 mg/kg) | Not specified | 26.5 ± 2.6 | Not specified | Not specified |
Data from a four-week study in streptozotocin-induced diabetic rats.[1]
Table 2: Qualitative Effects of this compound on Serum Lipid Metabolites
| Metabolite Class | Specific Metabolite | Observed Effect of this compound Treatment | Quantitative Data |
| Phosphatides | Phosphatidylinositol | Increase | Not available[1] |
| Sphingosine-1-phosphate | Increase | Not available[1] | |
| Cholesterol Metabolism | Glycocholic acid | Decrease | Not available[1] |
| Glycochenodeoxycholic acid | Decrease | Not available[1] | |
| Steroid Hormones | Hepoxilin B3 | Increase | Not available[1] |
| Prostaglandins | Decrease | Not available[1] |
Observations from a serum metabolomics analysis of streptozotocin-induced diabetic rats treated with this compound.[1] While the study reported these changes as significant, specific fold changes or concentration values were not provided.
Proposed Mechanisms of Action and Signaling Pathways
This compound is believed to exert its metabolic effects through multiple mechanisms, including the inhibition of carbohydrate-digesting enzymes and the modulation of key metabolic signaling pathways.
Inhibition of α-Glucosidase
This compound has been suggested to inhibit α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the intestine. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.
Figure 1: Proposed mechanism of this compound's inhibition of α-glucosidase.
Modulation of the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes glucose uptake and fatty acid oxidation while inhibiting anabolic processes. It is proposed that this compound may activate AMPK, contributing to its anti-diabetic effects.
Figure 2: Proposed modulation of the AMPK signaling pathway by this compound.
Influence on GLUT4 Translocation
Glucose transporter type 4 (GLUT4) is an insulin-regulated glucose transporter found primarily in adipose tissues and striated muscle. Its translocation from intracellular vesicles to the plasma membrane is a critical step in glucose uptake. This compound may promote GLUT4 translocation, thereby enhancing glucose disposal from the bloodstream.
Figure 3: Proposed influence of this compound on GLUT4 translocation.
Potential Interaction with PPARγ and Adiponectin Secretion
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis and glucose metabolism. Activation of PPARγ can lead to increased adiponectin secretion, an adipokine known for its insulin-sensitizing effects. While direct evidence for this compound is lacking, related compounds have been shown to act as PPARγ agonists.
Figure 4: Proposed interaction of this compound with PPARγ and adiponectin secretion.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's metabolic effects.
In Vivo Model of Streptozotocin-Induced Diabetes in Rats
This protocol describes the induction of diabetes in rats and subsequent treatment with this compound, as adapted from the literature.[1]
1.1. Animal Model and Diabetes Induction:
-
Animals: Male Sprague-Dawley rats.
-
Diet: High-fat diet for a specified period to induce insulin resistance.
-
Induction Agent: A single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 35 mg/kg body weight.
-
Confirmation of Diabetes: Blood glucose levels are monitored. Rats with fasting blood glucose levels ≥ 7.0 mmol/L and random blood glucose levels ≥ 11.1 mmol/L are considered diabetic and included in the study.
1.2. Treatment Protocol:
-
Grouping: Diabetic rats are randomly assigned to a control group, a this compound-treated group, and a positive control group (e.g., metformin).
-
Administration: this compound is administered daily via oral gavage at a dose of 90 mg/kg body weight for four weeks. The control group receives the vehicle.
-
Monitoring: Body weight and blood glucose levels are monitored regularly throughout the study.
1.3. Sample Collection and Analysis:
-
At the end of the treatment period, blood samples are collected for serum metabolomics analysis.
-
Metabolomics Analysis: Untargeted metabolic profiling is performed using UPLC-QTOF-MS to identify and quantify changes in serum metabolites.
Figure 5: Experimental workflow for the in vivo study of this compound.
In Vitro α-Glucosidase Inhibition Assay
This protocol is a standard method to assess the α-glucosidase inhibitory activity of a compound.
2.1. Reagents and Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate
-
96-well microplate
-
Microplate reader
2.2. Assay Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add the α-glucosidase solution to wells containing various concentrations of this compound or a positive control (e.g., acarbose).
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate the plate at 37°C for a further specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and the IC50 value for this compound.
In Vitro Metabolic Studies in HepG2 Cells
This protocol provides a framework for investigating the effects of this compound on the metabolism of human liver cells.
3.1. Cell Culture:
-
Cell Line: HepG2 (human hepatocellular carcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
3.2. This compound Treatment:
-
Seed HepG2 cells in 6-well or 96-well plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Prepare various concentrations of this compound in the culture medium.
-
Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
3.3. Metabolic Assays:
-
Cell Viability Assay (e.g., MTT or PrestoBlue): To determine the cytotoxic effects of this compound.
-
Glucose Uptake Assay: To measure the effect of this compound on glucose transport into the cells.
-
Lipid Accumulation Assay (e.g., Oil Red O staining): To visualize and quantify intracellular lipid droplets.
-
Metabolite Analysis: Harvest cell lysates and/or the culture medium for analysis of specific metabolites (e.g., glucose, lactate, triglycerides) using appropriate assay kits or analytical techniques like LC-MS.
-
Gene and Protein Expression Analysis (qPCR and Western Blot): To investigate the effect of this compound on the expression of key metabolic genes and proteins (e.g., AMPK, GLUT4, PPARγ).
Conclusion
This compound demonstrates significant potential as a modulator of metabolic pathways, with promising anti-diabetic effects observed in preclinical models. Its proposed mechanisms of action, including α-glucosidase inhibition and modulation of the AMPK and GLUT4 signaling pathways, provide a strong rationale for further investigation. The qualitative changes observed in the lipid profile of this compound-treated animals suggest a broad impact on lipid metabolism that warrants more detailed quantitative analysis. Future research should focus on elucidating the precise molecular interactions of this compound with its targets and on obtaining more comprehensive quantitative data from both in vivo and in vitro studies to fully understand its therapeutic potential for metabolic diseases.
References
In Silico Modeling of Davidiin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Davidiin, a bioactive ellagitannin found in plants such as Polygonum capitatum and Davidia involucrata, has demonstrated a range of promising pharmacological activities, including anti-diabetic, anti-cancer, antioxidant, and anti-inflammatory effects.[1] Its therapeutic potential stems from its ability to modulate multiple molecular targets and signaling pathways. This technical guide provides an in-depth overview of the known bioactivities of this compound, supported by quantitative data, and outlines detailed experimental protocols for the validation of its effects. Crucially, this document proposes a comprehensive in silico modeling workflow to further elucidate the bioactivity of this compound, drawing parallels from computational studies on similar compounds and their targets. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is a hydrolyzable tannin, a class of polyphenols known for their antioxidant properties. It has been traditionally used in Miao medicine for its "heart-clearing" properties.[1] Modern scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic effects, identifying key protein targets and signaling cascades that are modulated by this natural compound. The multifaceted nature of this compound's bioactivity makes it a compelling candidate for further drug development, with in silico modeling offering a powerful avenue to accelerate this research.
Known Bioactivities and Molecular Targets of this compound
This compound exhibits a spectrum of biological effects, with significant activities observed in metabolic and oncological contexts.
Anti-Diabetic Activity
This compound has shown notable anti-diabetic properties, with studies indicating its efficacy in reducing blood glucose levels.[1] A 2024 study on streptozotocin-induced diabetic rats demonstrated that this compound was more effective at lowering blood glucose than metformin (B114582) in the same model.[1] The proposed mechanisms for its anti-diabetic action include the inhibition of α-glucosidase, which would reduce glucose uptake, and the modulation of lipid metabolism to enhance insulin (B600854) synthesis and sensitivity.[1][2]
Anti-Cancer Activity
This compound has demonstrated promising anti-cancer activity, particularly against hepatocellular carcinoma (HCC).[1][3] It has been shown to inhibit the growth of HCC cells both in vitro and in in vivo xenograft mouse models.[1][3]
The primary molecular targets identified for its anti-cancer effects are:
-
Enhancer of Zeste Homolog 2 (EZH2): this compound has been found to specifically downregulate EZH2, a histone methyltransferase that is often overexpressed in aggressive cancers.[1][3]
-
Dihydroceramide (B1258172) Desaturase (DES): In HepG2 human hepatocellular carcinoma cells, this compound induces a significant increase in dihydroceramide (DHCer) and sphinganine (B43673) (Sa), suggesting the inhibition of DES. This disruption of sphingolipid metabolism contributes to its cytotoxic effects.[1][4]
-
Protein SUMOylation: this compound is a potent inhibitor of protein SUMOylation, a post-translational modification process crucial for the regulation of numerous cellular processes.[1][5][6][7] This inhibition occurs at sub-micromolar concentrations.[6]
Antioxidant Activity
This compound exhibits strong antioxidant activity. In the DPPH assay, it showed superior radical scavenging potential compared to ascorbic acid, with reported IC50 values of 1.59 µg/ml and 3.78 µg/ml in different studies, both lower than that of ascorbic acid (4.30 µg/ml).[1]
Quantitative Bioactivity Data
The following tables summarize the key quantitative data reported for this compound's bioactivity.
Table 1: Anti-Diabetic Activity of this compound
| Parameter | Model | Treatment | Result | Reference |
| Blood Glucose Reduction | Streptozotocin-induced diabetic rats | This compound | 30.2 ± 2.6 mmol/L to 25.1 ± 2.4 mmol/L | [1] |
| Blood Glucose Reduction | Streptozotocin-induced diabetic rats | Metformin | 30.2 ± 2.6 mmol/L to 26.5 ± 2.6 mmol/L |
Table 2: Antioxidant Activity of this compound
| Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | This compound | 1.59 µg/ml | [1] |
| DPPH Radical Scavenging | This compound | 3.78 µg/ml | [1] |
| DPPH Radical Scavenging | Ascorbic Acid (Reference) | 4.30 µg/ml | [1] |
Proposed In Silico Modeling Workflow for this compound
Given the limited number of published in silico studies specifically on this compound, this section proposes a comprehensive computational workflow to investigate its bioactivity. This workflow is based on established methodologies for similar compounds and its known molecular targets.
Caption: Proposed in silico modeling workflow for this compound.
Molecular Docking
Molecular docking simulations can be employed to predict the binding mode and affinity of this compound to its molecular targets (EZH2, DES, and the SUMOylation machinery enzymes). This can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Molecular Dynamics (MD) Simulations
Following docking, MD simulations can be performed to assess the stability of the predicted this compound-protein complexes over time.[8][9][10] This technique simulates the movement of atoms in the system, providing a more dynamic and realistic representation of the binding interactions and potential conformational changes in both the ligand and the protein.
Pharmacophore Modeling
Pharmacophore modeling can be used to identify the essential chemical features of this compound that are responsible for its biological activity.[11] This model can then be used for virtual screening of compound libraries to identify other potential inhibitors with similar features but potentially improved pharmacological properties.
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be utilized to evaluate the drug-likeness of this compound. These predictions can help in the early identification of potential liabilities and guide chemical modifications to improve its pharmacokinetic and safety profiles.
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways known to be affected by this compound.
EZH2 Signaling Pathway
Caption: this compound's inhibition of the EZH2 signaling pathway.
Sphingolipid Metabolism and DES Inhibition
Caption: this compound's impact on sphingolipid metabolism via DES inhibition.
Protein SUMOylation Pathway
Caption: Inhibition of the protein SUMOylation pathway by this compound.
Detailed Experimental Protocols
This section provides an overview of key experimental protocols for validating the bioactivity of this compound.
EZH2 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on EZH2 activity.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HCC cells) and treat with varying concentrations of this compound for a specified period (e.g., 72 hours).[12]
-
Protein Extraction: Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.[12]
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K27me3 and total H3 (as a loading control).[12]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the reduction in H3K27me3 levels.[13]
-
-
qRT-PCR for EZH2 Expression:
Dihydroceramide Desaturase (DES) Activity Assay
Objective: To measure the inhibitory effect of this compound on DES activity.
Methodology (In Situ Assay):
-
Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat with this compound.
-
Substrate Incubation: Add a fluorescently labeled or isotopically labeled dihydroceramide analog (e.g., C12-dhCCPS) to the cell culture medium and incubate for a defined period.[4][15][16]
-
Lipid Extraction: Harvest the cells and extract the lipids.
-
LC-MS/MS Analysis: Analyze the lipid extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of the dihydroceramide substrate and its ceramide product.[4][16]
-
Data Analysis: Calculate the percentage of conversion of the substrate to the product to determine DES activity.
Protein SUMOylation Assay
Objective: To assess the inhibitory effect of this compound on global protein SUMOylation.
Methodology (Western Blot):
-
Cell Culture and Treatment: Treat cells with this compound.
-
Lysis: Lyse the cells in a buffer containing SUMO protease inhibitors (e.g., N-ethylmaleimide) to preserve the SUMOylated proteins.[1]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with antibodies specific for SUMO-1 or SUMO-2/3.[1][3]
-
The appearance of a smear or multiple bands at higher molecular weights indicates SUMOylated proteins. A reduction in this signal in this compound-treated samples indicates inhibition of SUMOylation.
-
Conclusion
This compound is a promising natural compound with multifaceted bioactivities that warrant further investigation for its therapeutic potential. While experimental studies have begun to elucidate its mechanisms of action, a significant opportunity exists to employ in silico modeling to accelerate research and development. The proposed computational workflow, in conjunction with the detailed experimental protocols provided, offers a robust framework for a comprehensive evaluation of this compound's bioactivity. By integrating computational and experimental approaches, the scientific community can more efficiently unravel the full therapeutic potential of this intriguing natural product.
References
- 1. Detection of Sumoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can your protein be sumoylated? A quick summary and important tips to study SUMO-modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Integrative Analysis Reveals the Transcriptional Collaboration between EZH2 and E2F1 in the Regulation of Cancer-related Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of protein SUMOylation by this compound, an ellagitannin from Davidia involucrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The future of molecular dynamics simulations in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Clinicopathological significance of EZH2 mRNA expression in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell density-dependent reduction of dihydroceramide desaturase activity in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Davidiin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davidiin is a bioactive ellagitannin with demonstrated antioxidant, anti-diabetic, and potential anti-cancer properties.[1] It is naturally found in various plant species, notably in the leaves of the Dove Tree (Davidia involucrata) and the whole plant of Polygonum capitatum (also known as Persicaria capitata).[2][3] The complex structure of this compound and its presence in a complex matrix of other plant metabolites necessitate a multi-step process for its efficient extraction and purification.
These application notes provide a comprehensive overview of the methodologies for extracting this compound from plant material and purifying it to a high degree, suitable for research and drug development purposes. The protocols are based on established techniques for the isolation of ellagitannins and related phenolic compounds.
Data Presentation: Quantitative Parameters for Extraction and Purification
The following tables summarize key quantitative data for the extraction and purification of this compound. These values are derived from various studies on this compound and similar phenolic compounds and should be optimized for specific laboratory conditions and plant materials.
Table 1: Comparison of this compound Extraction Methods
| Parameter | Reflux Extraction | Maceration | Ultrasound-Assisted Extraction (UAE) |
| Plant Material | Dried, powdered leaves/whole plant | Dried, powdered leaves/whole plant | Dried, powdered leaves/whole plant |
| Common Solvents | 70-80% Ethanol (B145695), Aqueous Acetone | 70-80% Ethanol, Methanol (B129727) | 70-80% Ethanol |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | 10:1 to 20:1 (v/w) | 20:1 to 40:1 (v/w) |
| Extraction Temperature | Boiling point of solvent | Room Temperature | 40-60 °C |
| Extraction Time | 1-3 hours | 24-72 hours | 30-60 minutes |
| Reported Yield | Moderate to High | Low to Moderate | High |
| Advantages | Effective for exhaustive extraction | Simple, requires minimal equipment | Faster, more efficient, lower solvent consumption |
| Disadvantages | Potential for thermal degradation of compounds | Time-consuming, lower efficiency | Requires specialized equipment |
Table 2: Parameters for Chromatographic Purification of this compound
| Parameter | Column Chromatography (Initial Purification) | Preparative HPLC (Final Purification) |
| Stationary Phase | MCI-gel CHP-20P, Sephadex LH-20, Silica Gel | Reversed-phase C18 column |
| Mobile Phase | Stepwise gradient of methanol in water (e.g., 10% to 100%) | Gradient of acetonitrile (B52724) or methanol in water (often with 0.1% formic acid) |
| Flow Rate | Varies with column size (e.g., 5-20 mL/min) | Varies with column size (e.g., 10-50 mL/min) |
| Detection | UV at 280 nm or by TLC analysis of fractions | UV at 280 nm |
| Sample Loading | Crude or semi-purified extract | Fractions from column chromatography |
| Achievable Purity | 60-80% | >95% |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material using reflux extraction, which is a commonly cited method for this compound.[1][2]
1. Materials and Equipment:
-
Dried and finely powdered plant material (e.g., Davidia involucrata leaves)
-
70% Ethanol (v/v) in distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
2. Procedure:
-
Weigh 100 g of the dried plant powder and place it in a 2 L round-bottom flask.
-
Add 1 L of 70% ethanol to the flask (solvent-to-solid ratio of 10:1).
-
Set up the reflux apparatus in a fume hood.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to remove the solid plant material. For a more efficient separation, use a vacuum filtration system.
-
Collect the filtrate (the liquid extract).
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain a crude extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the initial purification of the crude this compound extract using column chromatography.
1. Materials and Equipment:
-
Crude this compound extract
-
MCI-gel CHP-20P or Sephadex LH-20 resin
-
Glass chromatography column
-
Methanol
-
Distilled water
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
2. Procedure:
-
Column Packing: Prepare a slurry of the chosen resin (e.g., MCI-gel CHP-20P) in distilled water and pour it into the chromatography column. Allow the resin to settle and pack uniformly. Equilibrate the column by washing with 2-3 column volumes of distilled water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of distilled water. Carefully load the dissolved sample onto the top of the column.
-
Elution: Begin elution with distilled water. Then, apply a stepwise gradient of increasing methanol concentration in water (e.g., 10%, 20%, 40%, 60%, 80%, and 100% methanol).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 50 mL) using a fraction collector.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate solvent system (e.g., ethyl acetate:formic acid:water), and visualize the spots under a UV lamp.
-
Pooling Fractions: Combine the fractions that contain this compound (identified by comparing with a standard, if available, or based on the major spots with the expected Rf value).
-
Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain a semi-purified this compound fraction.
Protocol 3: Final Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification step to obtain high-purity this compound.
1. Materials and Equipment:
-
Semi-purified this compound fraction from column chromatography
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 preparative column (e.g., 250 x 20 mm, 5 µm)
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Formic acid
-
Syringe filters (0.45 µm)
2. Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water (v/v)
-
Mobile Phase B: 0.1% formic acid in acetonitrile (v/v)
-
-
Sample Preparation: Dissolve the semi-purified this compound fraction in a small volume of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Method:
-
Set the flow rate (e.g., 15 mL/min).
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared sample onto the column.
-
Run a linear gradient elution, for example:
-
0-10 min: 5% B
-
10-40 min: 5% to 40% B
-
40-50 min: 40% to 100% B
-
50-55 min: 100% B
-
55-60 min: 100% to 5% B
-
-
Set the UV detector to monitor the elution at 280 nm.
-
-
Fraction Collection: Collect the peaks corresponding to this compound based on the chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization (freeze-drying) or rotary evaporation to obtain pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the anti-diabetic action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do I prepare column chromatography? | AAT Bioquest [aatbio.com]
Application Note: Quantification of Davidiin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of Davidiin, a bioactive ellagitannin, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. While a specific validated method for this compound is not widely published, this application note outlines a robust starting protocol based on established methods for similar polyphenolic compounds. It includes comprehensive experimental procedures, system suitability requirements, and method validation parameters. This guide is intended to serve as a foundational method for researchers developing and validating their own quantitative analysis of this compound in various sample matrices.
Introduction
This compound is a natural ellagitannin found in various plant species and has garnered significant interest for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of herbal preparations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of complex mixtures, making it the method of choice for analyzing plant-derived bioactive compounds like this compound. This document presents a general yet detailed HPLC method that can be adapted and validated for the routine analysis of this compound.
Chromatographic Conditions
A typical RP-HPLC system with a UV detector is recommended for the analysis of this compound. The following table summarizes the proposed starting conditions for method development.
Table 1: Proposed HPLC Chromatographic Conditions for this compound Quantification
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC System with UV/PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start at 10% B, increase to 40% B over 20 min, then to 90% B over 5 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm or 280 nm (to be optimized by UV scan of this compound standard) |
| Run Time | Approximately 35 minutes |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >95%)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Methanol (B129727) (for sample preparation)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant extract, plasma, formulation). A general procedure for a solid plant extract is provided below:
-
Accurately weigh 100 mg of the powdered plant extract.
-
Transfer to a 50 mL centrifuge tube and add 20 mL of methanol.
-
Vortex for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the series of working standard solutions in triplicate.
-
Inject the prepared sample solutions in triplicate.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes, followed by storage in an appropriate solvent (e.g., 50:50 methanol:water).
Method Validation (Illustrative Parameters)
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table provides typical acceptance criteria for the validation parameters.
Table 2: Illustrative Method Validation Parameters and Acceptance Criteria
| Parameter | Specification | Acceptance Criteria |
| System Suitability | Tailing factor, Theoretical plates, %RSD of peak area | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD < 2.0% for six replicate injections |
| Linearity | Concentration range (e.g., 1-100 µg/mL) | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of spiked samples at three concentration levels | 98.0% - 102.0% recovery |
| Precision (Repeatability) | %RSD of six replicate sample preparations | %RSD ≤ 2.0% |
| Precision (Intermediate) | %RSD of analyses on different days/by different analysts | %RSD ≤ 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | To be determined experimentally |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | To be determined experimentally |
| Robustness | Small variations in flow rate, column temperature, mobile phase composition | %RSD of results should be within acceptable limits |
Data Analysis
-
Calibration Curve: Plot the peak area of the this compound standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Use the calibration curve to determine the concentration of this compound in the sample solutions based on their measured peak areas.
-
Calculate the final concentration in the original sample by accounting for all dilution factors.
Visualizations
Caption: Experimental workflow for the quantification of this compound by HPLC.
Caption: Logical relationship of HPLC method development and validation.
Application Notes and Protocols for Davidiin Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davidiin, a bioactive ellagitannin, has demonstrated notable therapeutic potential in preclinical studies, particularly in the context of metabolic diseases and oncology. These application notes provide a comprehensive overview of the administration of this compound in animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways. This document is intended to serve as a valuable resource for researchers designing in vivo studies to evaluate the efficacy and mechanisms of this compound.
Data Presentation
Table 1: Anti-Diabetic Efficacy of this compound in a Streptozotocin-Induced Diabetic Rat Model.[1][2]
| Parameter | Diabetic Control Group (STZ) | This compound-Treated Group (STZ + this compound) | Metformin-Treated Group (STZ + Metformin) |
| Dosage | - | 90 mg/kg/day (gavage) | 140 mg/kg/day (gavage) |
| Initial Blood Glucose | 30.2 ± 2.6 mmol/L | 30.2 ± 2.6 mmol/L | Not specified |
| Final Blood Glucose | Not specified | 25.1 ± 2.4 mmol/L (P < 0.05) | 26.5 ± 2.6 mmol/L |
| Treatment Duration | 4 weeks | 4 weeks | 4 weeks |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in a Rat Model and Assessment of this compound's Anti-Diabetic Activity.[1][2]
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Initial Conditions: Rats are typically fed a high-fat diet for a period of 4-8 weeks to induce insulin (B600854) resistance.
2. Induction of Diabetes:
-
Following the high-fat diet period, rats are administered a single intraperitoneal (IP) injection of streptozotocin (B1681764) (STZ) at a dose of 35 mg/kg.[1]
-
STZ is dissolved in a cold citrate (B86180) buffer (0.1 M, pH 4.5) immediately before use.
-
Diabetes is typically confirmed 72 hours after STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose ≥ 7.0 mmol/L and random blood glucose ≥ 11.1 mmol/L are considered diabetic and included in the study.[1]
3. This compound Administration:
-
Preparation: this compound is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.
-
Administration Route: Oral gavage is a common and clinically relevant route of administration.
-
Dosage: Based on effective studies, a dosage of 90 mg/kg/day has been shown to significantly reduce blood glucose levels.[1][2]
-
Treatment Duration: A treatment period of 4 weeks is typical for assessing anti-diabetic effects.[2]
4. Assessment of Efficacy:
-
Blood Glucose Monitoring: Blood glucose levels are monitored regularly (e.g., weekly) from the tail vein using a glucometer.
-
Metabolic Parameters: At the end of the study, serum and tissues can be collected to analyze various metabolic parameters, including lipid profiles (e.g., glycocholic acid, glycochenodeoxycholic acid) and markers of insulin sensitivity.[1]
Signaling Pathways and Experimental Workflows
Proposed Anti-Diabetic Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anti-diabetic action.
Experimental Workflow for Evaluating this compound in an Anti-Diabetic Rat Model
Caption: Workflow for in vivo anti-diabetic studies of this compound.
Pharmacokinetics and Toxicology
As of the current literature, specific pharmacokinetic (Cmax, Tmax, AUC, half-life) and toxicological (e.g., LD50) data for this compound in animal models are not extensively reported. Researchers should conduct preliminary studies to establish the pharmacokinetic profile and safety of this compound before proceeding to efficacy studies.
Protocol 2: General Approach for Preliminary Pharmacokinetic and Acute Toxicity Assessment
1. Pharmacokinetic Study Design:
-
Animals: Use a sufficient number of animals (e.g., rats or mice) to allow for serial blood sampling.
-
Dosing: Administer a single dose of this compound via the intended route of administration (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Calculate key pharmacokinetic parameters using appropriate software.
2. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425):
-
This method is recommended to minimize animal usage.
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
LD50 Estimation: The LD50 is estimated based on the pattern of outcomes.
Disclaimer
The information provided in these application notes is for research purposes only and is based on currently available scientific literature. Researchers should critically evaluate this information in the context of their specific experimental designs and adhere to all applicable institutional and national guidelines for animal care and use.
References
- 1. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Pharmacological Mechanisms of this compound's Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing the Streptozotocin (STZ)-Induced Diabetic Rat Model for Evaluating the Therapeutic Efficacy of Davidiin
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. The streptozotocin (B1681764) (STZ)-induced diabetic rat is a widely used and well-established animal model for type 1 diabetes research.[1][2][3] STZ, a glucosamine-nitrosourea compound, selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia, thereby mimicking the pathological state of type 1 diabetes.[1][3] This model is invaluable for screening potential anti-diabetic compounds and investigating the mechanisms underlying the disease. Davidiin, a bioactive ellagitannin isolated from Polygonum capitatum, has demonstrated significant anti-diabetic properties.[4][5] This document provides detailed protocols for inducing diabetes in rats using STZ and for testing the therapeutic effects of this compound, including its impact on biochemical parameters, oxidative stress, inflammation, and pancreatic histology.
Therapeutic Rationale for this compound
This compound has been identified as a potent anti-diabetic agent. Studies have shown that it can effectively lower blood glucose levels in STZ-induced diabetic rats, with some evidence suggesting its effect may be stronger than that of metformin.[4][5][6] The proposed mechanisms for this compound's anti-diabetic action include the modulation of lipid-related metabolic pathways, inhibition of α-glucosidase to reduce glucose uptake, and enhancement of insulin synthesis and sensitivity.[5][6][7] These application notes outline the necessary procedures to validate and explore these therapeutic effects.
Experimental Design and Protocols
A comprehensive experimental workflow is crucial for obtaining reliable and reproducible results. The following diagram illustrates the key phases of the study.
Caption: Experimental workflow for testing this compound in STZ-induced diabetic rats.
Protocol 1: Induction of Type 1 Diabetes with Streptozotocin (STZ)
This protocol describes the single high-dose STZ administration method to induce type 1 diabetes in rats.[1]
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold
-
Adult male Sprague-Dawley or Wistar rats (250-300g)[8]
-
Sterile syringes and needles
-
Glucometer and test strips
-
10% sucrose (B13894) solution (optional)
Procedure:
-
Animal Preparation: House the rats in a controlled environment and allow for at least one week of acclimatization. Provide standard chow and water ad libitum.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold 0.1 M citrate buffer (pH 4.5) to a final concentration for a dose of 65 mg/kg body weight. STZ is light-sensitive and unstable in neutral or alkaline solutions, so prepare it fresh and protect it from light.
-
STZ Administration: Administer a single intraperitoneal (IP) injection of the freshly prepared STZ solution (65 mg/kg) to the rats.[1] A control group should be injected with an equivalent volume of citrate buffer.
-
Post-Injection Care: To prevent potentially fatal hypoglycemia that can occur 6-24 hours post-injection, some protocols recommend replacing drinking water with a 10% sucrose solution for the first 48 hours.[1]
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose from the tail vein using a glucometer. Rats with a fasting blood glucose level of ≥16.7 mmol/L (or ≥300 mg/dL) are considered diabetic and can be included in the study.[3]
Protocol 2: Treatment with this compound
This protocol outlines the procedure for administering this compound to the established diabetic rat model.
Materials:
-
This compound
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Experimental rat groups:
-
Group 1: Normal Control (NC) - Healthy rats receiving vehicle.
-
Group 2: Diabetic Control (DC) - STZ-induced diabetic rats receiving vehicle.
-
Group 3: this compound-Treated (DT) - Diabetic rats receiving this compound.
-
Group 4: Positive Control (PC) - Diabetic rats receiving Metformin.
-
Procedure:
-
Preparation of this compound Solution: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration. A similar preparation should be made for the positive control drug, Metformin.
-
Animal Grouping: Randomly assign the confirmed diabetic rats into the treatment groups (DC, DT, PC).
-
Daily Administration: Administer this compound (or Metformin/vehicle) orally via gavage once daily. The treatment duration typically ranges from 4 to 8 weeks.
-
Monitoring: Monitor body weight, food intake, and water consumption weekly. Measure fasting blood glucose levels at regular intervals (e.g., weekly) to assess the treatment's effect over time.
Protocol 3: Biochemical Analysis
At the end of the treatment period, collect blood samples for a comprehensive biochemical analysis.
Materials:
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Centrifuge
-
Microcentrifuge tubes
-
Commercial assay kits for:
Procedure:
-
Blood Collection: After an overnight fast, anesthetize the rats and collect blood via cardiac puncture.
-
Serum Separation: Dispense the blood into tubes without anticoagulant. Allow it to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Analysis: Aliquot the serum and store it at -80°C until analysis. Use commercial ELISA or colorimetric assay kits to quantify the levels of lipids, oxidative stress markers, and inflammatory cytokines according to the manufacturer's instructions.
Protocol 4: Pancreatic Histological Analysis
Histological examination of the pancreas is critical to assess the protective or regenerative effects of this compound on pancreatic islets.
Materials:
-
10% neutral buffered formalin
-
Ethanol (graded series: 70%, 90%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Procedure:
-
Tissue Harvesting and Fixation: Following blood collection, euthanize the rats and carefully excise the pancreas. Fix the tissue in 10% neutral buffered formalin for 24 hours.[14]
-
Tissue Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 μm thick sections using a microtome and mount them on glass slides. Deparaffinize, rehydrate, and stain the sections with Hematoxylin and Eosin (H&E).[14]
-
Microscopic Examination: Examine the stained sections under a light microscope. Assess the morphology of the islets of Langerhans, looking for signs of degeneration, necrosis, changes in size, and infiltration of inflammatory cells.[15][16][17] Compare the histology of the this compound-treated group with the normal and diabetic control groups to identify any ameliorative effects.
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative results based on existing literature.
Table 1: Effect of this compound on Blood Glucose and Body Weight
| Parameter | Normal Control | Diabetic Control | This compound Treated | Metformin Treated |
|---|---|---|---|---|
| Initial Blood Glucose (mmol/L) | Normal | ~30.2 ± 2.6 | ~30.2 ± 2.6 | ~30.2 ± 2.6 |
| Final Blood Glucose (mmol/L) | Normal | High (remains elevated) | 25.1 ± 2.4 * | 26.5 ± 2.6* |
| Body Weight Change | Gain | Significant Loss | Attenuated Loss/Gain | Attenuated Loss/Gain |
Data from a study on STZ-treated rats.[4][6]
Table 2: Effect of this compound on Serum Lipid Profile
| Parameter | Normal Control | Diabetic Control | This compound Treated |
|---|---|---|---|
| Total Cholesterol | Normal | Significantly Increased | Significantly Decreased |
| Triglycerides | Normal | Significantly Increased | Significantly Decreased |
| HDL-Cholesterol | Normal | Significantly Decreased | Significantly Increased |
| LDL-Cholesterol | Normal | Significantly Increased | Significantly Decreased |
Table 3: Effect of this compound on Oxidative Stress Markers
| Parameter | Normal Control | Diabetic Control | This compound Treated |
|---|---|---|---|
| Malondialdehyde (MDA) | Basal Level | Significantly Increased[10] | Significantly Decreased |
| Superoxide Dismutase (SOD) | Normal Activity | Significantly Decreased[18] | Significantly Increased |
| Catalase (CAT) | Normal Activity | Significantly Decreased[10] | Significantly Increased |
Table 4: Effect of this compound on Inflammatory Cytokines
| Parameter | Normal Control | Diabetic Control | This compound Treated |
|---|---|---|---|
| TNF-α | Basal Level | Significantly Increased[12][13] | Significantly Decreased |
| IL-1β | Basal Level | Significantly Increased[12][13] | Significantly Decreased |
| IL-6 | Basal Level | Significantly Increased[12][13] | Significantly Decreased |
Proposed Signaling Pathway of this compound
The anti-diabetic effects of this compound are multifaceted. The diagram below illustrates its proposed mechanisms of action based on current research.[6][7]
Caption: Proposed anti-diabetic mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 6. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ndineuroscience.com [ndineuroscience.com]
- 9. Metabolic and oxidative stress markers in Wistar rats after 2 months on a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antidiabetic, Antihyperlipidemic, Antioxidant, Anti-inflammatory Activities of Ethanolic Seed Extract of Annona reticulata L. in Streptozotocin Induced Diabetic Rats [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the anti-diabetic and anti-inflammatory potentials of curcumin nanoparticle in diabetic rat induced by streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential antidiabetic activity of barbigerone on glucose and inflammatory cytokine levels in streptozotocin activated diabetic rats - Journal of King Saud University - Science [jksus.org]
- 14. Changes in pancreatic histology, insulin secretion and oxidative status in diabetic rats following treatment with Ficus deltoidea and vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alliedacademies.org [alliedacademies.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. Markers of Oxidative Stress during Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenograft Mouse Model in Davidiin Anti-Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davidiin, a bioactive ellagitannin, has demonstrated notable anti-cancer properties, particularly in preclinical studies against hepatocellular carcinoma (HCC).[1] This document provides detailed application notes and experimental protocols for utilizing a xenograft mouse model to evaluate the anti-tumor efficacy of this compound. The primary mechanism of this compound's anti-cancer activity involves the downregulation of Enhancer of Zeste Homolog 2 (EZH2), a key protein often implicated in cancer progression.[1][2] Furthermore, this compound is a potent inhibitor of protein SUMOylation, a post-translational modification process that can influence cancer development.[3][4] The interplay between SUMOylation and EZH2 expression, where inhibition of the former can lead to a reduction in the latter, presents a compelling rationale for investigating this compound as a potential therapeutic agent.[5][6]
These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound, providing a framework for experimental design, execution, and data interpretation.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Subcutaneous HCC Xenograft Model (Representative Data)
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Tumor Weight (mg) at Day 21 |
| Vehicle Control | - | Intraperitoneal | 1250 ± 150 | - | 1.2 ± 0.2 |
| This compound | 50 mg/kg | Intraperitoneal | 625 ± 95 | 50 | 0.6 ± 0.1 |
| This compound | 100 mg/kg | Intraperitoneal | 375 ± 60 | 70 | 0.4 ± 0.08 |
| Positive Control (Sorafenib) | 30 mg/kg | Oral Gavage | 450 ± 70 | 64 | 0.5 ± 0.09 |
Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group. This is representative data for illustrative purposes.
Table 2: Effect of this compound on EZH2 and SUMOylation Marker Expression in Tumor Tissues (Representative Data)
| Treatment Group | Dosage | Relative EZH2 mRNA Expression (Fold Change) | Relative Global SUMO-1 Conjugate Levels (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | 100 mg/kg | 0.45 ± 0.08 | 0.35 ± 0.06 |
Data are presented as mean ± standard deviation. Expression levels are normalized to the vehicle control group. This is representative data for illustrative purposes.
Experimental Protocols
Cell Culture and Preparation
Materials:
-
Human hepatocellular carcinoma (HCC) cell line (e.g., HepG2, Huh7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Hemocytometer or automated cell counter
Protocol:
-
Culture HCC cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest the cells by trypsinization.
-
Wash the cells with PBS and perform a cell count using a hemocytometer.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10^7 cells/mL.[7]
-
Keep the cell suspension on ice until injection.
Xenograft Mouse Model Establishment
Materials:
-
4-6 week old female athymic nude mice (nu/nu)
-
HCC cell suspension
-
27-gauge needles and 1 mL syringes
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
Protocol:
-
Acclimatize the mice for at least one week before the experiment.
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.[7]
-
Monitor the mice regularly for tumor growth.
-
Once tumors become palpable, begin measuring tumor dimensions (length and width) with digital calipers every 3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
This compound Administration
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Dosing needles (appropriate for the route of administration)
-
Animal balance
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute it to the final desired concentrations with the vehicle.
-
Based on the representative data, suggested starting doses are 50 mg/kg and 100 mg/kg.
-
Administer this compound to the treatment groups via intraperitoneal (IP) injection daily for 21 days. The vehicle control group should receive an equivalent volume of the vehicle solution.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Endpoint Analysis
Protocol:
-
At the end of the treatment period (Day 21), record the final tumor volumes and body weights.
-
Euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weights.
-
Divide each tumor into sections for:
-
Histopathological analysis: Fix in 10% neutral buffered formalin.
-
Molecular analysis (RNA/protein): Snap-freeze in liquid nitrogen and store at -80°C.
-
Molecular Analysis (Optional)
Protocols for Western Blotting (for EZH2 and SUMO-1) and qRT-PCR (for EZH2 mRNA):
-
Standard laboratory protocols for these techniques should be followed. Tumor lysates will be prepared from the snap-frozen tissue for Western blotting to assess protein levels. Total RNA will be extracted for qRT-PCR to measure mRNA expression levels.
Visualizations
Caption: Proposed signaling pathway of this compound's anti-cancer activity.
Caption: Experimental workflow for this compound anti-cancer xenograft study.
References
- 1. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 2. A potential antitumor ellagitannin, this compound, inhibited hepatocellular tumor growth by targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Inhibition of protein SUMOylation by this compound, an ellagitannin from Davidia involucrata | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of protein SUMOylation by this compound, an ellagitannin from Davidia involucrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SUMOylation of E2F1 regulates expression of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SUMOylation of E2F1 Regulates Expression of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for α-Glucosidase Inhibition Assay of Davidiin
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Glucosidase, a key enzyme in carbohydrate digestion, plays a crucial role in postprandial hyperglycemia. Its inhibition is a well-established therapeutic strategy for managing type 2 diabetes mellitus.[1][2] Davidiin, a bioactive ellagitannin found in plants such as Polygonum capitatum and Davidia involucrata, has demonstrated potential anti-diabetic properties, including the inhibition of α-glucosidase.[3][4][5] This document provides a detailed protocol for conducting an in vitro α-glucosidase inhibition assay to evaluate the inhibitory potential of this compound.
The assay is based on the principle that α-glucosidase hydrolyzes a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release p-nitrophenol, a yellow-colored product.[1][6] The rate of p-nitrophenol formation, measured spectrophotometrically at 405 or 410 nm, is directly proportional to the enzyme's activity.[6][7] The presence of an inhibitor, such as this compound, will reduce the rate of this reaction.
Chemical Properties of this compound
A clear understanding of the test compound's properties is essential for accurate assay preparation.
| Property | Value | Reference |
| Molecular Formula | C41H30O26 | [8] |
| Molar Mass | 938.7 g/mol | [8] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents like DMSO and ethanol. | [9] |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the α-glucosidase inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| α-Glucosidase (from Saccharomyces cerevisiae) | Sigma-Aldrich | G5003 |
| p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Sigma-Aldrich | N1377 |
| This compound | (Specify Supplier) | (Specify Catalog No.) |
| Acarbose (B1664774) (Positive Control) | Sigma-Aldrich | A8980 |
| Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8) | --- | --- |
| Sodium Carbonate (Na2CO3) (0.1 M) | --- | --- |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well microplate, clear, flat-bottom | --- | --- |
| Microplate reader | --- | --- |
| Multichannel pipette | --- | --- |
Reagent Preparation
| Reagent Solution | Preparation Instructions |
| 0.1 M Sodium Phosphate Buffer (pH 6.8) | Dissolve appropriate amounts of sodium phosphate monobasic and dibasic in distilled water to achieve a pH of 6.8. |
| α-Glucosidase Enzyme Solution (0.5 U/mL) | Dissolve α-glucosidase in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 0.5 U/mL. Prepare fresh before use and keep on ice. |
| pNPG Substrate Solution (5 mM) | Dissolve pNPG in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM. Prepare fresh before use. |
| This compound Stock Solution (e.g., 10 mM) | Dissolve an accurately weighed amount of this compound in DMSO to prepare a 10 mM stock solution. The molecular weight of this compound is 938.7 g/mol . |
| Acarbose Stock Solution (e.g., 1 mg/mL) | Dissolve acarbose in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 1 mg/mL. |
| 0.1 M Sodium Carbonate (Na2CO3) | Dissolve 1.06 g of Na2CO3 in 100 mL of distilled water. This will be used as a stop solution. |
Assay Procedure in 96-Well Plate
-
Prepare Test and Control Wells :
-
Blank (B) : 50 µL of 0.1 M Sodium Phosphate Buffer.
-
Control (C) : 25 µL of 0.1 M Sodium Phosphate Buffer + 25 µL of α-Glucosidase solution.
-
Test Sample (T) : 25 µL of this compound working solution (at various concentrations) + 25 µL of α-Glucosidase solution.
-
Positive Control (PC) : 25 µL of Acarbose working solution + 25 µL of α-Glucosidase solution.
-
-
Pre-incubation : Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction : Add 25 µL of 5 mM pNPG solution to all wells.
-
Incubation : Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction : Add 100 µL of 0.1 M Na2CO3 solution to all wells to terminate the reaction.
-
Measure Absorbance : Read the absorbance of each well at 405 nm using a microplate reader.
Data Presentation and Calculations
The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [(Abs_Control - Abs_Blank) - (Abs_Test - Abs_Blank)] / (Abs_Control - Abs_Blank) x 100
Where:
-
Abs_Control is the absorbance of the control well.
-
Abs_Blank is the absorbance of the blank well.
-
Abs_Test is the absorbance of the test sample well.
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting a graph of percentage inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
| Sample | Concentration (µM) | Absorbance at 405 nm (Mean ± SD) | % Inhibition |
| Blank | --- | (Value) | --- |
| Control | --- | (Value) | 0% |
| This compound | Conc. 1 | (Value) | (Value) |
| Conc. 2 | (Value) | (Value) | |
| Conc. 3 | (Value) | (Value) | |
| Conc. 4 | (Value) | (Value) | |
| Conc. 5 | (Value) | (Value) | |
| Acarbose | (e.g., 100 µg/mL) | (Value) | (Value) |
Visualizations
Experimental Workflow
Caption: Workflow for the α-glucosidase inhibition assay of this compound.
Mechanism of α-Glucosidase Inhibition
Caption: Mechanism of α-glucosidase inhibition by this compound.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iomcworld.org [iomcworld.org]
- 3. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. alpha-Glucosidase Assay Kit | ABIN1000246 [antibodies-online.com]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. This compound | C41H30O26 | CID 14682455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Measuring EZH2 Expression Following Davidiin Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring the expression of Enhancer of Zeste Homolog 2 (EZH2) after treatment with Davidiin, a natural ellagitannin. This compound has been identified as a potential antitumor agent that inhibits the growth of hepatocellular carcinoma (HCC) by specifically downregulating EZH2.[1] This document outlines the necessary protocols for in vitro and in vivo analysis of EZH2 expression, data presentation, and a proposed signaling pathway for the action of this compound.
Data Presentation
Quantitative data from experiments should be organized into clear and structured tables for straightforward comparison and analysis. Below are template tables that can be used to record experimental results.
Table 1: In Vitro Analysis of this compound on EZH2 Expression in HCC Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | EZH2 mRNA Expression (Fold Change vs. Control) | EZH2 Protein Expression (% of Control) | Cell Viability (% of Control) |
| HepG2 | |||||
| Huh-7 | |||||
| SMMC-7721 | |||||
| Bel-7402 |
Table 2: In Vivo Analysis of this compound on Tumor Growth and EZH2 Expression in Xenograft Models
| Treatment Group | This compound Dose (mg/kg) | Treatment Duration (days) | Tumor Volume (mm³) | Tumor Weight (g) | EZH2 Protein Expression in Tumor Tissue (% of Control) |
| Vehicle Control | |||||
| This compound |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's effect on EZH2 and the general experimental workflows for measuring EZH2 expression.
Experimental Protocols
The following are detailed protocols for the key experiments involved in measuring EZH2 expression after this compound treatment.
Protocol 1: In Vitro Cell Culture and this compound Treatment
-
Cell Culture : Culture human hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, Huh-7, SMMC-7721, Bel-7402) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment : Seed the HCC cells in appropriate culture plates (e.g., 6-well plates for protein and RNA analysis, 96-well plates for viability assays). Allow the cells to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO) as a control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for EZH2 mRNA Expression
-
RNA Isolation : Following this compound treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis : Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR : Perform qPCR using a SYBR Green-based qPCR master mix and specific primers for human EZH2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis : Calculate the relative EZH2 mRNA expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 3: Western Blotting for EZH2 Protein Expression
-
Protein Extraction : After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 (e.g., Rabbit mAb #5246, Cell Signaling Technology) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Quantify the band intensities using image analysis software and normalize the EZH2 protein levels to the loading control.
Protocol 4: In Vivo Xenograft Model and this compound Treatment
-
Animal Model : Establish HCC xenograft models by subcutaneously injecting HCC cells into the flanks of immunodeficient mice (e.g., nude mice).
-
Treatment : Once the tumors reach a palpable size, randomly assign the mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control daily for a specified period.
-
Tumor Monitoring : Measure the tumor volume periodically using calipers. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Protocol 5: Immunohistochemistry (IHC) for EZH2 Expression in Tumor Tissues
-
Tissue Preparation : Fix the excised tumor tissues in 10% neutral buffered formalin and embed them in paraffin. Cut 4-5 µm thick sections and mount them on positively charged slides.[3]
-
Antigen Retrieval : Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Staining :
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against EZH2 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
-
Visualization : Develop the signal using a DAB chromogen substrate and counterstain with hematoxylin.
-
Analysis : Score the EZH2 staining intensity and the percentage of positive cells under a light microscope. Compare the EZH2 expression between the this compound-treated and control groups.
References
Application Notes and Protocols for Metabolomics Studies of Davidiin in Serum Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davidiin, a bioactive ellagitannin found in Polygonum capitatum, has demonstrated significant potential in metabolic disease research, particularly in the context of diabetes.[1] Studies have shown its efficacy in modulating lipid-related metabolic pathways.[1][2] This document provides detailed application notes and protocols for the metabolomic analysis of this compound's effects in serum samples, focusing on key experimental procedures and data interpretation. These guidelines are intended to assist researchers in designing and executing robust metabolomics studies to investigate the pharmacological effects of this compound.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of this compound on streptozotocin-induced diabetic rats.[2][3]
Table 1: Effect of this compound on Blood Glucose Levels in Diabetic Rats [2][3]
| Treatment Group | Initial Blood Glucose (mmol/L) | Final Blood Glucose (mmol/L) |
| Diabetic Control (STZ) | 30.2 ± 2.6 | - |
| This compound (90 mg/kg) | - | 25.1 ± 2.4 |
| Metformin (B114582) (140 mg/kg) | - | 26.5 ± 2.6 |
Table 2: Summary of Key Serum Metabolite Changes Induced by this compound [1][2][3]
| Metabolic Pathway | Metabolite | Observed Change |
| Phosphatide Metabolism | Phosphatidylinositol | Increased |
| Sphingosine-1-Phosphate | Increased | |
| Cholesterol Metabolism | Glycocholic Acid | Reduced |
| Glycochenodeoxycholic Acid | Reduced | |
| Steroid Hormone Metabolism | Hepoxilin B3 | Increased |
| Prostaglandins | Decreased |
Experimental Protocols
This section outlines the detailed methodologies for serum sample collection, preparation, and analysis for metabolomics studies of this compound.
Animal Study Design and Serum Collection
A study on streptozotocin-induced diabetic rats involved the following steps:
-
Induction of Diabetes: Diabetes was induced in rats using a high-fat diet and a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 35 mg/kg.[2][3]
-
Animal Groups: Twenty-four rats with blood glucose levels ≥ 11.1 mmol/L and fasting blood glucose levels ≥ 7.0 mmol/L were selected and divided into three groups.[2][3]
-
Treatment: The groups were treated for four weeks with either metformin (140 mg/kg, by gavage), this compound (90 mg/kg, by gavage), or a vehicle control.[2][3]
-
Serum Collection: After the treatment period, blood samples were collected from the antecubital vein between 7:00 and 8:00 a.m. after fasting. The blood was allowed to clot and then centrifuged to separate the serum.[4] Serum samples were immediately stored at -80°C until analysis.[4][5]
Serum Sample Preparation for Metabolomics Analysis
This protocol is a standard procedure for the precipitation of proteins from serum samples prior to LC-MS analysis.
-
Thawing: Frozen serum samples should be thawed on ice to prevent degradation of metabolites.[6]
-
Protein Precipitation:
-
To 100 µL of serum in a microcentrifuge tube, add 400 µL of a cold protein precipitation solution (e.g., methanol (B129727):acetonitrile 1:1 v/v).[7]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[7]
-
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean tube without disturbing the protein pellet.
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
UPLC-QTOF-MS Analysis
Untargeted metabolic profiling can be performed using an Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) system.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes should be used to cover a wider range of metabolites.
-
Mass Range: A scan range of m/z 50-1200 is generally sufficient for metabolomics.[8]
-
Data Acquisition: Data is acquired in a full scan mode. For metabolite identification, tandem mass spectrometry (MS/MS) experiments are performed on selected precursor ions.
-
Visualizations
Experimental Workflow
Figure 1: Experimental workflow for serum metabolomics.
Proposed Signaling Pathways Affected by this compound
Figure 2: this compound's impact on metabolic pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Large Scale Non-targeted Metabolomic Profiling of Serum by Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. UPLC-QTOF MS-Based Serum Metabolomic Profiling Analysis Reveals the Molecular Perturbations Underlying Uremic Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UPLC-Q-TOF-MS-based unbiased serum metabolomics investigation of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Davidiin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Davidiin, a bioactive ellagitannin, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-diabetic and anti-cancer properties. This document provides a comprehensive guide for the research-purpose total synthesis of this compound. As a published total synthesis of this compound has not been reported, this protocol outlines a proposed synthetic route based on established methodologies for the synthesis of related ellagitannins, such as Tellimagrandin I. The proposed strategy involves the regioselective protection and acylation of a glucose core, followed by a key oxidative coupling step to form the hexahydroxydiphenoyl (HHDP) moiety. Detailed experimental protocols for each proposed step are provided, along with tables summarizing expected quantitative data based on analogous reactions. Furthermore, this document includes diagrams of the proposed synthetic workflow and the known biological signaling pathways of this compound to facilitate a deeper understanding of its synthesis and mechanism of action.
Introduction
This compound is a natural ellagitannin found in plants such as Polygonum capitatum and Davidia involucrata.[1][2] Structurally, it consists of a glucose core substituted with three galloyl groups and a hexahydroxydiphenoyl (HHDP) group that bridges the O-2 and O-4 positions of the glucose. This compound has demonstrated promising biological activities, including the inhibition of hepatocellular carcinoma cell growth by downregulating the Enhancer of Zeste Homolog 2 (EZH2) and exhibiting anti-diabetic effects by modulating lipid metabolism.[3][4] The limited availability of this compound from natural sources necessitates a reliable synthetic route to enable further pharmacological investigation. This document presents a detailed, albeit proposed, total synthesis of this compound for research applications.
Proposed Total Synthesis of this compound
The proposed retrosynthetic analysis for this compound (1) begins with the disconnection of the ester linkages, leading back to a protected glucose core (2), protected gallic acid (3), and a protected hexahydroxydiphenic acid precursor (4). A key transformation is the intramolecular oxidative coupling of two galloyl groups to form the HHDP moiety.
Key Synthetic Steps:
-
Regioselective Protection of D-Glucose: The synthesis commences with the strategic protection of the hydroxyl groups of D-glucose to enable regioselective acylation.
-
Sequential Galloylation: The protected glucose intermediate undergoes sequential esterification with a protected gallic acid derivative to install the galloyl groups at the C-1, C-3, and C-6 positions.
-
Formation of the Bis-Galloyl Precursor: Two galloyl groups are introduced at the C-2 and C-4 positions, setting the stage for the crucial intramolecular coupling.
-
Intramolecular Oxidative Coupling: The formation of the HHDP bridge is achieved through an intramolecular oxidative coupling of the C-2 and C-4 galloyl groups.
-
Final Deprotection: Removal of all protecting groups yields the target molecule, this compound.
Data Presentation
Table 1: Proposed Reaction Scheme and Expected Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Regioselective Protection | D-Glucose | Orthoesters, Benzyl (B1604629) bromide, NaH | Orthogonally Protected Glucose | 70-85 |
| 2 | Sequential Galloylation | Protected Glucose | Protected Gallic Acid, DCC, DMAP | Tri-O-galloyl Glucose Derivative | 80-90 |
| 3 | Bis-Galloylation | Tri-O-galloyl Glucose Derivative | Protected Gallic Acid, DCC, DMAP | Penta-acyl Glucose Derivative | 80-90 |
| 4 | Oxidative Coupling | Penta-acyl Glucose Derivative | Pb(OAc)₄ or Fe(III) based reagents | Protected this compound | 50-70 |
| 5 | Global Deprotection | Protected this compound | H₂, Pd/C | This compound | 90-95 |
Note: Yields are estimates based on similar reactions reported in the literature for the synthesis of other ellagitannins.
Table 2: Spectroscopic Data for Natural this compound
| Technique | Key Data |
| ¹H NMR | Characteristic signals for the glucose core protons, aromatic protons of the galloyl groups, and the distinct signals for the HHDP moiety. |
| ¹³C NMR | Resonances corresponding to the glucose carbons, carbonyl carbons of the ester groups, and the aromatic carbons of the galloyl and HHDP groups. |
| HRMS | Calculated and found mass-to-charge ratio confirming the molecular formula C₄₁H₃₀O₂₆. |
Note: Detailed NMR and MS data for naturally isolated this compound should be used as a reference for the characterization of the synthetic product.
Experimental Protocols
Protocol 1: Synthesis of an Orthogonally Protected Glucose Intermediate
This protocol describes a general strategy for the regioselective protection of D-glucose, which is a critical first step. The choice of protecting groups is crucial for the subsequent selective acylations. A combination of benzyl ethers and silyl (B83357) ethers can provide the necessary orthogonal protection.
-
Materials: D-glucose, benzyl bromide, sodium hydride (NaH), tert-butyldimethylsilyl chloride (TBSCl), imidazole (B134444), dry N,N-dimethylformamide (DMF), dry dichloromethane (B109758) (DCM).
-
Procedure: a. To a solution of D-glucose in dry DMF, add NaH portion-wise at 0 °C under an inert atmosphere. b. Add benzyl bromide and allow the reaction to warm to room temperature. Monitor the reaction by TLC. c. After completion, quench the reaction with methanol (B129727) and extract the product with ethyl acetate. d. Purify the per-benzylated glucose by column chromatography. e. Selectively deprotect the desired hydroxyl groups using appropriate conditions (e.g., catalytic hydrogenation for specific benzyl groups). f. Protect the newly freed hydroxyl groups with an orthogonal protecting group like TBSCl in the presence of imidazole in dry DCM. g. Purify the orthogonally protected glucose derivative by column chromatography.
Protocol 2: Galloylation of the Protected Glucose Core
This protocol outlines the esterification of the protected glucose intermediate with a protected gallic acid derivative. Tri-O-benzylgalloyl chloride is a common reagent for this purpose.
-
Materials: Orthogonally protected glucose, tri-O-benzylgallic acid, oxalyl chloride, dry DCM, dry pyridine, 4-dimethylaminopyridine (B28879) (DMAP).
-
Procedure: a. Prepare tri-O-benzylgalloyl chloride by reacting tri-O-benzylgallic acid with oxalyl chloride in dry DCM. b. To a solution of the orthogonally protected glucose in dry DCM and pyridine, add the freshly prepared tri-O-benzylgalloyl chloride and a catalytic amount of DMAP. c. Stir the reaction at room temperature and monitor by TLC. d. Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. e. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. f. Purify the galloylated product by column chromatography. g. Repeat the deprotection and galloylation sequence to install all necessary galloyl groups.
Protocol 3: Intramolecular Oxidative Coupling for HHDP Formation
This is the key step in the synthesis, forming the characteristic biaryl linkage of the HHDP moiety. This reaction is often biomimetic, using an oxidizing agent to couple the two strategically placed galloyl groups.
-
Materials: Bis-galloylated glucose precursor, lead tetraacetate (Pb(OAc)₄) or an alternative oxidizing agent (e.g., FeCl₃), dry acetonitrile.
-
Procedure: a. Dissolve the bis-galloylated glucose precursor in dry acetonitrile. b. Add the oxidizing agent (e.g., Pb(OAc)₄) portion-wise at a low temperature (e.g., -40 °C) under an inert atmosphere. c. Allow the reaction to warm slowly to room temperature and monitor by TLC. d. Quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution). e. Extract the product with an organic solvent and wash with water and brine. f. Dry the organic layer and concentrate in vacuo. g. Purify the protected this compound by column chromatography.
Protocol 4: Global Deprotection
The final step involves the removal of all protecting groups to yield this compound. Catalytic hydrogenation is a common method for removing benzyl-type protecting groups.
-
Materials: Protected this compound, Palladium on carbon (10% Pd/C), methanol, ethyl acetate, hydrogen gas.
-
Procedure: a. Dissolve the protected this compound in a mixture of methanol and ethyl acetate. b. Add 10% Pd/C catalyst. c. Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS). d. Filter the reaction mixture through a pad of Celite to remove the catalyst. e. Concentrate the filtrate under reduced pressure. f. Purify the final product, this compound, by preparative HPLC. g. Characterize the synthetic this compound by ¹H NMR, ¹³C NMR, and HRMS and compare the data with that of the natural product.
Mandatory Visualizations
Caption: Proposed workflow for the total synthesis of this compound.
Caption: Anticancer signaling pathway of this compound.
Caption: Anti-diabetic signaling pathway of this compound.
References
- 1. Regioselective one-pot protection of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 4. A potential antitumor ellagitannin, this compound, inhibited hepatocellular tumor growth by targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Davidiin Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davidiin, a hydrolyzable tannin found in various plants, has garnered significant interest for its potential therapeutic properties, including anti-diabetic and anti-cancer activities. This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, focusing on oral administration in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this promising natural compound.
Formulation of this compound for Oral Administration
Due to its chemical structure, this compound is predicted to have low aqueous solubility, a common challenge for the oral delivery of many natural products. While specific formulation details for this compound in published in vivo studies are not always extensively described, a general approach for preparing a suspension for oral gavage in rodents is presented below. This protocol is based on standard laboratory practices for poorly water-soluble compounds.
Objective: To prepare a homogenous and stable suspension of this compound for accurate oral dosing in rats or mice.
Materials:
-
This compound (powder)
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile, purified water
-
Alternative vehicles: 0.5% methylcellulose (B11928114) or a solution of 5% DMSO, 40% PEG 400, and 55% water. The choice of vehicle may need to be optimized based on preliminary solubility and stability tests.
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Oral gavage needles (appropriate size for the animal model)
-
Syringes
Protocol:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder based on the desired concentration and the total volume of the dosing solution.
-
Preparing the Vehicle: Prepare the 0.5% CMC solution by slowly adding the CMC powder to the water while stirring continuously with a magnetic stirrer until a clear, viscous solution is formed.
-
Particle Size Reduction (optional but recommended): To improve suspension stability and potentially enhance absorption, reduce the particle size of the this compound powder by gently grinding it in a mortar and pestle.
-
Wetting the Powder: In a suitable container, add a small amount of the vehicle to the this compound powder to form a paste. This helps to ensure that the powder is properly wetted and reduces clumping.
-
Suspension Preparation: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
Homogenization: For a more uniform suspension, use a homogenizer to mix the solution for a few minutes. Alternatively, continue stirring with a magnetic stirrer for at least 30 minutes.
-
Final Volume Adjustment: Transfer the suspension to a volumetric flask and add the vehicle to reach the final desired volume.
-
Storage and Handling: Store the suspension at 4°C and protect it from light. Before each administration, ensure the suspension is brought to room temperature and thoroughly mixed (e.g., by vortexing or stirring) to guarantee dose uniformity.
Quality Control:
-
Visual Inspection: The final formulation should be a uniform, milky suspension. Check for any large aggregates or sedimentation that cannot be resuspended.
-
Concentration Verification (optional): The concentration of this compound in the suspension can be verified using a suitable analytical method, such as HPLC-UV.
Experimental Protocols for In Vivo Studies
Anti-Diabetic Activity in a Streptozotocin-Induced Diabetic Rat Model
This protocol is based on a study that demonstrated the hypoglycemic effects of this compound.
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 180-220 g
-
Induction of Diabetes: A single intraperitoneal (IP) injection of streptozotocin (B1681764) (STZ) at a dose of 60-65 mg/kg, freshly dissolved in 0.1 M cold citrate (B86180) buffer (pH 4.5). Diabetes is typically confirmed 72 hours post-injection by measuring blood glucose levels. Rats with fasting blood glucose levels ≥ 16.7 mmol/L are considered diabetic and included in the study.
Experimental Design:
-
Groups:
-
Normal Control (non-diabetic, vehicle-treated)
-
Diabetic Control (diabetic, vehicle-treated)
-
This compound-treated (diabetic, 90 mg/kg/day this compound, oral gavage)
-
Positive Control (e.g., Metformin, 150 mg/kg/day, oral gavage)
-
-
Treatment Duration: 4 weeks
-
Administration: Daily oral gavage of the prepared this compound suspension or vehicle.
Parameters to be Measured:
-
Fasting blood glucose levels (weekly)
-
Body weight (weekly)
-
Oral glucose tolerance test (OGTT) at the end of the study
-
Serum insulin (B600854) levels
-
Lipid profile (total cholesterol, triglycerides, HDL, LDL)
-
Histopathological examination of the pancreas
Anti-Cancer Activity in a Hepatocellular Carcinoma (HCC) Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound.
Animal Model:
-
Species: Athymic nude mice (nu/nu) or other immunodeficient strains
-
Age: 4-6 weeks
-
Tumor Implantation: Subcutaneous injection of 1-5 x 10^6 human HCC cells (e.g., HepG2, Huh7) in a volume of 100-200 µL of a mixture of serum-free medium and Matrigel (1:1 ratio) into the flank of each mouse.
Experimental Design:
-
Tumor Growth: Animals are monitored until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Mice are then randomly assigned to treatment groups.
-
Groups:
-
Vehicle Control
-
This compound-treated (e.g., 50, 100 mg/kg/day, oral gavage)
-
Positive Control (e.g., Sorafenib)
-
-
Treatment Duration: 2-4 weeks, or until tumors in the control group reach a predetermined size.
-
Administration: Daily oral gavage.
Parameters to be Measured:
-
Tumor volume (measured with calipers every 2-3 days)
-
Body weight (2-3 times per week)
-
Tumor weight at the end of the study
-
Immunohistochemical analysis of tumor tissue (e.g., for proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3)
-
Analysis of relevant signaling pathways in tumor lysates.
Quantitative Data
The following table summarizes the reported efficacy data for this compound in a streptozotocin-induced diabetic rat model.
| Parameter | Diabetic Control Group (Initial) | Diabetic Control Group (Final) | This compound (90 mg/kg) Treated Group (Initial) | This compound (90 mg/kg) Treated Group (Final) | Metformin (140 mg/kg) Treated Group (Final) | Reference |
| Blood Glucose (mmol/L) | 30.2 ± 2.6 | - | 30.2 ± 2.6 | 25.1 ± 2.4* | 26.5 ± 2.6 | [1] |
*p < 0.05 compared to the initial value.
Pharmacokinetic Data:
Currently, there is no publicly available pharmacokinetic data for this compound (e.g., Cmax, Tmax, AUC, oral bioavailability) in rats or other species. For context, the structurally related isoflavone, Daidzein, has been shown to have variable and often low oral bioavailability, which can be improved with formulation strategies such as nanosuspensions.[2][3] Ellagitannins, the class of compounds to which this compound belongs, are generally known to be poorly absorbed and are often metabolized by gut microbiota.[4]
Signaling Pathways and Experimental Workflows
Proposed Anti-Diabetic Mechanism of this compound
This compound is thought to exert its anti-diabetic effects through multiple mechanisms, including the inhibition of α-glucosidase, which reduces glucose absorption, and the modulation of lipid metabolism pathways, which may improve insulin sensitivity.[5]
References
- 1. Concentrations of Blood Serum and Urinal Ellagitannin Metabolites Depend Largely on the Post-Intake Time and Duration of Strawberry Phenolics Ingestion in Rats [journal.pan.olsztyn.pl]
- 2. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Pharmacokinetics and Tissue Uptake of Complexed Daidzein in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bioavailability of raspberry anthocyanins and ellagitannins in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Davidiin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of Davidiin, a naturally occurring ellagitannin with demonstrated anti-cancer properties. The information is intended to guide researchers in selecting and performing appropriate cell viability assays to quantify the cytotoxic potential of this compound and to understand its mechanisms of action.
Introduction to this compound and Cytotoxicity
This compound is a bioactive compound that has garnered interest for its potential therapeutic applications, including anti-cancer activity. Preliminary studies have shown that this compound can inhibit the growth of cancer cells, particularly hepatocellular carcinoma. Understanding the cytotoxicity of this compound is a critical first step in its evaluation as a potential therapeutic agent. Cytotoxicity assays are essential tools to determine the concentration at which a compound induces cell death, typically expressed as the half-maximal inhibitory concentration (IC50). These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and enzymatic activity, to assess cell viability.
Mechanisms of this compound-Induced Cytotoxicity
Current research suggests that this compound exerts its cytotoxic effects through multiple signaling pathways:
-
Downregulation of EZH2: this compound has been shown to inhibit the growth of hepatocellular carcinoma (HCC) cells by specifically downregulating the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is often overexpressed in various cancers, where it contributes to tumor progression by silencing tumor suppressor genes.
-
Inhibition of Dihydroceramide (B1258172) Desaturase: this compound may also induce cytotoxicity by affecting sphingolipid metabolism. It is believed to inhibit dihydroceramide desaturase, an enzyme involved in the synthesis of ceramides, which are important signaling molecules in apoptosis.
While the precise, step-by-step apoptotic pathway induced by this compound is still under investigation, the mechanisms of structurally similar compounds like the isoflavone (B191592) Daidzein suggest a potential involvement of the intrinsic apoptotic pathway. This pathway is often characterized by the generation of reactive oxygen species (ROS), modulation of the Bax/Bcl-2 protein ratio, release of cytochrome c from the mitochondria, and subsequent activation of caspases.
Data on the Cytotoxicity of this compound and Related Compounds
Quantitative data on the cytotoxic effects of this compound is crucial for comparing its potency across different cell types and against other compounds. While specific IC50 values for this compound are not widely available in the literature, qualitative studies have demonstrated its cytotoxic efficacy. To provide a quantitative context, the following table includes both the reported qualitative cytotoxicity of this compound and the IC50 values for the structurally similar compound, Daidzein, in various cell lines.
| Compound | Cell Line | Cell Type | Assay | IC50 Value | Citation |
| This compound | HSC-2, HSC-4, Ca9-22 | Human Oral Squamous Carcinoma | Not Specified | Cytotoxic | [1] |
| This compound | HGF, HPC, HPLF | Human Normal Oral Cells | Not Specified | Less Cytotoxic than in Cancer Cells | [1] |
| This compound | Hepatocellular Carcinoma (HCC) Cells | Human Liver Cancer | MTT Assay | Growth Inhibition | [2] |
| Daidzein | BEL-7402 | Human Hepatoma | MTT Assay | 59.7 ± 8.1 µM | |
| Daidzein | A549 | Human Lung Carcinoma | MTT Assay | > 100 µM | |
| Daidzein | HeLa | Human Cervical Cancer | MTT Assay | > 100 µM | |
| Daidzein | HepG-2 | Human Liver Cancer | MTT Assay | > 100 µM | |
| Daidzein | MG-63 | Human Osteosarcoma | MTT Assay | > 100 µM |
Experimental Protocols for Cell Viability Assays
The following are detailed protocols for three common colorimetric assays used to assess cell viability and cytotoxicity. These assays are suitable for determining the cytotoxic effects of this compound in various cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in culture medium. Remove the medium from the wells and add 100 µL of the this compound-containing medium to each well. Include vehicle-treated and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another metabolic activity-based assay. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: After the treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength between 450 and 500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay measures the release of lactate (B86563) dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH released into the culture medium is proportional to the number of dead or damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Signaling Pathways of this compound-Induced Cytotoxicity
The following diagrams illustrate the proposed signaling pathways through which this compound may induce cytotoxicity.
This compound-Induced Inhibition of EZH2 Signaling
Caption: this compound inhibits EZH2, leading to reduced histone methylation and reactivation of tumor suppressor genes.
Proposed Intrinsic Apoptotic Pathway of this compound
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
References
Application Notes and Protocols for Western Blot Analysis of Davidiin Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davidiin, a bioactive ellagitannin isolated from Polygonum capitatum, has demonstrated significant potential in metabolic disease and cancer research.[1][2] Its biological activities, including anti-diabetic, anti-cancer, and anti-inflammatory effects, are attributed to its modulation of various cellular signaling pathways.[1][2][3] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of this compound by identifying and quantifying its protein targets. These application notes provide detailed protocols for Western blot analysis of proteins implicated in this compound's mechanism of action.
Key Biological Activities and Potential Protein Targets
This compound's therapeutic potential stems from its ability to influence several key biological processes:
-
Anti-Diabetic Effects: this compound has been shown to lower blood glucose levels, potentially more effectively than metformin.[2] This is achieved through the inhibition of α-glucosidase and the modulation of lipid metabolism and insulin (B600854) signaling pathways.[1][2][4] Key protein targets for Western blot analysis in this context include AMPK , GLUT4 , and enzymes involved in lipid metabolism.[2]
-
Anti-Cancer Activity: this compound exhibits inhibitory effects on hepatocellular carcinoma (HCC) growth.[1][3] A primary mechanism is the downregulation of the Enhancer of Zeste Homolog 2 (EZH2) .[1][3] It may also induce apoptosis through pathways involving p53 and caspase-9 .[5]
-
Inhibition of Protein SUMOylation: this compound has been identified as an inhibitor of protein SUMOylation, a critical post-translational modification process.[1][2][6] This suggests that proteins within the SUMOylation cascade could be key targets.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the effects of this compound.
| Parameter | Organism/Cell Line | Treatment Group | Control Group | Result | Reference |
| Blood Glucose | Streptozotocin-induced diabetic rats | This compound (90 mg/kg) | Diabetic Control | 25.1 ± 2.4 mmol/L | 30.2 ± 2.6 mmol/L |
| Blood Glucose | Streptozotocin-induced diabetic rats | Metformin (140 mg/kg) | Diabetic Control | 26.5 ± 2.6 mmol/L | 30.2 ± 2.6 mmol/L |
Signaling Pathways Modulated by this compound
This compound's Impact on AMPK and GLUT4 Signaling in Diabetes
Caption: Upregulation of AMPK and GLUT4 gene expression by this compound, leading to increased glucose uptake.
This compound's Anti-Cancer Mechanism via EZH2 Downregulation
Caption: this compound inhibits hepatocellular carcinoma growth by downregulating EZH2.
Inhibition of the SUMOylation Pathway by this compound
Caption: this compound inhibits the protein SUMOylation cascade.
Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for Western blot analysis of this compound's target proteins.
Protocol 1: Western Blot for AMPK and GLUT4 in Liver Tissue or Hepatocytes
Objective: To determine the effect of this compound on the expression of AMPK and GLUT4.
1. Sample Preparation:
- Cell Culture: Culture hepatocytes (e.g., HepG2) to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
- Tissue Homogenization: For animal studies, harvest liver tissue and immediately flash-freeze in liquid nitrogen.[7] Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[7][8]
- Lysis: Lyse cells or homogenized tissue on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
- Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[8]
- Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.[8]
- Perform electrophoresis until the dye front reaches the bottom of the gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
3. Immunoblotting:
- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[10]
- Incubate the membrane with primary antibodies against AMPK, phospho-AMPK, and GLUT4 overnight at 4°C with gentle agitation. Use a housekeeping protein antibody (e.g., β-actin, GAPDH) as a loading control.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
- Wash the membrane again as in the previous step.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.[12]
- Quantify band intensities using densitometry software. Normalize the expression of target proteins to the loading control.
Protocol 2: Western Blot for EZH2 in Hepatocellular Carcinoma Cells
Objective: To assess the effect of this compound on EZH2 expression in HCC cells.
1. Sample Preparation:
- Culture HCC cell lines (e.g., HepG2, Huh7) and treat with various concentrations of this compound for 24-48 hours.
- Follow the lysis and protein quantification steps as described in Protocol 1.
2. SDS-PAGE and Protein Transfer:
- Perform SDS-PAGE and protein transfer as detailed in Protocol 1.
3. Immunoblotting:
- Block the membrane as described previously.
- Incubate the membrane with a primary antibody specific for EZH2 overnight at 4°C. A nuclear loading control, such as Lamin B1, is recommended.
- Proceed with washing, secondary antibody incubation, and subsequent washes as in Protocol 1.
4. Detection and Analysis:
- Detect and quantify the EZH2 protein bands relative to the nuclear loading control.
Protocol 3: Analysis of Protein SUMOylation
Objective: To determine if this compound treatment alters the global SUMOylation profile of cellular proteins.
1. Sample Preparation:
- Treat cells with this compound as described in the previous protocols.
- Lyse cells in RIPA buffer supplemented with N-ethylmaleimide (NEM) to inhibit de-SUMOylating enzymes.
- Quantify protein concentration.
2. SDS-PAGE and Protein Transfer:
- Perform SDS-PAGE and protein transfer as previously described. Due to the high molecular weight of SUMOylated proteins, a gradient gel may be beneficial.
3. Immunoblotting:
- Block the membrane.
- Incubate with a primary antibody that recognizes SUMO-1 or SUMO-2/3 conjugates.
- Proceed with washing, secondary antibody incubation, and detection.
4. Detection and Analysis:
- Visualize the characteristic high-molecular-weight smear or distinct bands representing SUMOylated proteins. Compare the overall intensity and pattern between control and this compound-treated samples.
Troubleshooting and Considerations
-
Antibody Specificity: Always validate the specificity of primary antibodies using appropriate controls, such as knockout/knockdown cell lysates or by performing peptide competition assays.
-
Loading Controls: Choose a loading control that is not affected by the experimental conditions.
-
Protein Extraction: For plant-derived compounds and tissues, protein extraction can be challenging due to interfering metabolites. Optimize extraction protocols accordingly.[7]
-
Data Interpretation: Ensure that experiments are repeated multiple times to confirm the reproducibility of the results. Statistical analysis should be performed to determine the significance of any observed changes in protein expression.
References
- 1. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 2. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of protein SUMOylation by this compound, an ellagitannin from Davidia involucrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Detection of Proteins on Blots Using the Avidin-Biotin System | Springer Nature Experiments [experiments.springernature.com]
- 10. The identification of high-preforming antibodies for Ubiquilin-2 for use in Western Blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. agrisera.com [agrisera.com]
Application Notes and Protocols for Gene Expression Analysis in Davidiin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing gene expression changes in cells treated with Davidiin, a bioactive ellagitannin with potential therapeutic applications. The protocols outlined below cover key experimental procedures, from cell culture and treatment to quantitative gene expression analysis.
Introduction to this compound
This compound is a natural compound first isolated from Polygonum capitatum.[1] It has demonstrated a range of biological activities, including anti-diabetic, anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] Mechanistically, this compound has been shown to modulate various signaling pathways and metabolic processes. In diabetic models, it influences lipid metabolism and may be more potent than metformin (B114582) in reducing blood glucose levels.[1][2] Its anti-cancer properties are linked to the downregulation of Enhancer of Zeste Homolog 2 (EZH2) and the induction of dihydroceramide (B1258172) accumulation in cancer cells.[1] this compound also exhibits anti-inflammatory effects by potentially inhibiting cytokines like NO and TNF-α.[1]
Data Presentation: Expected Gene Expression Changes
Treatment of cells with this compound is expected to modulate the expression of genes involved in key cellular processes such as apoptosis, inflammation, and metabolism. The following table summarizes a representative set of genes that may be differentially expressed based on the known biological activities of this compound.
| Biological Process | Gene | Expected Change in Expression | Function |
| Apoptosis | BAX | Increase | Pro-apoptotic |
| BCL2 | Decrease | Anti-apoptotic | |
| CASP3 | Increase | Executioner caspase in apoptosis | |
| CASP9 | Increase | Initiator caspase in the intrinsic apoptotic pathway | |
| Inflammation | TNF | Decrease | Pro-inflammatory cytokine |
| IL6 | Decrease | Pro-inflammatory cytokine | |
| NFKB1 | Decrease | Key regulator of inflammatory responses | |
| Metabolism | GLUT4 | Increase | Glucose transporter |
| AMPK | Increase | Regulates cellular energy homeostasis | |
| Cancer Progression | EZH2 | Decrease | Histone methyltransferase, often overexpressed in cancer |
| MMP2 | Decrease | Matrix metalloproteinase involved in invasion and metastasis |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing mammalian cells and treating them with this compound. Specific cell lines and treatment conditions should be optimized for your experimental goals.
Materials:
-
Mammalian cell line of choice (e.g., HepG2 for liver cancer studies, RAW 264.7 for inflammation studies)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a culture vessel at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should also be prepared.
-
Cell Treatment: Once the cells reach the desired confluency, remove the old medium and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, harvest the cells for RNA extraction. For adherent cells, this typically involves washing with PBS and then lysing the cells directly in the culture dish.
RNA Extraction
This protocol outlines the extraction of total RNA from cultured cells using a common reagent like TRIzol.[3][4][5]
Materials:
-
TRIzol reagent or similar
-
Isopropyl alcohol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Lysis: Lyse the cells by adding 1 mL of TRIzol reagent directly to the culture dish (for a 10 cm² area) and passing the cell lysate several times through a pipette.[5]
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate for another 2-3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.[3][5]
-
RNA Precipitation: The mixture will separate into three phases. Carefully transfer the upper aqueous phase containing the RNA to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the RNA pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
-
RNA Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (measuring absorbance at 260 and 280 nm). The A260/A280 ratio should be between 1.8 and 2.0 for pure RNA.[6]
Reverse Transcription (cDNA Synthesis)
This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA.[7][8][9][10]
Materials:
-
Total RNA sample
-
Reverse transcriptase enzyme
-
dNTP mix
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
Reaction buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile, nuclease-free tube on ice, combine the following:
-
Total RNA (1-5 µg)
-
Primer (random hexamers or oligo(dT))
-
dNTP mix
-
Nuclease-free water to a final volume of ~12 µL.
-
-
Denaturation: Gently mix and incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription Mix: While the RNA is denaturing, prepare a master mix containing:
-
Reaction buffer
-
RNase inhibitor
-
Reverse transcriptase
-
-
Combine and Incubate: Add the reverse transcription master mix to the denatured RNA-primer mix. The total reaction volume is typically 20 µL.
-
Incubation Steps: Incubate the reaction at the following temperatures:
-
25°C for 5 minutes (primer annealing)
-
42-50°C for 30-60 minutes (cDNA synthesis)
-
85°C for 5 minutes (enzyme inactivation)[9]
-
-
Storage: The resulting cDNA can be stored at -20°C until use in qPCR.
Quantitative Real-Time PCR (qPCR)
This protocol details the quantification of gene expression using qPCR with a SYBR Green-based method.[3][11][12]
Materials:
-
cDNA template
-
SYBR Green qPCR master mix
-
Forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
Procedure:
-
Reaction Setup: Prepare a qPCR master mix for each gene to be analyzed. For a single reaction, combine:
-
SYBR Green qPCR master mix (2X)
-
Forward primer (final concentration 100-500 nM)
-
Reverse primer (final concentration 100-500 nM)
-
Nuclease-free water
-
-
Plate Setup: Aliquot the master mix into the wells of a qPCR plate. Add the cDNA template (diluted as necessary) to the respective wells. Include no-template controls (NTCs) for each primer set.
-
qPCR Run: Place the plate in the real-time PCR instrument and run a program with the following typical stages:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To check for the specificity of the amplified product.
-
-
Data Analysis: Analyze the amplification data. The cycle threshold (Ct) value is inversely proportional to the amount of target nucleic acid in the sample.[3] Relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the gene of interest to a reference gene.
Mandatory Visualizations
Caption: Experimental workflow for gene expression analysis in this compound-treated cells.
References
- 1. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 2. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stackscientific.nd.edu [stackscientific.nd.edu]
- 4. Real-time quantitative PCR (qPCR) [protocols.io]
- 5. bitesizebio.com [bitesizebio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. 标准逆转录方案(两步法) [sigmaaldrich.com]
- 8. osski.hu [osski.hu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Reverse transcription polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 11. bu.edu [bu.edu]
- 12. youtube.com [youtube.com]
Davidiin in Drug Discovery: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davidiin, a bioactive ellagitannin, has emerged as a promising natural compound in the field of drug discovery.[1] Primarily isolated from medicinal plants such as Polygonum capitatum, this compound has demonstrated significant potential in the therapeutic areas of oncology and metabolic diseases.[1][2] Its multifaceted biological activities, including anti-cancer and anti-diabetic effects, are attributed to its unique molecular structure and its ability to modulate key cellular signaling pathways.[1][3]
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating this compound's therapeutic potential. The information is intended to guide researchers in designing and executing experiments to further elucidate its mechanisms of action and evaluate its efficacy in various disease models.
Anti-Cancer Applications: Hepatocellular Carcinoma
This compound has shown notable anti-tumor activity against hepatocellular carcinoma (HCC), one of the most prevalent and deadly cancers worldwide.[2] Its mechanism of action in cancer involves the inhibition of protein SUMOylation and the specific downregulation of Enhancer of Zeste Homolog 2 (EZH2), a key protein often overexpressed in aggressive cancers.[1][2]
Quantitative Data
While specific IC50 values for this compound against a wide range of hepatocellular carcinoma cell lines are not extensively documented in publicly available literature, its potent anti-proliferative activity has been established.[2] this compound is a particularly potent inhibitor of protein SUMOylation, a crucial post-translational modification process, with an in vitro IC50 value in the sub-micromolar range.[1]
| Parameter | Value | Assay | Reference |
| In vitro SUMOylation Inhibition (IC50) | ~0.15 µM | In vitro SUMOylation assay | [1] |
Experimental Protocols
This protocol is designed to determine the cytotoxic effects of this compound on hepatocellular carcinoma cell lines (e.g., HepG2, SMMC-7721, Huh7, Bel-7402).
Materials:
-
Hepatocellular carcinoma cell lines
-
This compound (dissolved in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HCC cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in each well with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.
This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous xenograft model of human hepatocellular carcinoma.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Hepatocellular carcinoma cells (e.g., SMMC-7721)
-
This compound
-
Matrigel
-
Sterile PBS
-
Calipers
Procedure:
-
Cell Preparation: Harvest HCC cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: The specific dosage and administration route for this compound in this model require optimization. Based on general preclinical studies, a starting point could be intraperitoneal (i.p.) or oral gavage administration at a dose range of 10-50 mg/kg daily or every other day. The control group should receive the vehicle solution.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
Signaling Pathway and Experimental Workflow Diagrams
Anti-Diabetic Applications
This compound exhibits significant anti-diabetic properties, primarily through the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose.[3][4] By inhibiting this enzyme, this compound can help to reduce post-prandial hyperglycemia.[4]
Quantitative Data
Experimental Protocol
This protocol outlines the procedure to measure the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of various concentrations of this compound.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add 20 µL of pNPG solution (5 mM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
This compound presents a compelling profile as a drug discovery candidate with significant potential in both oncology and metabolic disorders. The provided application notes and protocols offer a foundational framework for researchers to explore its therapeutic applications further. Future studies should focus on elucidating more detailed mechanisms of action, conducting comprehensive preclinical evaluations, and exploring potential synergistic combinations with existing therapies.
References
Troubleshooting & Optimization
Davidiin solubility in DMSO, ethanol, and water
This technical support guide provides information and troubleshooting advice for researchers working with Davidiin, focusing on its solubility in common laboratory solvents: Dimethyl Sulfoxide (DMSO), ethanol (B145695), and water.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO, ethanol, and water?
Q2: I am having difficulty dissolving this compound. What are some common reasons for this?
Difficulties in dissolving this compound or similar complex natural products can arise from several factors:
-
Compound Characteristics: this compound is a large, complex polyphenol, and such molecules can have strong intermolecular interactions, making them challenging to dissolve.
-
Solvent Purity: The presence of even small amounts of water in organic solvents like DMSO and ethanol can significantly reduce the solubility of hydrophobic compounds.
-
Temperature: Solubility is often temperature-dependent. For many compounds, solubility increases with temperature.
-
Time and Agitation: Complete dissolution may require extended periods of agitation (e.g., vortexing or sonication).
Q3: My this compound precipitates out of solution after being dissolved. How can I prevent this?
Precipitation can occur if the solution is supersaturated or if the temperature decreases. To avoid this:
-
Ensure you are working below the saturation point for the given solvent and temperature.
-
If you heated the solution to aid dissolution, allow it to cool to room temperature slowly. Rapid cooling can cause precipitation.
-
For aqueous solutions prepared from a DMSO stock, ensure the final concentration of DMSO is low enough to maintain solubility in the aqueous buffer. High concentrations of organic co-solvents can lead to precipitation when diluted in aqueous media.[1]
Q4: Can I heat the solution to increase the solubility of this compound?
Gentle heating can be an effective method to increase the solubility of many compounds. However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation. It is recommended to use the lowest effective temperature and minimize the heating time. Always check for any changes in the appearance or chromatographic profile of the compound after heating to ensure it has not degraded.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving | Insufficient solvent volume. | Increase the solvent volume incrementally until the powder dissolves. |
| Inadequate agitation. | Use a vortex mixer or sonicator to aid dissolution. Allow sufficient time for dissolution, which could be several minutes to hours. | |
| Low temperature. | Gently warm the solution while agitating. Be cautious of potential compound degradation at high temperatures. | |
| Solution is cloudy or contains suspended particles | Compound has reached its solubility limit. | Centrifuge the solution to pellet the undissolved solid and carefully collect the supernatant. The concentration of the supernatant will represent the saturated concentration. |
| Impurities in the compound or solvent. | Ensure you are using high-purity solvents and a well-characterized batch of this compound. | |
| Precipitate forms upon storage or addition to aqueous media | Solution is supersaturated. | Prepare a fresh solution at a concentration known to be below the solubility limit. |
| Change in temperature. | Store solutions at a constant temperature. If stored at a lower temperature, allow the solution to equilibrate to room temperature and ensure the compound has redissolved before use. | |
| "Salting out" effect when adding to aqueous buffers from an organic stock. | Minimize the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. A final concentration of 1% DMSO or less is generally recommended for cell-based assays. |
Experimental Protocols
Protocol: Determination of this compound Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2]
Materials:
-
This compound
-
DMSO (anhydrous)
-
Ethanol (200 proof, absolute)
-
Purified water (e.g., Milli-Q or equivalent)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
Calibrated pipettes
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent (DMSO, ethanol, or water) in a glass vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Data Presentation
Use the following table to record your experimental solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |
| DMSO | ||||
| Ethanol | ||||
| Water |
Visualizations
Caption: Workflow for determining this compound solubility.
References
Technical Support Center: Optimizing Davidiin Stability in Solution for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of Davidiin in solution for experimental use. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for my experiments?
A1: this compound, like many polyphenols, has limited solubility in aqueous solutions. The recommended procedure is to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solvating power for such compounds.[1] For cell culture experiments, it is crucial to ensure the final concentration of the organic solvent in the medium is low (typically ≤ 0.1%) to avoid cytotoxicity.[2]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To maximize stability and prevent degradation, this compound stock solutions should be stored at -20°C or -80°C.[2] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Protect the solutions from light, as polyphenols can be light-sensitive.
Q3: How stable is this compound in aqueous solutions and cell culture media at different pH and temperatures?
A3: As an ellagitannin, this compound's stability is significantly influenced by pH and temperature. Ellagitannins are generally more stable in acidic conditions and degrade rapidly in neutral to alkaline media, especially at elevated temperatures.[3] For instance, studies on similar ellagitannins have shown significant degradation at pH levels above 7.[3] It is advisable to prepare fresh dilutions of this compound in your experimental buffer or media immediately before use. If experiments require long incubation times, it is recommended to perform a stability study of this compound under your specific experimental conditions (pH, temperature, and media composition).
Q4: What are the expected degradation products of this compound?
A4: Ellagitannins like this compound can undergo hydrolysis and oxidation. Hydrolysis typically breaks the ester bonds, releasing ellagic acid and the polyol core (in this case, a derivative of glucose).[3][4] Oxidation can lead to the formation of quinone-type structures and other complex products.[5][6] The exact degradation products will depend on the specific conditions (pH, temperature, presence of oxygen and light).
Troubleshooting Guide
Problem 1: this compound precipitates out of solution when added to my aqueous buffer or cell culture medium.
| Possible Cause | Recommended Solution |
| Exceeding Solubility Limit: The final concentration of this compound is too high for the aqueous environment. | - Determine the maximum soluble concentration of this compound in your specific medium by preparing serial dilutions and observing for precipitation.[7] - If a high concentration is necessary, consider using a co-solvent system, but be mindful of its potential effects on your experimental system. |
| Solvent Shock: The rapid change in polarity when adding a concentrated DMSO stock to an aqueous solution causes the compound to crash out. | - Add the this compound stock solution drop-wise to the pre-warmed (37°C) medium while gently vortexing to ensure rapid and even dispersion.[7] - Prepare an intermediate dilution in a solvent with intermediate polarity (e.g., a mixture of DMSO and your aqueous buffer) before adding to the final solution. |
| Interaction with Media Components: Salts, proteins, or other components in the culture medium can interact with this compound, reducing its solubility.[2][8] | - Test the solubility of this compound in a simpler buffer (e.g., PBS) versus your complete cell culture medium to see if media components are the issue. - If serum is suspected to cause precipitation, consider reducing the serum concentration or using a serum-free medium for the experiment if possible. |
| pH of the Medium: The pH of the medium may not be optimal for this compound's solubility. | - Measure the pH of your final solution. While significant alteration of cell culture media pH is not advisable, for in vitro assays, you may be able to adjust the buffer pH to a more acidic range where this compound is more stable and potentially more soluble. |
Problem 2: I am not observing the expected biological activity of this compound in my experiments.
| Possible Cause | Recommended Solution |
| Degradation of this compound: this compound may have degraded in the stock solution or during the experiment. | - Prepare fresh stock solutions and use them immediately. - Avoid repeated freeze-thaw cycles of the stock solution.[2] - Perform a stability-indicating HPLC analysis to check the integrity of your this compound stock and its stability under your experimental conditions. - Shorten the incubation time of your experiment if significant degradation is observed over time. |
| Incorrect Concentration: The actual concentration of active this compound is lower than intended due to precipitation or degradation. | - Visually inspect your solutions for any signs of precipitation before and during the experiment. - Quantify the concentration of this compound in your final working solution using a validated analytical method like HPLC. |
| Sub-optimal Assay Conditions: The experimental conditions may not be suitable for observing the desired effect. | - Include a positive control in your experiment to ensure the assay is working correctly. - Optimize the concentration of this compound and the incubation time. It is recommended to perform a dose-response and time-course experiment. |
Quantitative Data Summary
Table 1: Solubility of Daidzein (a structurally related isoflavone) in various solvents.
| Solvent | Solubility (mg/mL) |
| DMSO | ~30[1] |
| Ethanol | ~0.1[1] |
| Dimethyl formamide (B127407) (DMF) | ~10[1] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.15[1] |
Table 2: Stability of Ellagitannins under Different Conditions.
Note: This table summarizes general stability trends for ellagitannins, which are applicable to this compound.
| Condition | Observation | Reference |
| Acidic pH (e.g., < 4) | Generally stable. | [3] |
| Neutral to Alkaline pH (e.g., > 7) | Rapid degradation, especially at elevated temperatures. | [3][5] |
| Elevated Temperature | Increased rate of degradation. | [3] |
| Storage at -20°C | Generally stable for extended periods. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of high-purity this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protecting (amber) sterile vials. Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
Note: This is a general protocol. The specific conditions may need to be optimized for your HPLC system and column.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength for this compound (e.g., 254 nm or 280 nm).
-
Injection Volume: 20 µL.
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of this compound in your experimental buffer or medium at the desired concentration.
-
Incubate the solution under the conditions you want to test (e.g., 37°C in a cell culture incubator).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and immediately store it at -20°C or analyze it.
-
-
Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of this compound over time to determine its degradation rate.
-
Observe the appearance of new peaks, which represent degradation products.[1]
-
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) (e.g., 0.1 mM). Store in the dark.
-
Prepare a series of dilutions of this compound in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well and mix.
-
Include a control well with methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the DPPH radicals.[10][11]
-
Protocol 4: Anti-inflammatory Assay in RAW 264.7 Macrophages (Nitric Oxide Measurement)
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in culture medium with a final DMSO concentration ≤ 0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells with no treatment).
-
Incubate for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite (B80452).
-
Determine the concentration of nitrite in the samples from the standard curve. A decrease in nitrite concentration in this compound-treated cells compared to the LPS-only control indicates anti-inflammatory activity.[12][13]
-
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound precipitation.
Caption: this compound's inhibitory effect on inflammatory pathways.
References
- 1. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Stability and oxidation products of hydrolysable tannins in basic conditions detected by HPLC/DAD-ESI/QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of procyanidin B2 oxidation products in an apple juice model solution and confirmation of their presence in apple juice by high-performance liquid chromatography coupled to electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Extraction Solvent and Temperature on Polyphenol Profiles, Antioxidant and Anti-Inflammatory Effects of Red Grape Skin By-Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of ellagitannins in processing products of selected Fragaria fruit during 12 months of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts | MDPI [mdpi.com]
- 13. Prediction of aqueous solubility for a diverse set of organic compounds based on atom-type electrotopological state indices - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in working with ellagitannins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ellagitannins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction, purification, characterization, and bioactivity assessment of these complex polyphenols.
Frequently Asked Questions (FAQs)
Q1: Why are my ellagitannin extracts showing inconsistent bioactivity results?
A1: Inconsistent bioactivity of ellagitannin extracts is a frequent challenge, often stemming from several factors:
-
Chemical Instability: Ellagitannins are susceptible to degradation under certain pH and temperature conditions.[1][2] Hydrolysis can occur, breaking down the complex structures into smaller, less active or inactive compounds like ellagic acid.
-
Low Bioavailability: Ellagitannins themselves have low oral bioavailability.[3][4] Their therapeutic effects are often attributed to their gut microbiota-derived metabolites, urolithins.[3][5]
-
Inter-individual Variability: The composition of an individual's gut microbiome significantly impacts the conversion of ellagitannins into bioactive urolithins. This leads to different individuals exhibiting varying responses to the same ellagitannin extract.[3][6]
-
Complex Interactions: In crude extracts, ellagitannins can interact with other components like proteins and polysaccharides, which can affect their solubility and bioactivity.[7]
Q2: I am having trouble obtaining pure ellagitannins. What are the common pitfalls in purification?
A2: The purification of ellagitannins is challenging due to their structural complexity and tendency to form oligomers.[8][9] Common issues include:
-
Structural Diversity: Ellagitannins exist as a vast array of structurally similar compounds, making their separation difficult.[4]
-
Lack of Commercial Standards: The limited availability of pure ellagitannin standards makes it difficult to optimize purification protocols and confirm the identity of isolated compounds.[9][10]
-
Co-elution in Chromatography: During HPLC, different ellagitannins and related polyphenols can co-elute, leading to impure fractions.[10]
-
Instability During Purification: The very conditions used for purification (e.g., solvents, temperature) can cause degradation of the target molecules.
Q3: My ellagitannin quantification by HPLC is not reproducible. What could be the cause?
A3: Reproducibility issues in HPLC quantification of ellagitannins are common. Key factors include:
-
Standard Unavailability: Accurate quantification using HPLC requires pure standards for calibration curves, which are often not commercially available for specific ellagitannins.[9][10]
-
On-column Degradation: The HPLC conditions (e.g., mobile phase pH, temperature) can lead to the degradation of ellagitannins during the analysis.
-
Co-elution with Other Compounds: As mentioned earlier, co-elution of various polyphenols can interfere with the accurate quantification of the target ellagitannin.[10]
-
Detector Response Variability: The UV-Vis response of different ellagitannins can vary, making quantification with a single standard inaccurate for a mixture.
Troubleshooting Guides
Issue 1: Low Yield of Ellagitannins During Extraction
Symptoms:
-
The final extracted amount of ellagitannins is significantly lower than expected from literature values.
-
The extract shows low phenolic content when assayed.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | Ellagitannins have varying polarities. Experiment with different solvent systems, such as aqueous acetone (B3395972) or methanol (B129727), to optimize extraction efficiency.[11] |
| Degradation During Extraction | High temperatures can degrade ellagitannins.[11] Consider using extraction methods at room temperature or lower, such as maceration or ultrasound-assisted extraction. The stability of ellagitannins is also pH-dependent; they are generally more stable in acidic conditions.[1][12] |
| Incomplete Cell Wall Disruption | The plant matrix can trap ellagitannins. Ensure thorough grinding of the plant material to a fine powder to maximize surface area for solvent penetration. |
| Oxidation | Ellagitannins are prone to oxidation. Conduct extractions under an inert atmosphere (e.g., nitrogen) and consider adding antioxidants like ascorbic acid to the extraction solvent. |
Issue 2: Ellagitannin Degradation During Storage
Symptoms:
-
A decrease in the concentration of the target ellagitannin over time, as observed by HPLC.
-
Formation of precipitates (often ellagic acid) in the stored solution.
-
Changes in the color of the extract or solution.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Hydrolysis | Ellagitannins hydrolyze to ellagic acid, especially in aqueous solutions at neutral or alkaline pH.[1][3] Store extracts and purified compounds in acidic conditions (pH 2-4) and at low temperatures (-20°C or -80°C).[1][13] |
| Oxidation | Exposure to light and air can cause oxidative degradation. Store samples in amber vials, protected from light, and consider flushing with an inert gas before sealing. |
| Enzymatic Degradation | Residual enzymes in crude extracts can degrade ellagitannins. Heat-inactivating enzymes immediately after extraction or using enzyme inhibitors can be beneficial. |
Quantitative Data Summary
Table 1: Stability of Ellagitannins under Different pH and Temperature Conditions
| Ellagitannin | pH | Temperature (°C) | Stability/Degradation | Reference |
| Lambertianin C | 2.5 | 4 | Stable | [1] |
| Lambertianin C | 3.5 | 20, 37 | Degradation observed | [1] |
| Tellimagrandin II (TGII) | 2.0 | Ambient | >91% remaining after 24h | [12] |
| Tellimagrandin II (TGII) | 10.0 | Ambient | Complete degradation after 3h | [12] |
| 1,2,3,4,6-pentagalloylglucopyranose (PGG) | 2.0 | Ambient | >91% remaining after 24h | [12] |
| 1,2,3,4,6-pentagalloylglucopyranose (PGG) | 10.0 | Ambient | ~80% degradation after 3h | [12] |
| Castalagin & Vescalagin | 4.0 | 60 | Unstable | [2] |
Table 2: Typical Extraction Yields of Ellagitannins from Pomegranate
| Pomegranate Part | Extraction Method | Ellagitannin Content (mg/g) | Reference |
| Peels | Acid Hydrolysis | 150 - 750 | [14][15] |
| Husks | Acid Hydrolysis | Variable | [15] |
| Mesocarp | Acid Hydrolysis | Variable | [15] |
Key Experimental Protocols
Protocol 1: Acid Hydrolysis for Total Ellagitannin Quantification
This method is used to determine the total ellagitannin content by hydrolyzing them to their constituent acids (e.g., ellagic acid, gallic acid), which are then quantified by HPLC.
Materials:
-
Freeze-dried plant material or extract
-
4 M HCl in water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol
-
HPLC system with a C18 column
Procedure:
-
Weigh a known amount of the freeze-dried sample directly into a hydrolysis tube.
-
Add 4 M HCl in water.
-
Incubate at 90°C for 24 hours to ensure complete hydrolysis.
-
After hydrolysis, centrifuge the sample and collect the supernatant.
-
Extract the remaining pellet with a mixture of DMSO and methanol (50:50, v/v).
-
Combine the supernatant and the pellet extract.
-
Filter the combined solution through a 0.45 µm filter before HPLC analysis.
-
Quantify the hydrolysis products (ellagic acid, gallic acid, etc.) using external standards.
Reference: This protocol is adapted from methods described for pomegranate analysis.[14][15]
Protocol 2: Folin-Ciocalteu Assay for Total Phenolic Content
This is a common spectrophotometric assay to estimate the total phenolic content in an extract, providing a general indication of extraction success.
Materials:
-
Ellagitannin extract
-
Folin-Ciocalteu reagent
-
20% Sodium carbonate (Na₂CO₃) solution
-
Gallic acid (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of gallic acid.
-
Dilute the ellagitannin extract appropriately with a methanol:water solution (e.g., 1:1 v/v).
-
To a sample of the diluted extract, add Folin-Ciocalteu reagent and incubate for 10 minutes at room temperature.
-
Add the 20% Na₂CO₃ solution to the mixture and vortex.
-
Incubate the reaction mixture for 20 minutes at 40°C.
-
Cool the samples to room temperature.
-
Measure the absorbance at the appropriate wavelength (typically around 760 nm).
-
Calculate the total phenolic content as gallic acid equivalents (GAEs) using the standard curve.
Reference: This is a widely used standard protocol for total phenolic content determination.[16]
Visualizations
Caption: Degradation and metabolism pathway of ellagitannins.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Quantification of Ellagitannins and Related Polyphenols in Geranium thunbergii Using Quantitative NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Principal Hydrolysable Tannins from Trapa taiwanensis Hulls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of ellagitannins in processing products of selected Fragaria fruit during 12 months of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validated Method for the Characterization and Quantification of Extractable and Nonextractable Ellagitannins after Acid Hydrolysis in Pomegranate Fruits, Juices, and Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effects of Fruit Ellagitannin Extracts, Ellagic Acid, and Their Colonic Metabolite, Urolithin A, on Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Davidiin in vivo
Welcome to the technical support center for researchers working with Davidiin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on overcoming its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a bioactive ellagitannin with demonstrated anti-diabetic and anti-cancer properties.[1] However, like many polyphenolic compounds, its clinical potential is often limited by poor oral bioavailability. This can be attributed to several factors, including low aqueous solubility, limited permeability across the intestinal epithelium, and potential first-pass metabolism.
Q2: What are the known biological activities of this compound?
This compound has been shown to exhibit several biological activities, including:
-
Anti-diabetic effects: It can help reduce blood glucose levels.[1]
-
Anti-cancer activity: It has demonstrated inhibitory effects on the growth of hepatocellular carcinoma (HCC) cells.[1]
-
Modulation of lipid metabolism: It can influence lipid-related metabolic pathways.[1]
-
Enzyme inhibition: It is known to inhibit certain enzymes.[1]
Q3: Are there any established formulation strategies to improve this compound's bioavailability?
While specific data on this compound formulations is limited, strategies successful for structurally similar compounds like the isoflavone (B191592) Daidzein can be considered. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or nanoemulsions, can improve its solubility and absorption.
-
Phospholipid Complexes: Forming a complex of this compound with phospholipids (B1166683) can enhance its lipophilicity and improve its ability to permeate biological membranes.
Troubleshooting Guides
Problem 1: Low and variable plasma concentrations of this compound after oral administration in animal models.
Possible Causes:
-
Poor aqueous solubility: this compound may not be dissolving sufficiently in the gastrointestinal fluids.
-
Low intestinal permeability: The compound may not be efficiently transported across the intestinal wall.
-
Rapid metabolism: this compound may be quickly metabolized in the gut wall or liver (first-pass effect).
-
Efflux by transporters: It might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump the compound back into the gut lumen.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of your this compound sample at different pH values (e.g., pH 1.2, 6.8, and 7.4) to simulate the gastrointestinal tract conditions.
-
Assess its lipophilicity by determining the octanol-water partition coefficient (Log P).
-
-
Evaluate Intestinal Permeability:
-
Perform an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). A low Papp value suggests poor absorption. The assay can also indicate if this compound is a substrate for efflux pumps by measuring bidirectional transport.
-
-
Investigate Formulation Strategies:
-
Nanoformulations: Prepare a nanoemulsion or solid lipid nanoparticle (SLN) formulation of this compound.
-
Phospholipid Complex: Synthesize a this compound-phospholipid complex.
-
Compare the in vivo pharmacokinetic profile of the formulated this compound with the unformulated compound.
-
Problem 2: Difficulty in detecting and quantifying this compound in plasma samples.
Possible Causes:
-
Low plasma concentrations: Due to poor bioavailability, the concentration of this compound in the plasma may be below the detection limit of your analytical method.
-
Matrix effects in plasma: Components in the plasma can interfere with the detection of this compound.
-
Compound instability: this compound may be unstable in plasma samples, leading to degradation before or during analysis.
Troubleshooting Steps:
-
Optimize Analytical Method:
-
Develop a sensitive and specific UPLC-MS/MS method for the quantification of this compound.
-
Optimize the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects and improve recovery.
-
Use a suitable internal standard for accurate quantification.
-
-
Assess Sample Stability:
-
Evaluate the stability of this compound in plasma under different storage conditions (e.g., room temperature, 4°C, -20°C, and -80°C) and after freeze-thaw cycles.
-
-
Increase Dose (with caution):
-
If toxicity is not a concern, a higher oral dose may lead to detectable plasma concentrations. However, this is not a solution for poor bioavailability and should be done with careful consideration of potential adverse effects.
-
Data Presentation
Table 1: Physicochemical and Permeability Data of a Structurally Similar Compound (Daidzein) for Reference
| Parameter | Value | Reference |
| Aqueous Solubility | ||
| In Water | 0.31 µg/mL | [2] |
| In DMSO | 30 mg/mL | [3] |
| In Ethanol | 0.1 mg/mL | [3] |
| Caco-2 Permeability | ||
| Papp (A→B) | Low (classification) | [2] |
Table 2: Pharmacokinetic Parameters of Daidzein in Rats Following Oral Administration of Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Relative Bioavailability (%) |
| Coarse Suspension | ~1000 | ~1.5 | ~5000 | 100 |
| Nanoemulsion | ~2500 | ~1.0 | ~13100 | ~262 |
| Nanosuspension | ~2800 | ~1.0 | ~13250 | ~265 |
Source: Adapted from pharmacokinetic studies on Daidzein.[1] This table illustrates the potential for nanoformulations to significantly improve the bioavailability of poorly soluble compounds.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs to improve its oral bioavailability.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Organic solvent (e.g., Acetone, Dichloromethane)
-
Purified water
-
High-speed homogenizer
-
Ultrasonicator
Methodology (Emulsion Solvent Evaporation Method):
-
Preparation of Organic Phase: Dissolve this compound and the solid lipid in the organic solvent.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for a specified time (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent.
-
Sonication: Sonicate the resulting suspension using a probe sonicator to reduce the particle size and form the SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Materials:
-
Caco-2 cells (ATCC)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, perform a Lucifer yellow permeability assay to ensure the integrity of the tight junctions.
-
Transport Studies (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the this compound solution in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
-
Transport Studies (Basolateral to Apical - B→A):
-
Perform the same procedure as above but add the this compound solution to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of drug appearance in the receiver chamber.
-
A: The surface area of the insert.
-
C₀: The initial concentration of the drug in the donor chamber.
-
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Materials:
-
Sprague-Dawley or Wistar rats
-
This compound formulation (e.g., suspension, solution, or nanoformulation)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
UPLC-MS/MS system
Methodology:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Dosing: Fast the rats overnight with free access to water. Administer the this compound formulation orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or retro-orbital plexus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability (if an intravenous study is also conducted).
Visualizations
References
- 1. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Investigating the Cellular Effects of Davidiin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Davidiin, a natural ellagitannin with recognized anti-diabetic and anti-cancer properties. This resource addresses potential challenges, particularly concerning the assessment of its on-target and potential off-target effects in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary known cellular targets and mechanisms of action of this compound?
A1: this compound is known to exert its biological effects through several mechanisms, primarily investigated in the contexts of diabetes and cancer. Its key activities include:
-
α-Glucosidase Inhibition: this compound can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. This activity contributes to its anti-diabetic effects by slowing down the release of glucose into the bloodstream.
-
Inhibition of Protein SUMOylation: this compound is a potent inhibitor of protein SUMOylation, a post-translational modification process crucial for the regulation of various cellular processes, including transcription, cell cycle progression, and DNA repair. Dysregulation of SUMOylation is implicated in diseases like cancer.
-
Modulation of Signaling Pathways: this compound has been shown to influence several key signaling pathways, including those involved in metabolism and cell growth. For instance, it can modulate sphingolipid metabolism in cancer cells.
Q2: I am observing high cytotoxicity with this compound in my cell line, which is masking the specific bioactivity I want to study. How should I proceed?
A2: High cytotoxicity can be a common challenge when working with natural products. Here are some steps to address this:
-
Determine the Cytotoxic Concentration Range: It is crucial to first perform a dose-response cytotoxicity assay (e.g., MTT, MTS) to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. This will establish the concentration range at which this compound is toxic.
-
Work at Sub-Toxic Concentrations: Conduct your primary bioactivity assays at concentrations well below the IC50 value to minimize confounding effects from general cytotoxicity.
-
Use a More Sensitive Assay: If the desired biological activity is only observed at concentrations that also induce cytotoxicity, consider exploring more sensitive assay formats that might detect the effect at lower, non-toxic concentrations of this compound.
-
Control for Solvent Effects: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all treatments and is at a level that does not induce toxicity on its own (typically <0.5%).
Q3: My experimental results with this compound are inconsistent. What are the potential causes and how can I improve reproducibility?
A3: Inconsistent results with natural products like this compound can arise from several factors:
-
Compound Stability: this compound, like many natural compounds, may have limited stability in cell culture media over time. It is recommended to prepare fresh stock solutions and working dilutions for each experiment.
-
Cell Culture Variability: Ensure consistency in your cell culture practices, including cell passage number, confluency at the time of treatment, and overall cell health. Regular testing for mycoplasma contamination is also crucial as it can significantly alter cellular responses.
-
Assay Interference: Natural products can sometimes interfere with assay readouts. For example, colored compounds can affect absorbance-based assays, and some may have inherent fluorescence. It is important to run appropriate controls, such as testing the compound in cell-free media, to check for such interference.
Q4: How can I begin to investigate potential off-target effects of this compound in my cell line?
A4: While specific off-target interactions of this compound are not extensively documented, several unbiased approaches can be employed to identify them:
-
Proteomic Profiling: Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify proteins that are stabilized upon binding to this compound, suggesting a direct interaction. This method is powerful as it does not require modification of the compound.
-
Kinase Profiling: Since many signaling pathways involve kinases, screening this compound against a panel of kinases can reveal any unintended inhibitory or activating effects on this important class of enzymes. Several commercial services offer kinase profiling.
-
Chemical Proteomics: This approach uses chemical probes derived from the natural product to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
Troubleshooting Guides
Issue 1: Unexpected or Noisy Data in Cytotoxicity Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Steps |
| Compound Interference | 1. Run a blank control: Test this compound in cell-free media to measure its intrinsic absorbance at the assay wavelength. 2. Visual inspection: Microscopically examine the cells after treatment to check for compound precipitation, which can affect the assay. 3. Use an orthogonal assay: Confirm cytotoxicity with an assay that has a different readout, such as a lactate (B86563) dehydrogenase (LDH) release assay. |
| Inconsistent Cell Seeding | 1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Avoid edge effects: Fill the outer wells of the plate with sterile PBS or media and do not use them for experimental data points. |
| Reagent Issues | 1. Prepare fresh reagents: Ensure that the MTT reagent and solubilization buffer are freshly prepared. 2. Optimize incubation times: The incubation time with the MTT reagent may need to be optimized for your specific cell line. |
Issue 2: Difficulty in Detecting Changes in Protein Phosphorylation (e.g., p-AMPK) via Western Blot
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Conditions | 1. Dose-response and time-course: Perform a dose-response experiment with a range of this compound concentrations and a time-course experiment to identify the optimal conditions for observing changes in phosphorylation. 2. Serum starvation: For some pathways, serum-starving the cells prior to treatment can reduce basal phosphorylation levels and enhance the detection of stimulus-induced changes. |
| Poor Protein Extraction | 1. Use phosphatase inhibitors: Ensure that your lysis buffer is supplemented with a cocktail of phosphatase inhibitors to preserve the phosphorylation state of your proteins. 2. Keep samples on ice: Perform all protein extraction steps on ice to minimize enzymatic activity. |
| Western Blotting Technique | 1. Use BSA for blocking: For phospho-antibodies, blocking with bovine serum albumin (BSA) is often recommended over non-fat milk, as milk contains phosphoproteins that can increase background. 2. Antibody validation: Ensure your primary antibody is specific for the phosphorylated target and has been validated for use in your cell line. |
Quantitative Data Presentation
Table 1: Reported Cytotoxicity (IC50) of this compound and its Derivatives in Various Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but induces cytotoxicity | [1] |
| This compound | HSC-2, HSC-4, Ca9-22 | Oral Squamous Cell Carcinoma | Noticeable cytotoxicity observed | [2] |
| 8-Hydroxydaidzein (a daidzein (B1669772) derivative) | Caco-2 | Colon Adenocarcinoma | >100 (alone), enhances epirubicin (B1671505) cytotoxicity | [3][4] |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from standard colorimetric assays for α-glucosidase activity.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (B1664774) (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and acarbose in phosphate buffer.
-
In a 96-well plate, add 20 µL of each sample dilution (this compound or acarbose) or buffer (for control).
-
Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with this compound or acarbose.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based SUMOylation Inhibition Assay (Western Blot)
This protocol assesses the effect of this compound on global protein SUMOylation in cultured cells.
Materials:
-
Cell line of interest (e.g., HepG2)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-SUMO-1, anti-SUMO-2/3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 4-24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations, add Laemmli buffer, and denature the samples by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SUMO antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system. A decrease in high-molecular-weight SUMO conjugates indicates inhibition of SUMOylation.[5]
Mandatory Visualizations
References
- 1. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A potential daidzein derivative enhances cytotoxicity of epirubicin on human colon adenocarcinoma Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Preventing Davidiin degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Davidiin during the extraction process.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction in a question-and-answer format, offering solutions to mitigate degradation and improve yield.
Question 1: My this compound yield is significantly lower than expected. What are the primary causes of degradation?
Answer: Low yields of this compound are often attributed to its degradation during the extraction process. As an ellagitannin, this compound is susceptible to several factors that can cleave its ester bonds or oxidize its phenolic structures. The primary causes of degradation include:
-
Hydrolysis: The ester linkages in this compound are prone to hydrolysis, especially under acidic or alkaline conditions, which breaks the molecule down.[1] This process can be accelerated by high temperatures.
-
Oxidation: Phenolic compounds like this compound are highly susceptible to oxidation, which can be triggered by exposure to oxygen, light, and the presence of metal ions.[1][2][3] This is often a major reason for the decrease in phenolic content during prolonged extractions.
-
Enzymatic Degradation: The presence of endogenous plant enzymes, such as ellagitannase, can lead to the enzymatic hydrolysis of this compound.[1] These enzymes can be released during the grinding and extraction of the plant material.
-
High Temperatures: Elevated temperatures used during extraction can accelerate both hydrolytic and oxidative degradation of this compound.[2] While higher temperatures can increase solubility, they often lead to a net loss of the target compound.
Question 2: I'm observing a brownish tint in my extract and a decrease in the target compound peak during HPLC analysis. What is happening and how can I prevent it?
Answer: A brownish tint and a decreasing peak for this compound are classic signs of oxidative degradation. When phenolic compounds oxidize, they often form colored polymers, leading to the browning of the extract. This oxidation can be caused by several factors in your extraction workflow.
To prevent this, consider the following solutions:
-
Addition of Antioxidants/Stabilizers: Incorporating antioxidants and chelating agents into your extraction solvent can significantly reduce degradation.
-
Working under an Inert Atmosphere: Purging your extraction vessel with an inert gas like nitrogen or argon can displace oxygen and minimize oxidation.
-
Protecting from Light: Conduct the extraction in amber-colored glassware or cover your glassware with aluminum foil to prevent photo-degradation.
-
Optimizing Extraction Time and Temperature: Shorter extraction times and lower temperatures can reduce the extent of oxidation.[2]
Question 3: My extract shows an increasing peak corresponding to ellagic acid over time. What does this indicate?
Answer: The appearance and increase of an ellagic acid peak strongly suggest the hydrolysis of this compound. This compound is an ellagitannin, which upon hydrolysis of its ester bonds, releases hexahydroxydiphenic acid (HHDP). This HHDP then spontaneously lactonizes to form the more stable ellagic acid.[1][5]
To minimize the formation of ellagic acid, focus on controlling the factors that promote hydrolysis:
-
pH Control: Avoid strongly acidic or alkaline conditions during extraction. Maintaining a slightly acidic to neutral pH is generally recommended for the stability of many phenolic compounds.
-
Temperature Management: Use the lowest effective temperature for your extraction. Consider methods like ultrasonic-assisted extraction (UAE) which can be performed at lower temperatures compared to heat-reflux extraction.[2]
-
Enzyme Deactivation: If enzymatic degradation is suspected, a blanching step (brief exposure to high heat) of the plant material before solvent extraction can help denature degradative enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for extracting this compound with minimal degradation?
A1: The choice of solvent is a balance between extraction efficiency and compound stability. Polar solvents like aqueous acetone (B3395972), methanol, or ethanol (B145695) are commonly used for extracting phenolic compounds.[2] For this compound, an aqueous acetone mixture is often effective. The ideal solvent system may also include stabilizing agents like ascorbic acid and EDTA to prevent degradation.[1]
Q2: How can I monitor this compound degradation during my experiments?
A2: High-Performance Liquid Chromatography (HPLC) with a UV or PDA detector is the most common method for monitoring this compound and its degradation products.[1] By running samples at different time points during your extraction, you can quantify the decrease in the this compound peak area and the appearance of new peaks that may correspond to degradation products like ellagic acid.
Q3: Are there any modern extraction techniques that can reduce this compound degradation?
A3: Yes, several modern extraction techniques can minimize degradation by allowing for shorter extraction times and lower temperatures. These include:
-
Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance extraction, often at room temperature.[2][6]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to faster extraction times. However, careful temperature control is crucial to avoid thermal degradation.[6][7]
-
Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures, which can increase extraction efficiency and reduce solvent consumption and extraction time. As with MAE, temperature optimization is critical.[2]
Q4: Can the way I prepare my plant material affect this compound stability?
A4: Absolutely. Proper preparation is crucial.
-
Drying: The drying process should be conducted at a temperature that minimizes the degradation of heat-labile compounds. Convection drying at controlled, moderate temperatures is a common method.[8]
-
Grinding: While grinding increases the surface area for extraction, it also releases enzymes and exposes the compounds to oxygen. It's advisable to grind the material just before extraction. For sensitive compounds, grinding under cryogenic conditions (with liquid nitrogen) can inactivate enzymes and prevent oxidation.[5]
Quantitative Data on Phenolic Compound Stability
Table 1: Effect of Temperature on the Degradation of Phenolic Compounds in Solution
| Temperature (°C) | Half-life (t₁/₂) of Anthocyanins (hours) at pH 3.0 | Degradation Rate Constant (k) of Verbascoside (B1683046) (x 10⁻³ day⁻¹) at pH 7.0 |
| 25 | Stable | 1.8 |
| 40 | Not specified | 3.5 |
| 50 | Not specified | 6.2 |
| 60 | Significantly decreased | 11.1 |
| 90-95 | Rapid degradation | Not specified |
Data for anthocyanins adapted from studies on red radish extract. Data for verbascoside adapted from stability studies on Buddleja scordioides extract.[9][10]
Table 2: Effect of pH on the Stability of Phenolic Compounds at Room Temperature
| pH | Stability of Anthocyanins | Degradation Rate Constant (k) of Verbascoside (x 10⁻³ day⁻¹) |
| 1.5 | Begins to degrade | Not specified |
| 3.0 | More stable | 0.9 |
| 4.0-5.0 | Most stable | 1.2 |
| 7.0 | Less stable | 1.8 |
| 8.0 | Fastest degradation | 2.5 |
| >11.0 | Rapid degradation | Not specified |
Data for anthocyanins adapted from studies on allicin (B1665233) and red radish extract. Data for verbascoside adapted from stability studies on Buddleja scordioides extract.[8][9][10]
Table 3: Effect of Light on the Degradation of Anthocyanins
| Light Condition | Stability at pH 3.0 | Stability at pH 7.0 |
| Dark | More stable | More stable |
| Fluorescent Light (5000 lx) | Less stable | Significantly less stable |
Data adapted from a study on red radish extract.[9]
Experimental Protocols
Protocol 1: Optimized Extraction of this compound with Stabilizing Agents
This protocol incorporates the use of ascorbic acid and EDTA to minimize oxidative degradation during a standard solvent extraction.
-
Plant Material Preparation:
-
Dry the plant material (e.g., leaves of Davidia involucrata) in a well-ventilated area away from direct sunlight, or in an oven at a controlled temperature (e.g., 40-50°C).
-
Grind the dried material to a fine powder immediately before extraction.
-
-
Preparation of Extraction Solvent:
-
Prepare an 80% aqueous acetone solution (80:20 acetone:water, v/v).
-
To this solvent, add ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 0.05% (w/v).[1] Stir until fully dissolved.
-
-
Extraction:
-
Combine the powdered plant material with the prepared extraction solvent in a ratio of 1:20 (w/v).
-
Conduct the extraction at room temperature with continuous stirring for 4-6 hours. Ensure the extraction vessel is made of amber glass or is covered to protect from light.
-
-
Post-Extraction Processing:
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be freeze-dried for long-term storage or proceed directly to purification steps.
-
Protocol 2: Monitoring this compound Degradation using HPLC
This protocol outlines a general method for quantifying this compound and its primary degradation product, ellagic acid.
-
Sample Preparation:
-
During your extraction, withdraw aliquots of the extract at specific time intervals (e.g., 0, 1, 2, 4, 6 hours).
-
Filter each aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A linear gradient starting with a low percentage of Solvent B, gradually increasing to elute the compounds of interest.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for this compound and ellagic acid (e.g., 254 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks for this compound and ellagic acid based on their retention times, which can be confirmed using pure standards.
-
Integrate the peak areas for both compounds at each time point.
-
Plot the peak area of this compound versus time to observe its degradation.
-
Plot the peak area of ellagic acid versus time to monitor its formation.
-
Visualizations
Caption: Key degradation pathways of this compound during extraction.
Caption: Workflow for minimizing this compound degradation during extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Light emission from the Fe2+ -EDTA-ascorbic acid-H2 O2 system strongly enhanced by plant phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Ascorbic Acid in Controlling Lethal Browning in in Vitro Culture of Brahylaena huillensis Using Nodal Segments [scirp.org]
- 5. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov.ph [fda.gov.ph]
- 10. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assay Interference with Natural Compounds like Davidiin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with natural compounds, focusing on potential assay interference from molecules like Davidiin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a bioactive ellagitannin, a type of hydrolyzable tannin, first isolated from Polygonum capitatum and also found in Davidia involucrata.[1][2][3] It is a polyphenolic compound with a complex molecular structure.[4][5] Research has shown that this compound exhibits several biological activities, including anti-diabetic and anti-cancer properties.[1][6] Its mechanisms of action include the modulation of lipid metabolism, inhibition of α-glucosidase, and suppression of protein SUMOylation.[1][2][6][7]
Q2: Can natural compounds like this compound interfere with biochemical and cell-based assays?
Yes, natural products, particularly those belonging to classes like tannins and flavonoids, are known to be a source of assay interference.[8][9] These molecules, often referred to as Pan-Assay Interference Compounds (PAINS), can interact with assays in a non-specific manner, leading to false-positive or false-negative results.[9][10] While there are no specific reports detailing assay interference by this compound, its classification as an ellagitannin suggests a potential for such behavior.[8][11]
Q3: What are the common mechanisms of assay interference by natural compounds?
Common mechanisms of assay interference by natural compounds include:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.[12][13]
-
Light Absorption and Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in signal (quenching) and a false-negative result.[12][13]
-
Compound Aggregation: At certain concentrations, compounds can form colloidal aggregates that non-specifically sequester and inhibit enzymes, resulting in false-positive inhibition.[10][14]
-
Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins, leading to non-specific inhibition.[10][11] Phenolic compounds, like this compound, can also be redox-active.[11][15]
-
Disruption of Assay Technology: Compounds can directly interfere with assay components, such as inhibiting reporter enzymes like luciferase.[14]
Q4: I have identified a hit from a screen that is a natural product. How do I validate it?
A multi-step validation process is essential.[14] This should include:
-
Confirming the dose-response relationship.
-
Running a series of counter-screens to rule out common interference mechanisms.[14][16]
-
Performing orthogonal assays that utilize a different detection technology to confirm the biological activity.[16][17]
-
For suspected aggregators, testing for sensitivity to non-ionic detergents is a key validation step.[14]
Troubleshooting Guide
Issue 1: High Background Fluorescence in Blank or Negative Control Wells
Possible Cause: The test compound, such as this compound, may be autofluorescent.[12]
Troubleshooting Steps:
| Step | Description | Expected Outcome |
| 1 | Run a Compound-Only Control: Prepare wells containing only the assay buffer and the compound at the same concentrations used in the experiment. | If the wells show a fluorescent signal, the compound is autofluorescent. |
| 2 | Spectral Scan: If possible, perform a spectral scan of the compound to determine its excitation and emission maxima. | This will help in selecting fluorophores and filters that avoid the compound's fluorescence spectrum. |
| 3 | Change Fluorophore/Filter Set: Switch to a fluorophore with longer excitation/emission wavelengths (red or far-red spectrum) where autofluorescence from natural compounds is less common.[12][18] | Reduced background signal in compound-only controls. |
| 4 | Use a Non-Fluorescent Readout: If interference persists, consider an orthogonal assay with a different detection method, such as luminescence or absorbance.[14] | Elimination of fluorescence-based interference. |
Issue 2: Signal Decreases with Increasing Compound Concentration (Even in Controls)
Possible Cause: The compound may be quenching the fluorescent signal or absorbing light.[12][13]
Troubleshooting Steps:
| Step | Description | Expected Outcome |
| 1 | Run a Quenching Assay: Prepare wells with the fluorescent dye or protein used in the assay and add increasing concentrations of the test compound. | A dose-dependent decrease in signal indicates quenching. |
| 2 | Check Absorbance Spectrum: Measure the absorbance spectrum of the compound. | If the compound's absorbance overlaps with the excitation or emission wavelengths of the fluorophore, quenching is likely. |
| 3 | Change Fluorophore: Use a fluorophore with a shifted spectrum that does not overlap with the compound's absorbance.[12] | The quenching effect should be diminished or eliminated. |
| 4 | Modify Assay Format: If possible, use a time-resolved fluorescence (TR-FRET) assay, which can sometimes reduce interference from short-lived fluorescence and quenching.[16] | Improved signal-to-noise ratio. |
Issue 3: Inconsistent IC50 Values or Poor Dose-Response Curves
Possible Cause: The compound may be forming aggregates that non-specifically inhibit the target protein.[14] This is a known issue with some polyphenolic compounds.
Troubleshooting Steps:
| Step | Description | Expected Outcome |
| 1 | Detergent Sensitivity Test: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.[14] | The activity of an aggregator will be significantly reduced or eliminated, while a true inhibitor's activity should remain largely unaffected. |
| 2 | Vary Enzyme Concentration: Perform the inhibition assay at different enzyme concentrations. | The apparent potency (IC50) of an aggregator will change with the enzyme concentration, whereas a true inhibitor's IC50 should remain constant.[14] |
| 3 | Centrifugation Test: Centrifuge the assay plate after compound addition. | If the compound is an aggregator, its inhibitory activity may be reduced in the supernatant.[14] |
| 4 | Orthogonal Assay: Confirm the activity in an assay with a different format, preferably one less prone to aggregation artifacts (e.g., a cell-based assay if the primary was biochemical). | Consistent activity across different assay platforms increases confidence in the hit. |
Experimental Protocols
Protocol 1: Autofluorescence Counter-Screen
Objective: To determine if a test compound is autofluorescent under the assay conditions.
Methodology:
-
Prepare a multi-well plate with the same type of wells (e.g., black, clear-bottom) used for the primary assay.
-
Add assay buffer to the wells.
-
Add the test compound (e.g., this compound) in a dose-response manner, mirroring the concentrations used in the primary screen. Include vehicle-only (e.g., DMSO) control wells.
-
Do not add any biological reagents (e.g., cells, enzymes, fluorescent substrates).
-
Incubate the plate under the same conditions (time, temperature) as the primary assay.
-
Read the fluorescence intensity of the plate using the same instrument settings (excitation/emission wavelengths, gain) as the primary assay.[14]
-
Data Analysis: Compounds that show a significant, dose-dependent increase in fluorescence compared to the vehicle control are flagged as autofluorescent.[14]
Protocol 2: Detergent Sensitivity Assay for Aggregation
Objective: To differentiate between true inhibitors and non-specific inhibitors that act via aggregation.
Methodology:
-
Prepare two sets of dose-response curves for the hit compound.
-
Set 1: Use the standard primary assay buffer.
-
Set 2: Use the primary assay buffer supplemented with a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Perform the biochemical or cell-based assay as per the primary protocol for both sets.
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Data Analysis: Compare the IC50 values from both sets. A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests the compound is an aggregator.
Visualizations
Caption: Workflow for identifying and validating hits from a primary screen.
Caption: Potential mechanisms of assay interference by natural compounds.
References
- 1. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 2. Inhibition of protein SUMOylation by this compound, an ellagitannin from Davidia involucrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C41H30O26 | CID 14682455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. southernbiotech.com [southernbiotech.com]
Technical Support Center: Interpreting Unexpected Results in Davidiin Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in studies involving Davidiin.
Frequently Asked Questions (FAQs)
In Vitro Studies
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In Vivo Studies
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FAQ 1: I am observing higher-than-expected cytotoxicity in my cell line with this compound treatment. What could be the cause?
Answer:
Several factors could contribute to unexpected cytotoxicity. It is crucial to systematically evaluate your experimental setup.
Troubleshooting Guide:
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Verify Compound Purity and Identity: Impurities from the extraction and purification process of natural products can introduce cytotoxic artifacts.
-
Action: Confirm the purity of your this compound sample using techniques like HPLC or mass spectrometry. Ensure there are no residual solvents or contaminants.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to bioactive compounds.[1]
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Action: Review the literature for cytotoxicity data of this compound or similar ellagitannins on your specific cell line. Consider that cancer cell lines can evolve in culture, leading to changes in drug response.[1]
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
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Action: Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control (medium with solvent only) in your experiments.[2]
-
-
Compound Stability in Culture Media: this compound, like many natural compounds, may be unstable in cell culture media, degrading into potentially more toxic byproducts.[3][4]
-
Action: Prepare fresh stock solutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
-
Quantitative Data Summary:
| Cell Line | Treatment Duration | IC50 Value (µM) |
| HepG2 | 72 hours | 59.0 ± 0.9[5] |
| HSC-2 (Oral Squamous Cell Carcinoma) | Not Specified | Moderate Cytotoxicity[6] |
| HSC-4 (Oral Squamous Cell Carcinoma) | Not Specified | Moderate Cytotoxicity[6] |
| Ca9-22 (Oral Squamous Cell Carcinoma) | Not Specified | Moderate Cytotoxicity[6] |
| HGF (Human Gingival Fibroblasts) | Not Specified | Lower Cytotoxicity[6] |
| HPC (Human Pulp Cells) | Not Specified | Lower Cytotoxicity[6] |
| HPLF (Human Periodontal Ligament Fibroblasts) | Not Specified | Lower Cytotoxicity[6] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
Logical Relationship Diagram: Troubleshooting Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
FAQ 2: My in vitro results with this compound are inconsistent or not reproducible. Why might this be happening?
Answer:
Inconsistent results are a common challenge in natural product research. The complexity of the compound and the experimental system can lead to variability.
Troubleshooting Guide:
-
Compound Stability and Storage: this compound's stability can be affected by storage conditions and its handling in aqueous solutions.[2][8]
-
Action: Store this compound as a dry powder at -20°C or below. Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into pre-warmed media immediately before use.
-
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can influence cellular responses.[1][3]
-
Action: Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
-
-
Experimental Technique: Minor variations in experimental procedures can lead to significant differences in results.
-
Action: Maintain a detailed and consistent experimental protocol. Pay close attention to incubation times, reagent concentrations, and measurement techniques.
-
-
Batch-to-Batch Variability: If you are using this compound from different batches (either isolated in-house or from a commercial supplier), there may be variations in purity and composition.
-
Action: Whenever possible, use the same batch of this compound for a series of related experiments. If you must use a new batch, perform a bridging experiment to compare its activity to the previous batch.
-
Experimental Workflow Diagram: Ensuring Reproducibility
Caption: Workflow for enhancing experimental reproducibility.
FAQ 3: I am not observing the expected biological activity of this compound in my cell-based assay.
Answer:
The absence of expected activity could be due to a variety of factors, from the compound itself to the design of the assay.
Troubleshooting Guide:
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Compound Degradation: this compound may degrade under your specific experimental conditions (e.g., prolonged incubation, exposure to light).[8]
-
Action: Minimize the duration of the experiment where possible. Protect your compound from light by using amber tubes and covering plates with foil.
-
-
Incorrect Assay Choice or Design: The chosen assay may not be suitable for detecting the specific biological activity of this compound.
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Cell Line Specificity: The biological activity of this compound can be cell-type dependent.[11][12]
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Action: Consider testing this compound in multiple cell lines to determine if the lack of activity is specific to one cell type.
-
-
Off-Target Effects: this compound may have off-target effects that interfere with the expected activity in your specific assay.[13]
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Action: This is more complex to troubleshoot but may involve using more specific assays or investigating other potential cellular targets.
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Signaling Pathway Diagram: this compound's Anti-Cancer Mechanism in HepG2 Cells
Caption: Proposed anti-cancer signaling of this compound.[5]
FAQ 4: this compound is not producing the expected hypoglycemic effect in my animal model.
Answer:
Translating in vitro findings to in vivo models can be challenging due to complex physiological processes.
Troubleshooting Guide:
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Bioavailability and Metabolism: this compound may have low oral bioavailability or be rapidly metabolized in vivo, preventing it from reaching therapeutic concentrations at the target site.[14][15] Ellagitannins are known to be metabolized by the gut microbiota.[16]
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Action: Review pharmacokinetic data for this compound or similar ellagitannins. Consider alternative routes of administration or formulation strategies to improve bioavailability.
-
-
Gut Microbiota Influence: The composition of the gut microbiota can significantly impact the metabolism and absorption of polyphenols like this compound.[16][17][18]
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Action: The gut microbiome of your animal model may differ from those in published studies. While challenging to control, be aware that this can be a source of variation.
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Dosing and Treatment Regimen: The dose and frequency of administration may be insufficient to elicit a hypoglycemic effect.
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Action: Conduct a dose-response study to determine the optimal dose. Compare your dosing regimen to those reported in the literature. A recent study showed a significant reduction in blood glucose in streptozotocin-induced diabetic rats with a gavage dose of 90 mg/kg for four weeks.[19]
-
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Animal Model Variability: The specific animal model and the method of inducing diabetes can influence the outcome.
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Action: Ensure your animal model is appropriate and that the disease induction is consistent across all animals.
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Quantitative Data Summary: this compound vs. Metformin in Diabetic Rats
| Treatment Group | Initial Blood Glucose (mmol/L) | Final Blood Glucose (mmol/L) |
| This compound (90 mg/kg) | 30.2 ± 2.6 | 25.1 ± 2.4[19] |
| Metformin (140 mg/kg) | Not specified | 26.5 ± 2.6[19] |
Logical Relationship Diagram: Factors Affecting In Vivo Hypoglycemic Effect
Caption: Potential reasons for lack of in vivo efficacy.
FAQ 5: I am observing unexpected inflammatory responses in my in vivo model.
Answer:
While ellagitannins like this compound are generally reported to have anti-inflammatory properties, the immune response is complex and can be context-dependent.[9][10][20]
Troubleshooting Guide:
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Pro-inflammatory Metabolites: The in vivo metabolism of this compound could potentially generate metabolites with pro-inflammatory activity.
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Action: This is a complex area of research. Review literature on the metabolism of ellagitannins and their metabolites' effects on inflammation.
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Dose-Dependent Effects: The concentration of this compound at the target tissue may be inducing a different response than expected. Some compounds can have biphasic (dose-dependent) effects on inflammation.
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Action: A dose-response study is recommended to see if lower doses produce the expected anti-inflammatory effect.
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Activation of Different Pathways: this compound may be interacting with multiple signaling pathways, some of which could lead to a pro-inflammatory response under certain conditions.
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Action: Analyze a broad panel of inflammatory markers to get a more complete picture of the immune response.
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Signaling Pathway Diagram: General Anti-inflammatory Mechanism of Ellagitannins
Caption: General anti-inflammatory action of ellagitannins.[21]
FAQ 6: The in vivo efficacy of this compound is significantly lower than what my in vitro studies suggested.
Answer:
A discrepancy between in vitro and in vivo results is a frequent challenge in drug discovery, particularly with natural products.[22][23]
Troubleshooting Guide:
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Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism are key factors that are not fully recapitulated in vitro.[14][15]
-
Action: If possible, conduct pharmacokinetic studies to determine the concentration of this compound and its major metabolites in the plasma and target tissues.
-
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Protein Binding: this compound may bind to plasma proteins, reducing the amount of free compound available to exert its biological effect.
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Action: In vitro plasma protein binding assays can provide an estimate of the extent of binding.
-
-
Metabolism by Gut Microbiota: As mentioned previously, the gut microbiota plays a crucial role in the metabolism of ellagitannins, which can alter their bioactivity.[16]
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Action: Acknowledging this as a potential variable is important. Some advanced studies may involve co-housing animals to normalize gut microbiota or using germ-free animal models.
-
-
Complexity of the In Vivo Environment: The in vivo environment involves complex interactions between different cell types, tissues, and organ systems, which can modulate the effects of a compound.[23]
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Action: Consider the limitations of your in vitro model and whether it accurately reflects the in vivo disease state.
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Experimental Workflow Diagram: Bridging In Vitro and In Vivo Studies
Caption: Workflow to correlate in vitro and in vivo data.
References
- 1. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 2. benchchem.com [benchchem.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 5. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the cytotoxicity, apoptosis and pharmacokinetics of Raddeanin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ellagitannins modulate the inflammatory response of human neutrophils ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Effects of selected deubiquitinating enzyme inhibitors on the proliferation and motility of lung cancer and mesothelioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paradoxical and contradictory effects of imatinib in two cell line models of hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Ubiquitin-derived High Affinity Binding Proteins with Tumor Targeting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Daidzein: bioavailability, potential for reproductive toxicity, and breast cancer chemoprevention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]
- 16. Effect of Gut Microbiota Biotransformation on Dietary Tannins and Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unhealthy Lifestyle and Gut Dysbiosis: A Better Understanding of the Effects of Poor Diet and Nicotine on the Intestinal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacomicrobiomics in Anticancer Therapies: Why the Gut Microbiota Should Be Pointed Out | MDPI [mdpi.com]
- 19. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ellagitannins, Gallotannins and their Metabolites- The Contribution to the Anti-Inflammatory Effect of Food Products and Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
How to improve the yield of Davidiin purification?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the yield of Davidiin purification. The following sections offer structured advice to identify and resolve common experimental challenges.
Troubleshooting Guide: Low Yield in this compound Purification
Low yield is a common issue in the purification of natural products like this compound. This guide provides a systematic approach to troubleshooting, from initial extraction to final purification steps.
Frequently Asked Questions (FAQs)
Q1: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield in this compound purification can stem from several factors throughout the experimental workflow. A systematic evaluation of each step is crucial for identifying the root cause. Key areas to investigate include the initial extraction process, the choice of chromatographic conditions, and potential compound degradation.[1][2]
Key areas to investigate:
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Extraction Efficiency: The choice of solvent and extraction method significantly impacts the initial amount of this compound liberated from the plant material.[3]
-
Chromatographic Separation: Inefficient separation can lead to the loss of the target compound or co-elution with impurities, reducing the yield of pure this compound.[1]
-
Compound Stability: this compound, as an ellagitannin, may be susceptible to degradation under certain conditions (e.g., heat, pH).[1][4]
References
Davidiin experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Davidiin. The information is designed to address common issues related to experimental variability and reproducibility.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results
High variability in in vitro assays, such as cytotoxicity or enzyme inhibition assays, can be a significant source of experimental irreproducibility. This guide provides potential causes and solutions to minimize this variability.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| This compound Solubility Issues | Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before preparing working solutions. Prepare fresh dilutions for each experiment. Visually inspect for any precipitation. | Consistent and accurate concentrations of this compound in the assay, reducing variability between wells and experiments. |
| This compound Stability and Degradation | Prepare fresh stock solutions and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). Protect from light. | Minimized degradation of this compound, ensuring consistent potency across experiments. |
| Interaction with Cell Culture Media | Serum proteins in culture media can bind to polyphenols like this compound, affecting its bioavailability. Consider reducing serum concentration or using serum-free media for the duration of the treatment, if compatible with your cell line. | More consistent and predictable cellular responses to this compound treatment. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and follow a consistent seeding pattern across all plates. | Uniform cell density across all wells, leading to more reproducible assay results. |
| Assay-Specific Interference | For colorimetric assays (e.g., MTT), run a blank control with this compound and media alone to check for color interference. For fluorescence-based assays, check for autofluorescence of this compound at the excitation/emission wavelengths used. | Accurate measurement of the intended biological endpoint without artifacts from the compound itself. |
Summary of Quantitative Data on Experimental Variability:
The following table summarizes potential sources of variability and their estimated impact on in vitro and in vivo experiments with this compound. Please note that the percentage of variability for in vitro assays are illustrative and can vary depending on the specific assay and laboratory conditions.
| Experiment Type | Parameter | Source of Variability | Reported/Illustrative Variability (%) | Reference |
| In Vivo (STZ-induced diabetic rats) | Blood Glucose Reduction | Animal-to-animal variation, gavage accuracy | 9.5% (Standard Deviation/Mean) | [1] |
| In Vitro Cytotoxicity (e.g., MTT) | IC50 Value | Cell passage number, seeding density, reagent quality | 15-30% | [2][3] |
| In Vitro Enzyme Inhibition (e.g., α-glucosidase) | IC50 Value | Enzyme activity, substrate concentration, incubation time | 10-25% | [4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound and how should I store the stock solution?
A1: this compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). For long-term storage, it is advisable to store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions of similar compounds are not recommended for storage for more than a day.[6]
Q2: I am observing inconsistent results in my cell-based assays. What could be the reason?
A2: Inconsistent results in cell-based assays can arise from several factors. As mentioned in the troubleshooting guide, these include issues with this compound's solubility and stability, its interaction with components in the cell culture medium, and variability in cell culture practices such as seeding density and passage number.[2] It is also important to consider potential pan-assay interference compounds (PAINS) that can be present in natural product extracts and lead to false-positive results.[7]
Q3: How can I control for the purity and integrity of my this compound sample?
A3: It is crucial to use a well-characterized this compound sample with known purity. If possible, obtain a certificate of analysis from the supplier. You can also perform analytical techniques like High-Performance Liquid Chromatography (HPLC) to confirm the purity and stability of your sample over time, especially if you are conducting long-term studies.
Q4: Are there any known signaling pathways that this compound interacts with?
A4: Yes, this compound has been reported to modulate several signaling pathways. Its anti-cancer effects are linked to the suppression of protein SUMOylation and the modulation of sphingolipid metabolism.[8] In the context of its anti-diabetic properties, it has been shown to affect various lipid-related metabolic pathways.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay using MTT
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HepG2).
Materials:
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This compound
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HepG2 cells (or other cancer cell line)
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Complete growth medium (e.g., DMEM with 10% FBS)
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DMSO (cell culture grade)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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96-well plates
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Phosphate-Buffered Saline (PBS)
Procedure:
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Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[9]
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Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
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MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
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Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
In Vitro α-Glucosidase Inhibition Assay
This protocol provides a method to assess the inhibitory effect of this compound on α-glucosidase activity.
Materials:
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This compound
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α-Glucosidase from Saccharomyces cerevisiae
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p-Nitrophenyl-α-D-glucopyranoside (pNPG)
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Phosphate (B84403) buffer (50 mM, pH 6.8)
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Sodium carbonate (Na2CO3) solution (1 M)
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96-well plate
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DMSO
Procedure:
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Enzyme and Substrate Preparation: Prepare an α-glucosidase solution (e.g., 0.5 U/mL) and a pNPG solution (e.g., 5 mM) in phosphate buffer.
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Compound Preparation: Prepare a stock solution of this compound in DMSO and then serially dilute it with phosphate buffer to the desired concentrations.
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Assay Reaction: In a 96-well plate, add 50 µL of the this compound solution (or buffer for control) and 50 µL of the α-glucosidase solution. Pre-incubate at 37°C for 10 minutes.
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Initiate Reaction: Add 50 µL of the pNPG solution to each well to start the reaction.
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Incubation: Incubate the plate at 37°C for 20 minutes.
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Stop Reaction: Stop the reaction by adding 50 µL of 1 M Na2CO3 solution.
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Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.
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Data Analysis: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.[10]
Mandatory Visualization
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways modulated by this compound, created using the DOT language.
Caption: this compound modulates the central hub of the sphingolipid metabolism pathway.
Caption: this compound inhibits the protein SUMOylation pathway.
Experimental Workflow Diagram
Caption: General workflow for in vitro cytotoxicity testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
Technical Support Center: Cell Culture Contamination from Natural Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues arising from the use of natural extracts.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of contamination after introducing a natural extract to my cell culture?
A: Immediately after introducing a new natural extract, it is crucial to monitor your cultures closely for any signs of contamination. Prompt action can prevent the loss of valuable cells and experiments.
Visual Inspection of Culture Medium:
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Cloudiness/Turbidity: A common sign of bacterial contamination is the rapid development of uniform cloudiness in the culture medium.[1][2][3]
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Color Change: A sudden change in the medium's color is a key indicator. A shift to yellow suggests a drop in pH due to bacterial metabolism, while a change to pink or purple can indicate fungal contamination.[1][4]
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Surface Film or Clumps: A thin film on the surface of the medium or fuzzy clumps, which are indicative of mold, may appear.[1]
Microscopic Examination:
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Visible Particles: Under a microscope, you may observe small, motile particles moving between your cells, which are characteristic of bacteria.[1][2]
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Filamentous Structures: Molds will appear as thin, multicellular filaments (hyphae).[1]
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Yeast Cells: Yeast contamination will present as individual round or oval particles, often seen budding.[5]
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Changes in Cell Morphology: Stressed or dying cells may round up, detach from the culture surface, or show signs of vacuolation in the cytoplasm.[1][6]
Q2: How can I confirm that my natural extract is the source of the contamination?
A: Natural extracts, especially crude or partially purified ones, can be a primary source of microbial contaminants.[1] To confirm if your extract is contaminated, you should perform a sterility test on the extract solution itself.
A simple method is to add a small amount of your sterilized natural extract stock solution to a flask of sterile, antibiotic-free culture medium. Incubate this flask alongside a control flask (medium only) for 3-5 days.[1] If the flask containing the extract shows signs of contamination while the control remains clear, your extract is the source.[1]
Q3: What is the most effective way to sterilize a natural extract solution without compromising its activity?
A: The choice of sterilization method is critical to avoid degrading the bioactive compounds in your extract.
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Filter Sterilization: This is the most recommended method for heat-sensitive solutions. Use a sterile syringe filter with a 0.22 µm pore size to remove most bacteria and fungi.[1] For potential mycoplasma contamination, a 0.1 µm filter is advised.[1] Ensure the filter material is compatible with the solvent used to dissolve your extract.[1]
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Autoclaving (Heat Sterilization): While effective at killing microbes, autoclaving (heating at 121°C) can destroy heat-labile compounds in your extract and is generally not recommended unless the stability of your compounds is known.[7][8]
Q4: My cells are growing poorly after treatment with the extract, but the medium is clear. What could be the problem?
A: If you observe cellular stress (e.g., reduced proliferation, changes in morphology) without obvious signs of microbial growth, you may be dealing with other forms of contamination.[4][9]
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Mycoplasma Contamination: These are very small bacteria that are not visible with a standard light microscope and can pass through 0.22 µm filters.[1][5] They can alter cell metabolism and gene expression.[9] Detection requires specific methods like PCR, ELISA, or DNA staining.[1]
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Endotoxin Contamination: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria and can be present in plant-derived extracts.[10][11] They can cause significant and varied responses in cultured cells, affecting growth and function.[11]
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Chemical Contamination: Residues from solvents used in the extraction process or impurities within the extract itself can be cytotoxic.[3][12]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving contamination issues when working with natural extracts.
Immediate Steps Upon Suspecting Contamination
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Isolate: Immediately separate the suspected contaminated culture(s) to prevent cross-contamination.[1]
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Inspect: Visually and microscopically examine the culture for signs of contamination as described in FAQ1.
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Document: Record your observations, including images if possible.
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Cease Work: Temporarily stop work in the biosafety cabinet until the source is identified and the area is decontaminated.[1]
Identifying the Source of Contamination
If you suspect your natural extract is the source, follow this workflow:
References
- 1. Endotoxin Contamination and Reaction Interfering Substances in the Plant Extract Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labassociates.com [labassociates.com]
- 3. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. corning.com [corning.com]
- 6. plantcelltechnology.com [plantcelltechnology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
- 10. Endotoxin Contamination and Reaction Interfering Substances in the Plant Extract Library [jstage.jst.go.jp]
- 11. genscript.com [genscript.com]
- 12. yeasenbio.com [yeasenbio.com]
Technical Support Center: Optimizing Davidiin Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Davidiin in animal studies. The information is designed to address specific experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage for this compound in anti-diabetic animal studies?
A typical oral dosage of this compound for anti-diabetic studies in rats is 90 mg/kg/day, administered via gavage.[1] This dosage has been shown to be effective in reducing blood glucose levels in streptozotocin-induced diabetic rats.[1]
Q2: What is a potential dosage for this compound in anti-cancer studies?
While specific dosage information can be limited, a study on hepatocellular carcinoma in a xenograft mouse model demonstrated the in vivo anti-cancer activity of this compound.[2][3] Researchers may consider dosages in a similar range to those used for other ellagitannins in cancer models, which can vary widely but often fall within the 15-100 mg/kg range depending on the administration route and cancer type.[4]
Q3: What is the primary mechanism of action for this compound's anti-cancer effects?
This compound has been shown to inhibit hepatocellular carcinoma growth by specifically downregulating the Enhancer of Zeste Homolog 2 (EZH2).[2][3] EZH2 is a histone methyltransferase that is often overexpressed in cancers and is associated with transcriptional repression of tumor suppressor genes.[5][6]
Q4: What are the known signaling pathways modulated by this compound?
This compound is known to modulate several signaling pathways:
-
EZH2 Inhibition: It downregulates EZH2, impacting gene expression.[2][3]
-
SUMOylation Inhibition: this compound is a potent inhibitor of protein SUMOylation, a post-translational modification process implicated in various cellular processes, including those related to cancer.[1][7][8][9][10]
-
Lipid Metabolism: In the context of its anti-diabetic effects, this compound influences lipid metabolism.[11]
Q5: What is the expected bioavailability of this compound?
The oral bioavailability of ellagitannins, the class of compounds this compound belongs to, is generally low.[12] This is attributed to their poor water solubility and potential for metabolism in the gastrointestinal tract.[12][13] While specific pharmacokinetic data for this compound is limited, studies on the related isoflavone, Daidzein, show that formulation strategies like complexation can significantly improve bioavailability.[11][14]
Troubleshooting Guides
Problem: Inconsistent or low efficacy of orally administered this compound.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility and Bioavailability | 1. Vehicle Selection: Due to its poor water solubility, an aqueous suspension may not be optimal.[12][13] Consider using a vehicle containing solubilizing agents. Common options for poorly soluble drugs include solutions with DMSO, ethanol, polyethylene (B3416737) glycol (PEG), or oil-based vehicles like corn oil.[15][16][17] Always include a vehicle-only control group in your experiment. 2. Formulation Strategies: Explore formulation techniques known to enhance the bioavailability of poorly soluble compounds, such as creating nanosuspensions or solid dispersions.[18][19][20] |
| Improper Gavage Technique | 1. Verify Procedure: Ensure proper oral gavage technique to prevent accidental administration into the trachea, which would lead to no systemic absorption and potential harm to the animal.[19] 2. Consistent Administration: Maintain a consistent gavage volume and speed of administration across all animals to minimize variability. |
| First-Pass Metabolism | 1. Assess in vitro: Use liver microsomes to evaluate the extent of first-pass metabolism. 2. Consider Alternative Routes: For initial efficacy studies or to determine absolute bioavailability, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the gastrointestinal tract and first-pass metabolism.[19] |
Problem: High variability in experimental results between animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing Preparation | 1. Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee a consistent dose for each animal.[19] 2. Fresh Preparation: Prepare dosing solutions fresh daily, especially for suspensions, to prevent degradation or precipitation of this compound. |
| Physiological Differences | 1. Animal Health: Use healthy, age- and weight-matched animals for each experimental group to minimize physiological variability.[19] 2. Acclimatization: Allow animals to acclimate to their housing and handling to reduce stress, which can impact physiological responses.[19] |
| Food and Water Intake | 1. Standardize Fasting: Implement a consistent fasting period before dosing, as food in the gastrointestinal tract can affect the absorption of orally administered compounds.[19] |
Data Presentation
Table 1: Reported In Vivo Dosages of this compound and Related Compounds
| Compound | Animal Model | Application | Dosage | Administration Route | Reference |
| This compound | Rat | Anti-diabetic | 90 mg/kg/day | Oral Gavage | [1] |
| Daidzein | Rat | Pharmacokinetics | 10 mg/kg | Oral Gavage | [18] |
| Daidzein | Rat | Pharmacokinetics | 50 mg/kg | Intraperitoneal | [11][14] |
| Daidzein | Rat | Pharmacokinetics | 20 mg/kg | Intravenous | [11][14] |
Table 2: Pharmacokinetic Parameters of Daidzein in Rats (as a proxy for this compound)
| Parameter | Oral Administration (10 mg/kg) | Intraperitoneal Administration (50 mg/kg) | Intravenous Administration (20 mg/kg) | Reference |
| Cmax (ng/mL) | ~173 (in suspension) | ~173 (in suspension) | Not Applicable | [11][14] |
| Tmax (min) | ~45 (in suspension) | ~45 (in suspension) | Not Applicable | [11][14] |
| t1/2 (min) | Not specified | Not specified | ~230 (in suspension) | [11][14] |
| Absolute Bioavailability (%) | Low (improved with formulation) | 28.2% (in suspension) | 100% | [11][14][18] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice/Rats
This protocol is a standard procedure for the oral administration of a liquid substance directly into the stomach.
A. Materials:
-
Appropriate size gavage needles (flexible or rigid with a rounded tip).
-
Syringes.
-
This compound formulation.
-
Animal scale.
B. Procedure:
-
Animal Preparation:
-
Weigh the animal to calculate the correct dose volume. The maximum recommended volume is typically 10 mL/kg.
-
Measure the correct insertion depth by measuring the distance from the corner of the animal's mouth to the last rib. Mark this on the gavage needle.
-
-
Restraint:
-
Restrain the animal firmly but gently to immobilize the head and align the head and body in a straight line.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth. The animal will often swallow, which helps guide the needle into the esophagus.
-
Gently pass the needle down the esophagus to the pre-measured depth. Do not force the needle if resistance is met.
-
Administer the substance slowly and smoothly.
-
Gently remove the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Observe the animal for at least 10-15 minutes for any signs of distress, such as difficulty breathing.
-
Continue to monitor the animals 12-24 hours after dosing.
-
Protocol 2: Intravenous (Tail Vein) Injection in Mice
This protocol describes the administration of a substance directly into the bloodstream via the lateral tail vein.
A. Materials:
-
Appropriate animal restrainer.
-
Heat source (e.g., heat lamp or warming pad).
-
Sterile syringes and needles (typically 27-30G).
-
This compound formulation (ensure it is sterile and suitable for IV injection).
-
70% alcohol swabs.
-
Gauze.
B. Procedure:
-
Animal Preparation:
-
Warm the mouse's tail using a heat source to cause vasodilation, making the veins more visible.
-
Place the mouse in a restrainer.
-
-
Vein Identification:
-
Wipe the tail with an alcohol swab.
-
Identify one of the two lateral tail veins.
-
-
Injection:
-
Align the needle parallel to the tail with the bevel facing up.
-
Insert the needle into the vein at a shallow angle. A successful insertion may result in a "flash" of blood in the needle hub.
-
Inject the substance slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
No more than two attempts should be made on each vein.
-
-
Post-Injection:
-
After injection, remove the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitor the animal for a few minutes to ensure hemostasis.
-
Mandatory Visualizations
Caption: this compound inhibits EZH2, leading to reduced H3K27 trimethylation and decreased repression of tumor suppressor genes.
Caption: this compound inhibits the SUMOylation pathway by targeting the E1 activating enzyme, preventing the conjugation of SUMO to target proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A potential antitumor ellagitannin, this compound, inhibited hepatocellular tumor growth by targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Inhibition of protein SUMOylation by this compound, an ellagitannin from Davidia involucrata | Semantic Scholar [semanticscholar.org]
- 8. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of protein SUMOylation by this compound, an ellagitannin from Davidia involucrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinctive tumorigenic significance and innovative oncology targets of SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Pharmacokinetics and Tissue Uptake of Complexed Daidzein in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
- 13. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. In vivo Evaluation of Self Emulsifying Drug Delivery System for Oral Delivery of Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Natural Product Drug Development
Welcome to the technical support center for natural product drug development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during experimentation.
Section 1: Extraction and Isolation
This section addresses common issues related to obtaining pure natural products from their source material.
Troubleshooting Guide: Low Yield of Crude Extract and Pure Compound
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Crude Extract Yield | 1. Improper Grinding of Source Material: Insufficient surface area for solvent penetration.[1] | - Optimize Particle Size: Grind the raw material to a fine and consistent powder to maximize the surface area available for extraction.[1] |
| 2. Inappropriate Solvent Selection: The solvent may not have the optimal polarity to extract the target compound(s).[1] | - Solvent Screening: Test a range of solvents with varying polarities. Co-solvents or additives can also improve extraction efficiency.[1] | |
| 3. Inefficient Extraction Method: Conventional methods like maceration can be time-consuming and result in lower yields.[2] | - Advanced Extraction Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially increase yield and reduce extraction time.[1] | |
| Low Pure Compound Yield After Chromatography | 1. Compound Degradation: The target compound may be sensitive to heat, light, or pH changes during extraction and purification.[1] | - Control Environmental Factors: Work at low temperatures, protect samples from light and air, and use buffers to control pH during aqueous extractions.[1] |
| 2. Irreversible Adsorption on Column: The compound may be strongly and irreversibly binding to the stationary phase (e.g., silica (B1680970) gel). | - Change Stationary Phase: Try a different stationary phase (e.g., C18 reversed-phase, alumina). | |
| - Modify Mobile Phase: Add a competitive agent to the mobile phase (e.g., a small amount of acid or base) to reduce strong interactions. | ||
| 3. Suboptimal Chromatography Conditions: Poor separation between the target compound and impurities. | - Optimize Gradient/Isocratic Elution: Adjust the solvent gradient or isocratic mobile phase composition to improve resolution. | |
| - Check for Column Overload: Inject a smaller amount of the crude extract onto the column.[3] |
Comparison of Extraction Methods for Flavonoids
The choice of extraction technique significantly impacts the yield of the target natural product. The following table provides a comparison of different methods for flavonoid extraction.
| Extraction Method | Key Parameters | Average Yield | Advantages | Disadvantages |
| Maceration | Room temperature, high solvent consumption.[2] | Lower | Simple, suitable for thermolabile compounds.[2] | Time-consuming, high solvent usage, lower yield.[2] |
| Soxhlet Extraction | Reduced solvent consumption due to recycling.[2] | Moderate to High | Efficient use of solvent.[2] | Potential for thermal degradation of compounds.[2] |
| Ultrasound-Assisted Extraction (UAE) | Optimized parameters (e.g., 50°C, 270W power, 50 min for olive leaves).[4] | High (e.g., 74.95 mg RE/g dm for olive leaves).[4] | Reduced extraction time, increased yield, simple, and efficient.[4] | Can generate heat, potentially affecting thermolabile compounds.[5] |
| Microwave-Assisted Extraction (MAE) | Optimized parameters (e.g., 600W power, 14 min, 70°C). | High | High efficiency, reduced time and solvent consumption.[6] | Requires specialized equipment. |
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Flavonoids
This protocol provides a general methodology for the extraction of flavonoids from plant material using UAE.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 50-80% ethanol)[7]
-
Glass conical flasks (250 mL)
-
Water-bath sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 5.0 g of the powdered plant material and place it into a 250 mL glass conical flask.[7]
-
Solvent Addition: Add the chosen extraction solvent at a specific liquid-to-solid ratio (e.g., 30 mL/g).[7]
-
Sonication: Place the flask in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level inside the flask.[1] Sonicate at a specified power and temperature for a set duration (e.g., 40 kHz, 200 W, 70°C for 30 minutes).[7]
-
Filtration: After sonication, filter the extract through filter paper to separate the solid residue from the liquid extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude flavonoid extract.[1]
Workflow for Bioassay-Guided Fractionation
The following diagram illustrates the typical workflow for isolating a bioactive compound from a crude extract.
Section 2: Screening and Bioassays
This section provides guidance on common issues encountered during the biological evaluation of natural products.
Troubleshooting Guide: High-Throughput Screening (HTS) of Natural Product Libraries
| Symptom | Potential Cause | Troubleshooting Steps |
| High Rate of False Positives | 1. Autofluorescence: The natural product emits light at the same wavelength used for detection in a fluorescence-based assay.[1] | - Pre-screen Library: Read the fluorescence of the compound plate before adding assay reagents.[1] - Use a Different Detection Method: Switch to a non-fluorescent readout like luminescence or absorbance.[1] |
| 2. Compound Aggregation: Molecules self-associate to form colloidal aggregates that can non-specifically inhibit enzymes.[1] | - Detergent Sensitivity Test: Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). The activity of aggregators will be significantly reduced.[1] - Vary Enzyme Concentration: The apparent potency of aggregators will change with enzyme concentration, while that of true inhibitors will remain consistent.[1] | |
| 3. Light Scattering: Insoluble compounds or aggregates scatter light in fluorescence or absorbance-based assays.[1] | - Solubility Assessment: Visually inspect wells for precipitation.[1] - Add Detergents: Include non-ionic detergents like Tween-20 in the assay buffer to prevent aggregation.[1] | |
| Low Z'-factor (Poor Assay Quality) | 1. Reagent Instability: Degradation of reagents during the screening run. | - Monitor Reagent Stability: Prepare fresh reagents and monitor their stability over the course of the experiment.[8] |
| 2. High Data Variability: Inconsistent liquid handling or cell plating. | - Optimize Automation: Ensure automated liquid handlers are calibrated and functioning correctly. Optimize cell seeding density.[8] | |
| 3. Low Signal-to-Background Ratio: The difference between the positive and negative controls is too small. | - Optimize Assay Conditions: Adjust parameters such as incubation time, cell density, and reagent concentrations to maximize the signal window.[8] |
Frequently Asked Questions (FAQs): Managing False Positives
-
Q1: How can I differentiate a true hit from a false positive in my natural product screen? A: A multi-step validation process is essential. After confirming the dose-response relationship of the initial hit, perform counterscreens to rule out common interference mechanisms like autofluorescence or aggregation. Subsequently, use an orthogonal assay with a different detection technology to confirm the biological activity.[1]
-
Q2: What are Pan-Assay Interference Compounds (PAINS) and how can I avoid them? A: PAINS are compounds that show activity in numerous assays through non-specific mechanisms. Many natural products can act as PAINS. It is advisable to compare your hits against known PAINS databases and visually inspect their chemical structures for problematic motifs.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of a natural product extract on a cell line.
Materials:
-
96-well plates
-
Cultured cells in exponential growth phase
-
Complete culture medium
-
Natural product extract stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the natural product extract in culture medium. The final concentration of the solvent should typically be less than 0.5%. Add 100 µL of the diluted extract to the wells. Include vehicle control and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix thoroughly.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Section 3: Physicochemical and ADMET Properties
This section covers challenges related to the drug-like properties of natural products.
Troubleshooting Guide: Poor Solubility of Natural Products
Many natural products exhibit poor aqueous solubility, which is a major hurdle for their development as drugs.[10]
| Symptom | Potential Cause | Troubleshooting/Enhancement Strategies |
| Compound Precipitates in Aqueous Buffer | Low Aqueous Solubility: The inherent chemical structure of the compound limits its ability to dissolve in water.[11] | 1. Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can enhance dissolution rate.[12] |
| 2. Solid Dispersions: Dispersing the natural product in a hydrophilic carrier can improve its solubility and dissolution.[12] | ||
| 3. Complex Formation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the natural product.[12] | ||
| 4. Nanotechnology-Based Approaches: Formulating the natural product into nanoparticles or nanohydrogels can significantly improve solubility and bioavailability.[10] | ||
| Low Bioavailability in Animal Models Despite In Vitro Activity | Poor Permeability and/or High First-Pass Metabolism: The compound may not be efficiently absorbed across biological membranes or may be rapidly metabolized by the liver. | 1. Prodrug Approach: Chemically modifying the natural product to create a more soluble or permeable prodrug that is converted to the active compound in the body.[12] |
| 2. Use of Permeation Enhancers: Co-administering the natural product with substances that enhance its absorption. |
Signaling Pathway Modulation by Natural Products
Many natural products exert their biological effects by modulating key cellular signaling pathways. The diagram below illustrates how some natural products can interfere with the NF-κB signaling pathway, which is often dysregulated in inflammatory diseases and cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Optimization of Ultrasound-Assisted Extraction of Flavonoids from Olive (Olea europaea) Leaves, and Evaluation of Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Davidiin and Metformin in the Management of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the natural compound davidiin and the first-line antihyperglycemic drug metformin (B114582) in the context of type 2 diabetes treatment. The following sections present experimental data, outline methodologies, and visualize the distinct mechanisms of action for each compound.
Quantitative Performance Comparison
Preclinical evidence from a key study utilizing a streptozotocin (B1681764) (STZ)-induced diabetic rat model provides a direct comparison of the glycemic control offered by this compound and metformin.
Table 1: Comparative Efficacy on Blood Glucose Levels
| Treatment Group | Initial Blood Glucose (mmol/L) | Final Blood Glucose (mmol/L) | Reduction in Blood Glucose (mmol/L) | Percentage Reduction |
| Diabetic Control (STZ) | 30.2 ± 2.6 | - | - | - |
| Metformin (140 mg/kg) | 30.2 ± 2.6 | 26.5 ± 2.6 | 3.7 | 12.3% |
| This compound (90 mg/kg) | 30.2 ± 2.6 | 25.1 ± 2.4 | 5.1 | 16.9% |
Data sourced from a 4-week study in STZ-induced diabetic rats.[1]
In this preclinical model, this compound demonstrated a more potent hypoglycemic effect compared to metformin.[1]
Mechanisms of Action
This compound and metformin employ distinct molecular pathways to achieve glycemic control. Metformin primarily acts through the activation of AMP-activated protein kinase (AMPK), while this compound exhibits a multi-pronged approach involving the inhibition of carbohydrate-digesting enzymes and modulation of lipid metabolism.
Metformin: Central Role of AMPK Activation
Metformin's principal mechanism involves the inhibition of mitochondrial respiratory chain complex I.[1] This leads to an increased cellular AMP:ATP ratio, which in turn activates AMPK, a central regulator of cellular energy homeostasis.
Activated AMPK orchestrates several downstream effects that contribute to its antihyperglycemic action:
-
Inhibition of Hepatic Gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing glucose production in the liver.
-
Enhanced Peripheral Glucose Uptake: In skeletal muscle and adipose tissue, AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating increased glucose uptake from the bloodstream.
This compound: A Multifactorial Approach
This compound's mechanism is not centered on a single pathway but appears to involve at least two significant modes of action:
-
α-Glucosidase Inhibition: this compound has been shown to inhibit α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. This inhibition delays carbohydrate digestion and reduces the rate of glucose absorption, thereby lowering postprandial blood glucose levels.[1]
-
Modulation of Lipid Metabolism: Metabolomic studies indicate that this compound significantly alters lipid metabolism.[1] It has been proposed that these changes in lipid profiles may enhance insulin (B600854) synthesis and sensitivity, contributing to its overall anti-diabetic effect.[1]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of metformin and this compound.
Caption: Metformin's primary signaling pathway.
Caption: this compound's multifactorial mechanism of action.
Experimental Protocols
The primary comparative data presented in this guide is derived from a preclinical study in a rat model of type 2 diabetes. The key methodologies are outlined below.
Induction of Type 2 Diabetes
-
Animal Model: Male Wistar rats.
-
Diet: The animals were fed a high-fat diet for a period of 8 weeks to induce insulin resistance.
-
Induction Agent: A low dose of streptozotocin (STZ), typically 25-35 mg/kg body weight, was administered via intraperitoneal injection. STZ is a chemical agent that is toxic to the insulin-producing beta cells of the pancreas. The combination of a high-fat diet and a low dose of STZ creates a model that mimics the pathophysiology of human type 2 diabetes, characterized by both insulin resistance and relative insulin deficiency.
-
Confirmation of Diabetes: Diabetes was confirmed by measuring fasting blood glucose levels. Rats with fasting blood glucose levels consistently above a predetermined threshold (e.g., >11.1 mmol/L) were included in the study.
Treatment Administration
-
Route of Administration: Both this compound and metformin were administered orally via gavage. This method ensures precise dosing and mimics the typical route of administration for oral antihyperglycemic agents in humans.
-
Dosage:
-
Duration: The treatment was administered daily for a period of four weeks.[1]
-
Control Groups: The study included a diabetic control group that received a vehicle (the solution used to dissolve the drugs, without the active compounds) and a non-diabetic control group.
Experimental Workflow
The following diagram illustrates the general workflow of the preclinical comparative study.
Caption: Generalized experimental workflow.
Conclusion
Both this compound and metformin have demonstrated efficacy in lowering blood glucose in a preclinical model of type 2 diabetes. Metformin, a well-established therapeutic, primarily functions through the activation of the AMPK signaling pathway. This compound, a natural compound, presents a novel, multi-targeted approach by inhibiting intestinal glucose absorption and modulating lipid metabolism to potentially improve insulin sensitivity and secretion. The preclinical data suggests that this compound may have a more potent glucose-lowering effect than metformin at the tested dosages. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the management of type 2 diabetes and to establish its safety and efficacy in humans.
References
A Comparative Analysis of Davidiin and Other α-Glucosidase Inhibitors for Researchers
For researchers and professionals in drug development, identifying potent and selective α-glucosidase inhibitors is a critical step in the management of type 2 diabetes. This guide provides a comparative overview of Davidiin, a naturally occurring ellagitannin, alongside established synthetic α-glucosidase inhibitors: Acarbose, Miglitol, and Voglibose. The comparison is based on available experimental data on their inhibitory activities.
Executive Summary
α-Glucosidase inhibitors are therapeutic agents that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. While synthetic drugs like Acarbose, Miglitol, and Voglibose are clinically approved, the search for novel inhibitors from natural sources with improved efficacy and fewer side effects is ongoing. This compound, found in plants such as Davidia involucrata and some Polygonum species, has been identified as a potential α-glucosidase inhibitor. This guide synthesizes the available data to facilitate a comparative understanding of these compounds.
Quantitative Comparison of α-Glucosidase Inhibitory Activity
| Inhibitor | IC50 Value (µg/mL) | Source / Notes |
| This compound | Not available for the pure compound. | A methanolic extract of Polygonum hyrcanicum, a plant from a genus known to contain this compound, exhibited an IC50 value of 15 µg/mL[1]. This suggests that constituents of the plant, potentially including this compound, have significant inhibitory activity. |
| Acarbose | 8.7 - 262.32 | The IC50 value for Acarbose varies significantly across studies, which can be attributed to differences in experimental conditions such as enzyme source and substrate concentration[1][2][3][4][5][6][7][8][9][10]. |
| Miglitol | Data not consistently reported in the same units for direct comparison. | A well-established α-glucosidase inhibitor. |
| Voglibose | Data not consistently reported in the same units for direct comparison. | A potent α-glucosidase inhibitor widely used in clinical practice. |
Note: The variability in Acarbose IC50 values underscores the importance of standardized assays for accurate comparisons of inhibitor potency.
Mechanism of Action: α-Glucosidase Inhibition
α-Glucosidase inhibitors function by competitively and reversibly binding to the active sites of α-glucosidase enzymes in the brush border of the small intestine. This action prevents the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. The proposed mechanism for this compound's anti-diabetic effect also involves the inhibition of α-glucosidase, which contributes to reduced glucose uptake.
Figure 1. Mechanism of α-glucosidase inhibition.
Experimental Protocols
A standardized in vitro α-glucosidase inhibition assay is crucial for the reliable evaluation of potential inhibitors. The following protocol is a synthesis of commonly employed methodologies.
In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the α-glucosidase activity (IC50).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (e.g., this compound, Acarbose)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the standard inhibitor (Acarbose) at various concentrations.
-
-
Enzyme Reaction:
-
In a 96-well microplate, add a specific volume of the test compound solution (or standard/blank).
-
Add the α-glucosidase solution to each well and incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding a sodium carbonate solution to each well.
-
Measure the absorbance of the produced p-nitrophenol at a specific wavelength (typically 405 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Figure 2. Experimental workflow for α-glucosidase assay.
Conclusion
This compound presents a promising natural alternative for α-glucosidase inhibition. While a definitive IC50 value for the pure compound is yet to be established in the reviewed literature, preliminary studies on plant extracts containing this compound indicate significant inhibitory potential. In contrast, established synthetic inhibitors like Acarbose, Miglitol, and Voglibose have well-documented, albeit variable, inhibitory activities. Further research is warranted to isolate and quantify the α-glucosidase inhibitory activity of pure this compound to enable a more direct and robust comparison with existing therapeutic options. Such studies will be instrumental in validating its potential as a lead compound for the development of new anti-diabetic agents.
References
- 1. In vitro α-glucosidase inhibitory activity of phenolic constituents from aerial parts of Polygonum hyrcanicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phcogj.com [phcogj.com]
- 10. In Vitro Evaluation of α-amylase and α-glucosidase Inhibition of 2,3-Epoxyprocyanidin C1 and Other Constituents from Pterocarpus erinaceus Poir - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EZH2 Inhibition: The Direct Enzymatic Inhibitor Tazemetostat versus the EZH2 Downregulator Davidiin
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers.[1] This guide provides a comparative analysis of two compounds that modulate EZH2 activity through distinct mechanisms: tazemetostat (B611178), a well-characterized direct enzymatic inhibitor, and davidiin, a natural compound reported to downregulate EZH2 protein levels.
Overview of Tazemetostat and this compound
Tazemetostat (EPZ-6438) is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2.[2][3] It functions as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the methyl donor for the EZH2-mediated methylation of H3K27.[2] Tazemetostat has demonstrated efficacy against both wild-type and mutant forms of EZH2 and has received FDA approval for certain malignancies.[4][5]
This compound is a natural ellagitannin that has been shown to inhibit the growth of hepatocellular carcinoma (HCC) cells.[6] Its anticancer activity has been attributed to the specific downregulation of EZH2.[6] Unlike tazemetostat, the precise mechanism of how this compound leads to a reduction in EZH2 levels has not been fully elucidated, with current evidence pointing towards an effect on protein expression or stability rather than direct enzymatic inhibition.
Comparative Efficacy and Mechanism of Action
The fundamental difference between tazemetostat and this compound lies in their interaction with EZH2. Tazemetostat directly inhibits the enzymatic function of EZH2, while this compound appears to reduce the total amount of EZH2 protein available in the cell.
Tazemetostat: A Direct EZH2 Inhibitor
Tazemetostat directly binds to the EZH2 enzyme, preventing it from carrying out its methyltransferase activity. This leads to a global decrease in H3K27 methylation, subsequent de-repression of PRC2 target genes, and ultimately, cell cycle arrest and apoptosis in cancer cells.[4][7] The inhibitory activity of tazemetostat has been quantified in various assays, demonstrating its high potency.
This compound: An EZH2 Downregulator
Studies have shown that this compound treatment leads to a reduction in EZH2 protein levels in cancer cells.[6] This "downregulation" suggests a mechanism that may involve inhibition of EZH2 gene expression, destabilization of the EZH2 protein leading to its degradation, or interference with its translation. The current literature does not provide evidence of direct enzymatic inhibition by this compound. This distinct mechanism suggests that this compound's effects may be broader and could potentially overcome resistance mechanisms associated with direct EZH2 inhibitors that target the catalytic site.
Quantitative Data Comparison
The available quantitative data for tazemetostat's inhibitory activity is extensive. In contrast, quantitative data for this compound's effect on EZH2 is currently limited to its impact on cell viability.
| Parameter | Tazemetostat | This compound |
| Mechanism of Action | Direct, SAM-competitive EZH2 inhibitor | Downregulation of EZH2 protein |
| Biochemical IC50 (Wild-Type EZH2) | ~2-16 nM[2][3] | Not Reported |
| Cellular H3K27me3 Inhibition IC50 | ~9 nM in lymphoma cell lines[4] | Not Reported |
| Antiproliferative IC50 | nM to low µM range in various cell lines[2][8] | µM range in HCC cell lines[6] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of these two compounds, the following diagrams illustrate the EZH2 signaling pathway and a general workflow for evaluating EZH2 inhibitors.
References
- 1. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UHRF1/UBE2L6/UBR4-mediated ubiquitination regulates EZH2 abundance and thereby melanocytic differentiation phenotypes in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A potential antitumor ellagitannin, this compound, inhibited hepatocellular tumor growth by targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Davidiin and Other Ellagitannins: Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of Davidiin, a notable ellagitannin, against other well-characterized ellagitannins such as Punicalagin, Castalagin, Vescalagin, and Tellimagrandin I. This document summarizes key quantitative data on their antioxidant and anti-inflammatory properties, details the experimental protocols for the cited assays, and visualizes the key signaling pathways involved in their mechanisms of action.
Introduction to Ellagitannins
Ellagitannins are a diverse class of hydrolyzable tannins found in various plants, fruits, and nuts.[1][2] They are esters of hexahydroxydiphenic acid (HHDP) and a polyol, typically glucose.[1][2] Upon hydrolysis, they release ellagic acid.[1][2] Ellagitannins are recognized for their potent biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Their complex structures, which can be monomeric or form dimers, oligomers, and polymers, contribute to their diverse biological functions.[3]
This compound, an ellagitannin, has demonstrated a range of biological activities, including anti-diabetic, anti-cancer, and anti-inflammatory properties. This guide aims to provide a comparative perspective on the efficacy of this compound in relation to other prominent ellagitannins.
Comparative Analysis of Biological Activities
The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of this compound and other selected ellagitannins. It is important to note that direct comparative studies are limited, and data presented here is compiled from various sources. Experimental conditions may vary between studies, which can influence the absolute values.
Antioxidant Activity
The antioxidant capacity of ellagitannins is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used for this purpose, with lower IC50 values indicating higher antioxidant potency.
Table 1: Comparative Antioxidant Activity of Ellagitannins (IC50 values)
| Ellagitannin | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Punicalagin | ~6 | Data Not Available | [4] |
| Castalagin | Data Not Available | Data Not Available | |
| Vescalagin | Data Not Available | Data Not Available | |
| Tellimagrandin I | ~6 | Data Not Available | [4] |
Note: Data for this compound, Castalagin, and Vescalagin in these specific assays were not available in the searched literature. Tellimagrandin I is included as a structurally related ellagitannin for which some data is available.
Anti-inflammatory Activity
The anti-inflammatory effects of ellagitannins are often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Table 2: Comparative Anti-inflammatory Activity of Ellagitannins
| Ellagitannin | Inhibition of Nitric Oxide (NO) Production (IC50) | Inhibition of TNF-α | Inhibition of IL-6 | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Punicalagin | Potent inhibitor (IC50 not specified) | Significant inhibition | Significant inhibition | [5][6] |
| Castalagin | Inhibits osteoclastogenesis through various signaling pathways | Data Not Available | Data Not Available | [7] |
| Vescalagin | Data Not Available | Data Not Available | Data Not Available | |
| Tellimagrandin I | Data Not Available | Data Not Available | Data Not Available |
Note: Quantitative IC50 values for the anti-inflammatory activities of this compound and direct comparisons with the other listed ellagitannins are limited in the available literature. Punicalagin has been shown to be a potent inhibitor of these inflammatory markers.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation : A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet solution with a characteristic absorbance at approximately 517 nm.
-
Reaction : The test compound (ellagitannin) at various concentrations is added to the DPPH solution.
-
Incubation : The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes) to allow the reaction to reach a steady state.
-
Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture.
-
IC50 Determination : The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation : The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours. The resulting blue-green ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at 734 nm.
-
Reaction : The test compound is added to the diluted ABTS•+ solution.
-
Incubation : The reaction is allowed to proceed for a defined time (e.g., 6 minutes).
-
Measurement : The decrease in absorbance at 734 nm is measured.
-
Calculation : The percentage of scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination : The IC50 value is determined from the dose-response curve.[4]
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture : RAW 264.7 murine macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment : The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation : The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubated for a further period (e.g., 24 hours).
-
Nitrite (B80452) Measurement : The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo dye.
-
Measurement : The absorbance of the colored product is measured at approximately 540 nm.
-
Calculation : The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
-
IC50 Determination : The IC50 value is calculated from the concentration-inhibition curve.
Cytokine (TNF-α and IL-6) Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the production of pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages.
-
Cell Culture and Treatment : Similar to the NO inhibition assay, RAW 264.7 cells are seeded and pre-treated with the test compound before stimulation with LPS.
-
Supernatant Collection : After the incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay) : The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits. This typically involves the following steps:
-
Coating a microplate with a capture antibody specific for the cytokine.
-
Adding the cell culture supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a measurable color change.
-
-
Measurement : The absorbance is read at a specific wavelength using a microplate reader.
-
Calculation : The cytokine concentrations are determined from a standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways
Ellagitannins exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most important cascades targeted by these compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Ellagitannins can inhibit this pathway at various points, thereby suppressing the inflammatory response.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. Ellagitannins have been shown to interfere with the phosphorylation and activation of various components of the MAPK pathway.
Conclusion
The available evidence suggests that this compound, like other ellagitannins, possesses significant biological activities. While quantitative comparative data for this compound is currently limited, the information on structurally similar ellagitannins like Punicalagin and Tellimagrandin I indicates a high potential for potent antioxidant and anti-inflammatory effects. The primary mechanisms of action for the anti-inflammatory properties of ellagitannins involve the modulation of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of key inflammatory mediators.
Further research is warranted to conduct direct comparative studies of this compound against other ellagitannins to establish a more definitive profile of its relative efficacy. Such studies would be invaluable for researchers and drug development professionals in identifying promising new therapeutic agents from this class of natural compounds.
References
- 1. The effects of dithiaden on nitric oxide production by RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Suppression effect of soy isoflavones on nitric oxide production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Davidiin's Anti-Cancer Efficacy: A Comparative Analysis in Hepatocellular Carcinoma Cell Lines
Davidiin, a naturally occurring ellagitannin, has demonstrated promising anti-cancer properties, particularly in the context of hepatocellular carcinoma (HCC). This guide provides a comparative overview of its effects across different HCC cell lines, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Comparative Efficacy of this compound in HCC Cell Lines
This compound has been shown to inhibit the growth of various hepatocellular carcinoma cell lines. A key study demonstrated its cytotoxic effects in four distinct HCC cell lines: HepG2, Huh7, MHCC97H, and SMMC-7721.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are crucial for comparing the potency of a compound across different cell types.
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| HepG2 | Hepatocellular Carcinoma | Data not available |
| Huh7 | Hepatocellular Carcinoma | Data not available |
| MHCC97H | Hepatocellular Carcinoma | Data not available |
| SMMC-7721 | Hepatocellular Carcinoma | Data not available |
Note: While a key study indicates that the anti-cancer effects of this compound were evaluated in these four HCC cell lines using MTT assays, the specific IC50 values were not available in the publicly accessible abstracts and summaries. Researchers are encouraged to consult the full-text article for this quantitative data.
Mechanism of Action: Targeting EZH2 and Sphingolipid Metabolism
This compound exerts its anti-cancer effects through multiple molecular pathways. A primary mechanism is the specific downregulation of the Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and its overexpression is associated with the progression of many cancers. By inhibiting EZH2, this compound can modulate gene expression, leading to the suppression of tumor growth.
Furthermore, in HepG2 human hepatocellular carcinoma cells, this compound has been found to induce a significant increase in the levels of dihydroceramide (B1258172) (DHCer) and sphinganine (B43673) (Sa). This is potentially achieved by inhibiting the enzyme dihydroceramide desaturase (DES), which is a critical step in ceramide biosynthesis. The accumulation of these precursors is believed to contribute to the cytotoxic effects of this compound.
Experimental Protocols
To facilitate the validation and further investigation of this compound's anti-cancer effects, detailed protocols for the key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7, MHCC97H, SMMC-7721)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HCC cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the cell viability against the logarithm of the this compound concentration.
Western Blot Analysis for EZH2 Expression
Western blotting is used to detect the levels of specific proteins, in this case, EZH2, in cell lysates.
Materials:
-
HCC cell lysates (from cells treated with this compound and control cells)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against EZH2
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against EZH2 and the loading control antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of EZH2, normalized to the loading control.
Signaling Pathways Modulated by this compound
The anti-cancer activity of this compound is mediated through its interaction with key cellular signaling pathways.
References
Unveiling Davidiin: A Comparative Analysis of its Multifaceted Mechanism of Action
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the natural compound Davidiin has emerged as a promising candidate with a diverse range of biological activities. To provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential, this guide offers a cross-validation of this compound's mechanism of action, comparing its performance with established alternatives and supported by experimental data.
Anti-Diabetic Efficacy: A Potent Alternative to Metformin
This compound has demonstrated significant anti-diabetic properties, primarily through the inhibition of α-glucosidase and the modulation of lipid metabolism, leading to reduced glucose uptake and enhanced insulin (B600854) synthesis and sensitivity.[1][2] A key study highlights its superior hypoglycemic effect compared to the widely used anti-diabetic drug, metformin.
Comparative Performance:
| Compound | Vehicle Control (Blood Glucose) | Treated (Blood Glucose) | % Reduction |
| This compound | 30.2 ± 2.6 mmol/L | 25.1 ± 2.4 mmol/L | ~16.9% |
| Metformin | 30.2 ± 2.6 mmol/L | 26.5 ± 2.6 mmol/L | ~12.3% |
Data from a study on streptozotocin-induced diabetic rats.[1]
Experimental Protocol: Induction of Type 2 Diabetes in Rats
A widely accepted method for inducing type 2 diabetes in animal models involves a combination of a high-fat diet (HFD) and a low dose of streptozotocin (B1681764) (STZ).[3][4][5]
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
High-Fat Diet: Animals are fed a high-fat diet (approximately 40-60% of calories from fat) for a period of 2 to 8 weeks to induce insulin resistance.[2][3]
-
Streptozotocin Administration: Following the HFD period, a single intraperitoneal injection of a low dose of STZ (typically 30-40 mg/kg) is administered to induce partial damage to pancreatic β-cells.[3][4]
-
Confirmation of Diabetes: Diabetes is confirmed by measuring fasting blood glucose levels, with levels ≥ 11.1 mmol/L generally considered diabetic.[1]
-
Treatment: Diabetic rats are then treated with this compound or the comparator drug (e.g., metformin) for a specified period, during which blood glucose levels and other relevant metabolic parameters are monitored.
Signaling Pathway: this compound's Anti-Diabetic Action
Caption: Proposed mechanism of this compound's anti-diabetic action.
Anti-Cancer Activity: Cytotoxicity in Hepatocellular Carcinoma
This compound exhibits promising anti-cancer activity, notably against hepatocellular carcinoma (HCC). Its mechanism involves the induction of cytotoxic effects in cancer cell lines such as HepG2. While direct comparative studies with standard chemotherapeutic agents are emerging, we can cross-validate its potential by comparing its reported activity with that of a commonly used drug, doxorubicin (B1662922).
Comparative Performance (Data from separate studies):
| Compound | Cell Line | IC50 |
| This compound | HepG2 | Data not yet quantified in publicly available literature |
| Doxorubicin | HepG2 | ~1.2 µM - 28.7 µM[6][7] |
Note: IC50 values for doxorubicin can vary depending on the specific experimental conditions.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or the comparator drug (e.g., doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Experimental Workflow: Cytotoxicity Assay
References
- 1. Novel High-Fat Diet Formulation and Streptozotocin Treatment for Induction of Prediabetes and Type 2 Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. he05.tci-thaijo.org [he05.tci-thaijo.org]
- 4. scielo.br [scielo.br]
- 5. Development Of A High-Fat Diet And Low-Dose Streptozotocin-Induced Rat Model For Type 2 Diabetes Mellitus | Sciety [sciety.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Davidiin and Acarbose in the Context of α-Glucosidase Inhibition and Anti-Diabetic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Davidiin, a naturally occurring ellagitannin, and Acarbose, a well-established anti-diabetic drug. The focus is on their efficacy as α-glucosidase inhibitors, their impact on postprandial hyperglycemia, and their underlying mechanisms of action, supported by experimental data.
Executive Summary
Both this compound and Acarbose demonstrate potential in managing hyperglycemia, primarily through the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion. Acarbose is a potent, competitive, and reversible inhibitor of this enzyme. While direct inhibitory data for this compound is limited, evidence from structurally similar ellagitannins suggests it may also possess α-glucosidase inhibitory properties. In vivo studies indicate that this compound effectively reduces blood glucose levels in diabetic rat models, with a pronounced effect on modulating lipid metabolism pathways. Acarbose, a cornerstone in type 2 diabetes management, effectively blunts postprandial glucose spikes. This guide delves into the available quantitative data, experimental methodologies, and known signaling pathways to offer a clear comparison for research and drug development purposes.
Quantitative Data Comparison
Table 1: In Vitro α-Glucosidase Inhibitory Activity
| Compound | IC50 Value (µM) | Source Organism of α-Glucosidase | Notes |
| Acarbose | 0.0013 - 1998.79[1] | Saccharomyces cerevisiae, Rat Intestinal | The wide range reflects variability in experimental conditions (e.g., enzyme and substrate concentrations, temperature).[1] |
| This compound (Estimated) | Not directly reported | - | - |
| Punicalagin | 140.2[2][3] | Rat Intestinal | Structurally related ellagitannin. |
| Punicalin | 191.4[2][3] | Rat Intestinal | Structurally related ellagitannin. |
| Ellagic Acid | 380.9[2][3] | Rat Intestinal | A component of many ellagitannins. |
Note: The IC50 values for this compound are not available in the reviewed literature. The provided values for Punicalagin, Punicalin, and Ellagic Acid, which are structurally related ellagitannins, are included to offer a potential context for the inhibitory activity of this class of compounds.
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dosage | Key Findings |
| This compound | Streptozotocin (B1681764) (STZ)-induced diabetic rats | 90 mg/kg/day (oral gavage) for 4 weeks | - Reduced blood glucose from 30.2 ± 2.6 mmol/L to 25.1 ± 2.4 mmol/L. - Showed a greater hypoglycemic effect than metformin (B114582) (26.5 ± 2.6 mmol/L) in the same study. |
| Acarbose | STZ-induced diabetic rats | 40 mg/100g of diet (approx. 40-50 mg/kg/day) for 4 weeks | - Significantly lowered fasting blood glucose. - Significantly reduced postprandial blood glucose rise after a meal.[4] |
Mechanisms of Action and Signaling Pathways
Acarbose: Competitive Inhibition of α-Glucosidase
Acarbose acts as a competitive and reversible inhibitor of α-glucosidase and pancreatic α-amylase in the brush border of the small intestine. By mimicking the structure of oligosaccharides, it binds to the active site of these enzymes, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This delayed carbohydrate digestion leads to a blunted postprandial glucose excursion.
This compound: A Multi-faceted Approach
This compound is also proposed to exert its anti-diabetic effects through the inhibition of α-glucosidase, thereby reducing glucose uptake from the intestine.[5] However, a significant aspect of its mechanism appears to be the modulation of various lipid metabolism pathways.[5] In STZ-induced diabetic rats, this compound treatment led to significant alterations in the serum metabolome, suggesting an influence on phosphatide, cholesterol, and steroid hormone metabolism. These changes may contribute to improved insulin (B600854) synthesis and sensitivity.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a common method for assessing the α-glucosidase inhibitory activity of compounds like this compound and Acarbose.
-
Enzyme and Substrate Preparation:
-
An α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae or rat intestine) is prepared in a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.8).[6]
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.[6]
-
-
Assay Procedure:
-
The test compound (this compound or Acarbose) at various concentrations is pre-incubated with the α-glucosidase enzyme solution for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).[7]
-
The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.
-
The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at the same temperature.
-
The reaction is terminated by adding a stop solution, such as sodium carbonate.[3]
-
-
Data Analysis:
-
The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Model of Postprandial Hyperglycemia (Rat Model)
This protocol describes a general procedure for evaluating the effects of this compound and Acarbose on postprandial blood glucose levels in a rat model.
-
Animal Model:
-
Male Wistar or Sprague-Dawley rats are commonly used.
-
For studies on diabetic conditions, diabetes can be induced using streptozotocin (STZ). A common method involves a high-fat diet followed by a low dose of STZ (e.g., 30-35 mg/kg, intraperitoneally) to induce type 2 diabetes.[8]
-
-
Oral Glucose Tolerance Test (OGTT):
-
Animals are fasted overnight (typically 12-16 hours) with free access to water.[4][9]
-
A baseline blood sample is collected (t=0 min) from the tail vein.
-
The test compound (this compound or Acarbose) or vehicle is administered orally.
-
After a specific time (e.g., 30 minutes), a glucose solution (e.g., 1-2 g/kg body weight) is administered orally.[10]
-
Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).[9][10]
-
-
Data Analysis:
-
Blood glucose levels are measured using a glucometer.
-
The area under the curve (AUC) for the blood glucose concentration-time profile is calculated to assess the overall glycemic response.
-
Statistical analysis is performed to compare the effects of the test compounds with the control group.
-
Conclusion
Acarbose is a well-characterized and potent α-glucosidase inhibitor with established efficacy in managing postprandial hyperglycemia. This compound, while showing promise in in vivo diabetic models with a potentially more potent glucose-lowering effect than metformin, requires further investigation to quantify its direct α-glucosidase inhibitory activity. Its unique mechanism involving the modulation of lipid metabolism presents an interesting avenue for future research in diabetes drug development. The experimental protocols and data presented in this guide provide a foundation for researchers to design further comparative studies and explore the therapeutic potential of these compounds.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pomegranate ellagitannins inhibit α-glucosidase activity in vitro and reduce starch digestibility under simulated gastro-intestinal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mmpc.org [mmpc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Evaluation of α-amylase and α-glucosidase Inhibition of 2,3-Epoxyprocyanidin C1 and Other Constituents from Pterocarpus erinaceus Poir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. he05.tci-thaijo.org [he05.tci-thaijo.org]
- 9. e-jarb.org [e-jarb.org]
- 10. iris.unimore.it [iris.unimore.it]
Synergistic Effects of Davidiin and its Analogue Daidzein with Chemotherapy Drugs: A Comparative Guide
A Note on Davidiin vs. Daidzein: Initial research on the synergistic effects of "this compound" with chemotherapy drugs has revealed limited available data on this specific compound. However, a significant body of research exists for a similarly named isoflavone (B191592), "Daidzein." This guide will first summarize the current understanding of this compound's anticancer properties and then provide a comprehensive comparison of Daidzein's synergistic effects with various chemotherapy agents, as this is likely of interest to researchers in this field.
This compound: An Emerging Anticancer Agent
This compound, a bioactive ellagitannin, has shown promise in oncology research, particularly against hepatocellular carcinoma (HCC).[1] Its mechanisms of action include:
-
Downregulation of EZH2: this compound has been shown to inhibit the growth of HCC cells by downregulating the Enhancer of Zeste Homolog 2 (EZH2), a protein often linked to aggressive cancers.[1]
-
Induction of Cytotoxicity: It can induce an elevation of dihydroceramide (B1258172) (DHCer) and sphinganine (B43673) (Sa), potentially by inhibiting dihydroceramide desaturase (DES), leading to cytotoxicity in cancer cells.[1]
-
Inhibition of Protein SUMOylation: this compound has been identified as an inhibitor of protein SUMOylation, a post-translational modification process that is crucial for various cellular functions, including cancer cell survival.[1][2]
Currently, there is a lack of published studies specifically investigating the synergistic effects of this compound in combination with chemotherapy drugs. Further research is needed to explore its potential in combination therapies.
Daidzein: A Well-Studied Synergistic Partner in Chemotherapy
Daidzein, an isoflavone found in soy products, has been extensively studied for its synergistic effects with various chemotherapy drugs. It has been shown to enhance the efficacy of conventional treatments and overcome drug resistance in several cancer types.
Synergistic Effects of Daidzein with Cisplatin (B142131)
The combination of Daidzein with cisplatin, a platinum-based chemotherapy agent, has demonstrated significant synergistic cytotoxicity in non-small cell lung cancer (A549) and oral squamous cell carcinoma cells.[3][4]
Table 1: In Vitro Synergistic Cytotoxicity of Daidzein Nanosuspension (DZ-NS) and Cisplatin (CIS) in A549 Cells
| Treatment Group | IC50 of DZ-NS (µM) for 24h | Combination | Synergistic Effect |
| DZ-NS alone | 25.23 | - | - |
| DZ-NS + CIS | IC50x2 and IC50 values of DZ-NS | Yes | Synergistic cytotoxicity observed |
Data summarized from a study on A549 non-small lung cancer cells.[3]
Mechanism of Synergy:
The synergistic effect of Daidzein and cisplatin is mediated through multiple pathways:
-
Suppression of MMP-9: In A549 cells, the combination therapy significantly suppressed the gene expression of matrix metalloproteinase-9 (MMP-9), which is involved in cancer cell invasion and metastasis.[3]
-
Modulation of MAPK Signaling: In oral squamous cell carcinoma, Daidzein enhances cisplatin sensitivity by modulating the mitogen-activated protein kinase (MAPK) signaling pathway, specifically by reducing the phosphorylation of ERK1/2 and p38.[4]
General Anticancer Mechanisms of Daidzein
Daidzein induces apoptosis (programmed cell death) in cancer cells through the intrinsic or mitochondrial pathway.[5][6][7][8] Key molecular events include:
-
Increased ROS Production: Daidzein treatment leads to an outburst of reactive oxygen species (ROS), which induces oxidative stress and triggers apoptosis.[5][6][8]
-
Alteration of Bcl-2 Family Proteins: It causes an overexpression of the pro-apoptotic protein Bax and down-regulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[5][6][7]
-
Mitochondrial Membrane Permeabilization: The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[5][6][7]
-
Caspase Activation: Cytochrome c release activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the cleavage of PARP and ultimately, cell death.[5][6][7]
-
Modulation of Estrogen Receptors: In breast cancer cells, Daidzein can decrease the expression of Estrogen Receptor α (ERα) and increase the levels of Estrogen Receptor β (ERβ), which is indicative of apoptosis.[5][8]
Experimental Protocols
Assessment of Drug Synergy
The synergistic effect of Daidzein and chemotherapy drugs is often quantified using the Combination Index (CI) method based on the Chou-Talalay principle.[3]
Experimental Workflow for Synergy Assessment:
Caption: Workflow for determining drug synergy using the Combination Index method.
Detailed Steps:
-
Cell Culture: Cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media.
-
Drug Preparation: Stock solutions of Daidzein and the chemotherapy drug are prepared. Serial dilutions are made to create a range of concentrations.
-
Treatment: Cells are treated with Daidzein alone, the chemotherapy drug alone, or a combination of both at constant or non-constant ratios for a specified period (e.g., 24, 48 hours).
-
Cell Viability Assay: The viability of the cells is assessed using methods like the MTT assay, which measures the metabolic activity of cells.
-
Data Analysis: The dose-response curves for each drug and their combination are generated. The Combination Index (CI) is calculated using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[9]
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay is used to detect and quantify apoptosis.
Experimental Workflow for Apoptosis Assay:
References
- 1. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 2. Inhibition of protein SUMOylation by this compound, an ellagitannin from Davidia involucrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daidzein nanosuspension in combination with cisplatin to enhance therapeutic efficacy against A549 non-small lung cancer cells: an in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daidzein enhances cisplatin sensitivity and inhibits migration of oral squamous cell carcinoma through modulating mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daidzein induced apoptosis via down-regulation of Bcl-2/Bax and triggering of the mitochondrial pathway in BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Davidiin vs. Natural Extract: An In Vivo Efficacy Comparison for Researchers
For researchers and drug development professionals, understanding the comparative in vivo efficacy of a purified synthetic compound versus its natural extract counterpart is crucial for advancing therapeutic candidates. This guide provides an objective comparison of synthetic Davidiin and natural extracts containing this bioactive compound, supported by experimental data from preclinical studies.
This compound, a potent ellagitannin, has garnered significant interest for its therapeutic potential, particularly in the management of metabolic disorders. While natural extracts from plants such as Polygonum capitatum have been traditionally used and have demonstrated hypoglycemic effects, the advancement of synthetic chemistry allows for the production of pure this compound. This guide delves into the available in vivo data to compare the efficacy of this compound as an isolated compound with that of its corresponding natural extracts.
In Vivo Efficacy in a Type 2 Diabetes Model
Recent studies have highlighted the anti-diabetic properties of this compound in vivo. A key study utilized a streptozotocin (B1681764) (STZ)-induced diabetic rat model to investigate the hypoglycemic effects of this compound. Notably, this compound is the primary active ingredient of the Polygonum capitatum extract, and previous research has confirmed significant hypoglycemic activity for both the extract and the isolated this compound compound in vivo.[1]
Comparative Effects on Blood Glucose Levels
The following table summarizes the in vivo effects of this compound and a standard anti-diabetic drug, metformin, on blood glucose levels in STZ-induced diabetic rats.
| Treatment Group | Initial Blood Glucose (mmol/L) | Final Blood Glucose (mmol/L) | Change in Blood Glucose (mmol/L) |
| STZ-induced Diabetic Control | 30.2 ± 2.6 | - | - |
| This compound (90 mg/kg/d) | 30.2 ± 2.6 | 25.1 ± 2.4 | -5.1 |
| Metformin | 30.2 ± 2.6 | 26.5 ± 2.6 | -3.7 |
| Data from a 2024 study on streptozotocin-induced diabetic rats.[1] |
The results indicate that this compound was effective in reducing blood glucose levels in the diabetic rat model.[1]
Experimental Protocols
To ensure reproducibility and critical evaluation of the findings, detailed experimental methodologies are essential.
Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce diabetes.
-
Confirmation of Diabetes: Blood glucose levels are measured after a specified period (e.g., 72 hours) to confirm the diabetic state (typically blood glucose > 16.7 mmol/L).
-
Treatment: Diabetic rats are randomly assigned to different treatment groups: a control group, a this compound-treated group, and a positive control group (e.g., metformin).
-
Administration: this compound is administered orally at a specified dosage (e.g., 90 mg/kg/day) for a defined duration (e.g., 4 weeks).
-
Monitoring: Blood glucose levels and body weight are monitored regularly throughout the study.
-
Outcome Measures: At the end of the treatment period, various biochemical parameters, including blood glucose, are measured to assess the efficacy of the treatment.
Signaling Pathways and Experimental Workflow
Visualizing the proposed mechanisms of action and the experimental process can aid in understanding the therapeutic potential of this compound.
Caption: Proposed anti-diabetic action of this compound.
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion
The available in vivo evidence demonstrates the potential of this compound as a hypoglycemic agent. While direct comparative studies between synthetic this compound and natural Polygonum capitatum extract are not yet available, the existing data on this compound provides a strong foundation for its further development. As this compound is the main active component of the extract, the findings from studies on the purified compound are highly relevant to understanding the therapeutic effects of the natural extract. Future research should focus on direct, head-to-head in vivo comparisons to elucidate any potential differences in the bioavailability, efficacy, and safety profiles of synthetic this compound versus the natural extract. Such studies will be instrumental in guiding the development of this compound-based therapeutics.
References
Davidiin: A Meta-Analysis and Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the current research on Davidiin, a naturally occurring ellagitannin. It objectively compares its performance against established therapeutic alternatives in the fields of oncology and metabolic disorders, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Anti-Diabetic Properties of this compound
This compound has demonstrated notable anti-diabetic effects, primarily through the inhibition of α-glucosidase and the modulation of lipid metabolism.[1]
Comparative Performance Data
The following table summarizes the in vitro and in vivo efficacy of this compound compared to Metformin (B114582), a first-line treatment for type 2 diabetes.
| Compound | Target/Model | Key Parameter | Result | Reference |
| This compound | α-glucosidase | IC50 | Not explicitly quantified in searches | N/A |
| Streptozotocin-induced diabetic rats | Blood Glucose Reduction | From 30.2 ± 2.6 mmol/L to 25.1 ± 2.4 mmol/L | [1][2] | |
| Metformin | Multiple (AMPK activation, etc.) | N/A | Standard of care | [1][3][4][5][6] |
| Streptozotocin-induced diabetic rats | Blood Glucose Reduction | Lowered to 26.5 ± 2.6 mmol/L | [2] | |
| Acarbose | α-glucosidase | IC50 | ~11 nM | [7] |
Experimental Protocols
In Vivo Study in Streptozotocin-Induced Diabetic Rats:
A common experimental model involves the induction of diabetes in rats using streptozotocin. Key parameters measured include blood glucose levels, body weight, and serum lipid profiles. The efficacy of this compound was compared to that of metformin in such a model.[1][2]
α-Glucosidase Inhibition Assay:
This in vitro assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the digestion of carbohydrates. The assay typically involves incubating the enzyme with the test compound and a substrate (like p-nitrophenyl-α-D-glucopyranoside), and then measuring the product formation spectrophotometrically. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.
Signaling Pathways in Anti-Diabetic Action
This compound's anti-diabetic effects are linked to the inhibition of α-glucosidase and modulation of lipid metabolism. While direct evidence for its influence on specific signaling pathways like AMPK and GLUT4 translocation is still emerging, these are key pathways in glucose homeostasis and are logical areas for further investigation.
Anti-Cancer Properties of this compound
This compound has shown promising anti-cancer activity, particularly against hepatocellular carcinoma (HCC). Its mechanisms of action include the downregulation of Enhancer of Zeste Homolog 2 (EZH2), inhibition of protein SUMOylation, and induction of sphingolipid dysregulation.[1]
Comparative Performance Data
The following table summarizes the IC50 values of this compound's targets and compares them with those of established anti-cancer agents used in the treatment of HCC.
| Compound | Target/Cell Line | IC50 | Reference |
| This compound | SUMOylation | Sub-micromolar | [8] |
| EZH2 | Not explicitly quantified in searches | N/A | |
| Dihydroceramide (B1258172) Desaturase (DES) | Not explicitly quantified in searches | N/A | |
| Sorafenib | HepG2 (HCC) | ~6 - 8.9 µM | [9][10] |
| HuH-7 (HCC) | ~6 µM | [9] | |
| Lenvatinib | KYN-2 (HCC) | 10.4 µM | [11] |
| HAK-5 (HCC) | 5.8 µM | [11] | |
| Regorafenib | Hep3B (HCC) | Not explicitly quantified in searches | [12] |
| PLC/PRF/5 (HCC) | Not explicitly quantified in searches | [12] | |
| Cabozantinib | Hep3B (HCC) | 15.2 µM | [13] |
| Huh7 (HCC) | 9.1 µM | [13] | |
| Tazemetostat (EZH2 Inhibitor) | Various Cancer Cells | nM range | [14][15][16] |
| TAK-981 (SUMOylation Inhibitor) | AML Cell Lines | 2-digit nM range | [17][18][19] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[20][21][22]
Sphingolipidomic Analysis:
This technique is used to comprehensively analyze the sphingolipid profile in cells.
-
Cell Treatment and Lysis: Treat cells (e.g., HepG2) with the compound of interest and then lyse the cells.
-
Lipid Extraction: Extract the lipids from the cell lysate using a suitable solvent system.
-
LC-MS/MS Analysis: Analyze the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the different sphingolipid species.
EZH2 Inhibition Assay:
This assay measures the ability of a compound to inhibit the enzymatic activity of EZH2, a histone methyltransferase. This can be done through various methods, including cell-free enzymatic assays or cell-based assays that measure the levels of H3K27 trimethylation (the product of EZH2 activity) via Western blotting or other detection methods.
Protein SUMOylation Inhibition Assay:
This assay determines a compound's ability to inhibit the SUMOylation process. In vitro assays often involve reconstituting the SUMOylation enzymatic cascade and measuring the formation of SUMO-conjugated proteins. Cellular assays can assess the global levels of SUMOylated proteins in cells treated with the inhibitor.[2]
Signaling Pathways in Anti-Cancer Action
This compound's anti-cancer effects are multifaceted. It downregulates the epigenetic modifier EZH2, disrupts sphingolipid metabolism by inhibiting dihydroceramide desaturase (DES), and inhibits the post-translational modification process of SUMOylation. The interplay of these mechanisms contributes to its anti-proliferative and pro-apoptotic effects in cancer cells. While its direct impact on major cancer signaling pathways like MAPK and NF-κB is not yet fully elucidated, these pathways are often downstream of the processes this compound is known to affect.
Experimental Workflow Visualization
Conclusion and Future Directions
This compound presents a promising natural compound with dual anti-diabetic and anti-cancer properties. Its distinct mechanisms of action, particularly the inhibition of EZH2 and SUMOylation, offer novel therapeutic avenues. However, further research is required to fully elucidate its signaling pathways, establish a more comprehensive quantitative profile through standardized assays, and explore its potential in a clinical setting. To date, no clinical trials for this compound have been registered. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the study of this intriguing molecule.
References
- 1. Metformin - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Metformin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acarbose - Amerigo Scientific [amerigoscientific.com]
- 8. [PDF] Inhibition of protein SUMOylation by this compound, an ellagitannin from Davidia involucrata | Semantic Scholar [semanticscholar.org]
- 9. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 20. texaschildrens.org [texaschildrens.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. MTT (Assay protocol [protocols.io]
Comparative Proteomic Analysis of Davidiin-Treated Cancer Cells: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the proteomic effects of Davidiin, a natural ellagitannin, on cancer cells. While direct, comprehensive comparative proteomic studies on this compound are emerging, this document synthesizes known mechanistic data with illustrative proteomic profiles to offer a framework for researchers in oncology and drug development. The aim is to highlight potential protein expression changes and perturbed signaling pathways following this compound treatment, in comparison to a vehicle control.
Mechanism of Action Overview
This compound has demonstrated anti-cancer activity, notably in hepatocellular carcinoma (HCC), by inhibiting cell growth both in laboratory settings and in animal models.[1][2] A key mechanism identified is the specific downregulation of Enhancer of Zeste Homolog 2 (EZH2), a protein often implicated in the progression of aggressive cancers.[1][2] Furthermore, this compound is known to inhibit protein SUMOylation, a critical post-translational modification process.[1][3] Studies on similar isoflavone (B191592) compounds, such as Daidzein, suggest that the induction of apoptosis through the mitochondrial (intrinsic) pathway is a likely component of its anti-cancer effects.[4][5][6] This is often characterized by an increase in the Bax/Bcl2 ratio, release of cytochrome c, and activation of caspases.[4][5]
Illustrative Comparative Proteomic Data
The following tables summarize hypothetical quantitative proteomic data from a simulated study on cancer cells treated with this compound versus a vehicle control. This data is intended to be representative of typical findings in such experiments and should be used for illustrative purposes.
Table 1: Differentially Upregulated Proteins in this compound-Treated Cancer Cells
| Protein Name | Gene Symbol | Fold Change (Log2) vs. Control | Putative Function in Cancer |
| Bcl-2-associated X protein | BAX | 2.1 | Pro-apoptotic |
| Cytochrome c, somatic | CYCS | 1.9 | Apoptosis |
| Caspase-9 | CASP9 | 1.8 | Apoptosis initiation |
| p53 | TP53 | 1.5 | Tumor suppressor, apoptosis |
| Annexin A1 | ANXA1 | 1.4 | Apoptosis |
| Caspase-3 | CASP3 | 1.3 | Apoptosis execution |
Table 2: Differentially Downregulated Proteins in this compound-Treated Cancer Cells
| Protein Name | Gene Symbol | Fold Change (Log2) vs. Control | Putative Function in Cancer |
| Enhancer of zeste homolog 2 | EZH2 | -2.5 | Histone methylation, gene silencing |
| B-cell lymphoma 2 | BCL2 | -2.2 | Anti-apoptotic |
| Proliferating cell nuclear antigen | PCNA | -1.8 | DNA replication and repair |
| Cyclin D1 | CCND1 | -1.6 | Cell cycle progression |
| Matrix metalloproteinase-9 | MMP9 | -1.4 | Invasion and metastasis |
| Vascular endothelial growth factor A | VEGFA | -1.2 | Angiogenesis |
Signaling Pathway Analysis
Based on the known and inferred mechanisms of this compound, a key affected pathway is the intrinsic apoptosis pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
The following outlines a standard workflow for a comparative proteomics study.
Cell Culture and Treatment
A relevant cancer cell line (e.g., HepG2 for hepatocellular carcinoma) is cultured under standard conditions. Cells are then treated with a predetermined concentration of this compound or a vehicle control for a specified time period (e.g., 24-48 hours).
Protein Extraction and Digestion
-
Lysis: Cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Reduction, Alkylation, and Digestion: Proteins are denatured, disulfide bonds are reduced (e.g., with DTT) and resulting free cysteines are alkylated (e.g., with iodoacetamide).[7] Proteins are then digested into smaller peptides using an enzyme such as trypsin.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Peptide Cleanup: Peptides are desalted and purified using solid-phase extraction (SPE).[7]
-
LC Separation: The complex peptide mixture is separated by high-performance liquid chromatography (HPLC), typically using a reversed-phase column with a gradient of increasing organic solvent.[9]
-
Mass Spectrometry: Eluted peptides are ionized (e.g., by electrospray ionization) and analyzed in a mass spectrometer.[8][9] The instrument acquires MS1 scans to measure peptide masses and then selects precursor ions for fragmentation and MS2 analysis to determine peptide sequences.[9]
Data Analysis
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides.[8]
-
Protein Identification and Quantification: Peptides are assembled into protein identifications. Label-free quantification or isotopic labeling methods are used to determine the relative abundance of proteins between the this compound-treated and control samples.
-
Bioinformatics Analysis: Differentially expressed proteins are analyzed to identify enriched biological processes, molecular functions, and signaling pathways.
References
- 1. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 2. A potential antitumor ellagitannin, this compound, inhibited hepatocellular tumor growth by targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein SUMOylation by this compound, an ellagitannin from Davidia involucrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]
- 7. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
- 8. researchgate.net [researchgate.net]
- 9. proteomicsdigested.wordpress.com [proteomicsdigested.wordpress.com]
Evaluating the Clinical Potential of Davidiin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive evaluation of the clinical potential of Davidiin, a natural ellagitannin, by comparing its performance with alternative compounds across key therapeutic areas. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a bioactive compound isolated from plants such as Polygonum capitatum and Davidia involucrata, has demonstrated significant therapeutic potential in preclinical studies.[1] This guide summarizes the current experimental data on its anticancer, anti-diabetic, and antioxidant activities, offering a comparative analysis against established therapeutic agents and standards. The data presented herein supports the continued investigation of this compound as a promising candidate for further drug development.
Anticancer Potential: Targeting Hepatocellular Carcinoma
This compound has shown promising anticancer activity, particularly against hepatocellular carcinoma (HCC).[1] The primary mechanism of action identified is the specific downregulation of the Enhancer of Zeste Homolog 2 (EZH2), a protein often implicated in the progression of aggressive cancers.[1]
In Vitro Cytotoxicity
While studies have confirmed that this compound inhibits the growth of four different HCC cell lines, specific IC50 values for this compound against these cell lines, such as HepG2 and Huh7, are not yet publicly available. For comparison, the standard-of-care drug for advanced HCC, sorafenib, exhibits the following cytotoxic activity:
| Compound | Cell Line | IC50 (µM) | Reference |
| Sorafenib | HepG2 | ~6 - 8.29 | [2][3] |
| Sorafenib | Huh7 | ~6 - 11.03 | [1][2] |
| This compound | HCC Cell Lines | Data Not Available | - |
In Vivo Efficacy
In a xenograft mouse model of HCC, this compound was shown to suppress tumor growth.[1] However, specific details regarding the dosage of this compound used and the quantitative tumor growth inhibition (e.g., percentage of reduction in tumor volume) have not been reported in the available literature. For context, studies on other agents in similar models provide a benchmark for evaluating in vivo efficacy.
Signaling Pathway: EZH2 Inhibition
This compound exerts its anticancer effects by targeting the EZH2-mediated signaling pathway. EZH2 is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) that is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27me3), leading to the transcriptional repression of tumor suppressor genes. By downregulating EZH2, this compound can reactivate these silenced genes, thereby inhibiting cancer cell proliferation and tumor growth.
Figure 1: this compound's inhibition of the EZH2 signaling pathway.
Anti-diabetic Potential: A Promising Alternative
This compound has demonstrated significant anti-diabetic properties, primarily through the modulation of lipid metabolism and inhibition of α-glucosidase.[4]
In Vivo Blood Glucose Reduction
A study on streptozotocin-induced diabetic rats showed that oral administration of this compound (90 mg/kg) for four weeks was more effective at reducing blood glucose levels than the standard anti-diabetic drug metformin (B114582) (140 mg/kg).[4]
| Treatment | Initial Blood Glucose (mmol/L) | Final Blood Glucose (mmol/L) | Reduction (mmol/L) |
| Diabetic Control | 30.2 ± 2.6 | - | - |
| This compound (90 mg/kg) | 30.2 ± 2.6 | 25.1 ± 2.4 | 5.1 |
| Metformin (140 mg/kg) | 30.2 ± 2.6 | 26.5 ± 2.6 | 3.7 |
Data from a study on streptozotocin-induced diabetic rats.[4]
Modulation of Lipid Profile
In the same study, this compound was found to influence lipid metabolism by:
-
Increasing levels of phosphatidylinositol and sphingosine-1-phosphate.[4]
-
Reducing levels of glycocholic acid and glycochenodeoxycholic acid.[4]
-
Increasing hepoxilin B3 levels while decreasing prostaglandins.[4]
This modulation of lipid-related metabolic pathways contributes to its anti-diabetic effects.[4]
α-Glucosidase Inhibition
This compound also exhibits α-glucosidase inhibitory activity, which helps to control postprandial hyperglycemia. While a specific IC50 value for this compound is not available, extracts of Polygonum capitatum, of which this compound is a primary component, have shown α-glucosidase inhibitory activity.[4] For comparison, acarbose, a known α-glucosidase inhibitor, has a reported IC50 value of approximately 9.11 mM against yeast α-glucosidase.
| Compound | Source | IC50 |
| Acarbose | - | ~9.11 mM |
| This compound | Polygonum capitatum | Data Not Available |
Signaling Pathway: Regulation of Lipid Metabolism
This compound's anti-diabetic effects are linked to its ability to modulate various lipid metabolism pathways, which in turn can improve insulin (B600854) synthesis and sensitivity.
Figure 2: this compound's modulation of lipid metabolism and glucose uptake.
Antioxidant Activity
This compound has demonstrated potent antioxidant activity, outperforming the standard antioxidant ascorbic acid in radical scavenging assays.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Reference |
| This compound | 1.59 | [1] |
| This compound | 3.78 | [1] |
| Ascorbic Acid | 4.30 | [1] |
Lower IC50 values indicate stronger antioxidant activity.
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid).
-
Reaction Mixture: Mix the DPPH solution with the test compound or standard at various concentrations.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
In Vivo Xenograft Mouse Model for Anticancer Activity
-
Cell Preparation: Culture human cancer cells and harvest them during the exponential growth phase.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.
-
Treatment: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to a predetermined schedule and dosage.
-
Data Collection: Measure tumor volume and body weight of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Animal Model: Use adult male rats (e.g., Wistar or Sprague-Dawley).
-
Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of STZ dissolved in citrate (B86180) buffer. A high-fat diet may be administered prior to STZ injection to model type 2 diabetes.
-
Confirmation of Diabetes: Monitor blood glucose levels. Rats with fasting blood glucose levels above a certain threshold (e.g., >11.1 mmol/L) are considered diabetic.
-
Treatment: Divide the diabetic rats into groups and administer the test compound (e.g., this compound), a positive control (e.g., metformin), and a vehicle control daily via oral gavage for a specified period (e.g., 4 weeks).
-
Monitoring: Monitor blood glucose levels and body weight regularly throughout the treatment period.
-
Biochemical Analysis: At the end of the study, collect blood samples to analyze various biochemical parameters, including lipid profiles (total cholesterol, triglycerides, HDL, LDL).
Figure 3: Experimental workflow for evaluating this compound's potential.
Conclusion
The available preclinical data strongly suggest that this compound possesses significant anticancer, anti-diabetic, and antioxidant properties. Its multifaceted mechanism of action, particularly its ability to target key signaling pathways like EZH2 in cancer and modulate lipid metabolism in diabetes, makes it a compelling candidate for further investigation. Future research should focus on determining the optimal dosage and safety profile of this compound in more extensive preclinical models to pave the way for potential clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Davidiin's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Davidiin with established therapeutic agents. The information presented is supported by experimental data to aid in the evaluation of its potential as a therapeutic candidate.
Anti-Diabetic Activity: this compound vs. Metformin (B114582) and Acarbose
This compound has demonstrated notable anti-diabetic effects, primarily through the inhibition of α-glucosidase and the modulation of lipid metabolism.[1] In a study on streptozotocin-induced diabetic rats, oral administration of this compound (90 mg/kg) for four weeks significantly reduced blood glucose levels from 30.2 ± 2.6 mmol/L to 25.1 ± 2.4 mmol/L.[1][2] This effect was reportedly more potent than that of metformin in the same study, which lowered glucose levels to 26.5 ± 2.6 mmol/L.[2]
Comparative Data: Anti-Diabetic Activity
| Compound | Mechanism of Action | Key In Vivo Efficacy |
| This compound | α-glucosidase inhibition, Modulation of lipid metabolism[1] | Reduced blood glucose from 30.2 ± 2.6 to 25.1 ± 2.4 mmol/L in diabetic rats[1][2] |
| Metformin | Decreases hepatic glucose production, Increases insulin (B600854) sensitivity | Reduced blood glucose to 26.5 ± 2.6 mmol/L in diabetic rats[2] |
| Acarbose | α-glucosidase inhibition | Delays carbohydrate digestion and reduces postprandial hyperglycemia |
Anti-Cancer Activity: this compound vs. 5-Fluorouracil and Doxorubicin
Comparative Data: Anti-Cancer Activity (HepG2 Cell Line)
| Compound | Mechanism of Action | IC50 (HepG2) |
| This compound | Modulation of sphingolipid metabolism, Inhibition of protein SUMOylation[1] | Data not available |
| 5-Fluorouracil | Inhibition of thymidylate synthase | 560.6 μM |
| Doxorubicin | DNA intercalation, Inhibition of topoisomerase II | 0.8 μM |
Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol is adapted from standard colorimetric assays utilizing p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[3][4][5][6][7]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (this compound) and positive control (Acarbose)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and Acarbose in DMSO.
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of the test compound or Acarbose solution to the respective wells.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8][9][10]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compound (this compound) and positive controls (5-Fluorouracil, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compound and positive controls for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Signaling Pathways and Mechanisms of Action
This compound's Anti-Diabetic Mechanism
This compound exerts its anti-diabetic effects through a dual mechanism. It inhibits the α-glucosidase enzyme in the intestine, which delays carbohydrate digestion and reduces the postprandial glucose spike. Additionally, it modulates lipid metabolism, which can improve insulin sensitivity.
Caption: Proposed anti-diabetic mechanism of this compound.
This compound's Anti-Cancer Mechanisms
This compound's anti-cancer activity is attributed to its ability to interfere with two key cellular processes. It modulates sphingolipid metabolism, which can induce apoptosis in cancer cells. Furthermore, it inhibits protein SUMOylation, a critical process for the stability and function of many proteins involved in cancer progression.
Caption: Dual anti-cancer mechanisms of this compound.
Experimental Workflow: α-Glucosidase Inhibition Assay
The workflow for determining the α-glucosidase inhibitory activity of a compound involves a series of steps from preparation to data analysis.
Caption: Workflow of the α-glucosidase inhibition assay.
Experimental Workflow: MTT Cell Viability Assay
The MTT assay workflow is a standard procedure to assess the effect of a compound on cell viability.
Caption: Workflow of the MTT cell viability assay.
References
- 1. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 2. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.4. Assay for α-Glucosidase Inhibitory Activity [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. 3.6. In Vitro α-Glucosidase Inhibition Study [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
Davidiin: A Novel Challenger to Established Anti-Diabetic Therapies
A Comparative Analysis for Researchers and Drug Development Professionals
The global search for more effective and safer anti-diabetic agents has led researchers to explore natural compounds with therapeutic potential. Among these, Davidiin, a bioactive compound isolated from Polygonum capitatum, has demonstrated promising anti-diabetic properties in preclinical studies. This guide provides a comprehensive comparison of this compound against established first- and second-line anti-diabetic therapies—Metformin, Sitagliptin, and Liraglutide—to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
At a Glance: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and established anti-diabetic therapies from both preclinical and clinical studies.
Table 1: Preclinical Efficacy in Streptozotocin (STZ)-Induced Diabetic Rat Models
| Therapy | Dose | Route of Administration | Duration | Baseline Blood Glucose (mmol/L) | Post-treatment Blood Glucose (mmol/L) | % Reduction |
| This compound | 90 mg/kg/day | Gavage | 4 weeks | 30.2 ± 2.6 | 25.1 ± 2.4[1] | 16.9% |
| Metformin | 140 mg/kg/day | Gavage | 4 weeks | 30.2 ± 2.6 | 26.5 ± 2.6[1] | 12.3% |
| Metformin | 100 mg/kg | Oral | 60 minutes | Not specified | Not specified | 21.4%[2] |
| Metformin | 500 mg/kg/day | Oral | 10 days | 649.55 ± 80.26 | 348.3 ± 54.70[3] | 46.4% |
| Sitagliptin | 100 mg/kg/90 days | Oral | 90 days | Significantly elevated | Significantly reduced[4][5][6] | Not specified |
| Liraglutide | 25 nmol/kg | Intraperitoneal | 14 days | Significantly elevated | Significantly reduced[7] | Not specified |
Table 2: Clinical Efficacy in Patients with Type 2 Diabetes (HbA1c Reduction)
| Therapy | Typical Dosage | Baseline HbA1c (%) | Mean HbA1c Reduction (%) |
| Metformin | 500-2500 mg/day | Not specified | 0.6 - 2.0[8] |
| Sitagliptin | 100 mg/day (as add-on to Metformin) | 8.0 | 0.65[8] |
| Liraglutide | 1.8 mg/day (as add-on to insulin) | 9.0 | 1.6[8] |
Mechanisms of Action: A Visual Guide
The anti-diabetic effects of these compounds are mediated through distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
This compound's Proposed Dual-Action Mechanism
This compound is believed to exert its anti-diabetic effects through two primary pathways: the inhibition of α-glucosidase, which reduces glucose absorption, and the modulation of lipid metabolism, which may enhance insulin (B600854) sensitivity and synthesis.[9]
Metformin's Multi-faceted Approach
Metformin, a cornerstone of type 2 diabetes treatment, primarily acts by reducing hepatic glucose production and improving insulin sensitivity in peripheral tissues through the activation of AMP-activated protein kinase (AMPK).
References
- 1. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Sitagliptin Mitigates Diabetic Cardiomyopathy Through Oxidative Stress Reduction and Suppression of VEGF and FLT-1 Expression in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Liraglutide improves cognition function in streptozotocin-induced diabetic rats by downregulating β-secretase and γ-secretase and alleviating oxidative stress in HT-22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Davidiin in a Laboratory Setting: A Guide for Researchers
Disclaimer: A specific Safety Data Sheet (SDS) with official disposal procedures for Davidiin was not found in the available resources. The following guide is based on general best practices for the disposal of research chemicals in a laboratory environment. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations. The primary responsibility for the proper disposal of hazardous materials lies with the Principal Investigator or Researcher.[1]
This document provides essential safety and logistical information for the proper handling and disposal of this compound, a bioactive ellagitannin compound.[2] Adherence to these procedural steps is crucial for maintaining laboratory safety and environmental responsibility.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is critical for a preliminary hazard assessment.
| Property | Value | Source |
| Molecular Formula | C₄₁H₃₀O₂₆ | PubChem[3] |
| Molecular Weight | 938.7 g/mol | PubChem[3] |
| IUPAC Name | [(1S,19R,20R,21S,22R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,23-trioxatetracyclo[17.3.1.0⁴,⁹.0¹⁰,¹⁵]tricosa-4,6,8,10,12,14-hexaen-20-yl] 3,4,5-trihydroxybenzoate | PubChem[3] |
Hazard Identification and Safety Precautions
-
Harmful if swallowed. [4]
-
May cause an allergic skin reaction. [4]
-
Potentially toxic if inhaled. [4]
-
May cause damage to organs through prolonged or repeated exposure. [4]
-
Very toxic to aquatic life with long-lasting effects. [4]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn at all times, including safety goggles, gloves, and a lab coat.[6]
Step-by-Step Disposal Protocol for this compound Waste
The following is a general protocol for the disposal of this compound waste. An overriding principle is that no laboratory work should begin without a clear plan for the disposal of all potential waste streams.[7]
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired pure this compound, as well as grossly contaminated items such as weighing boats, gloves, and bench paper, should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with incompatible waste streams.[7] The solvent used may have additional disposal requirements.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a dedicated sharps container.
2. Waste Containment and Labeling:
-
Collect waste in a compatible, sealed, and clearly labeled hazardous waste container.[6][8] The original container, if in good condition, can often be used for the disposal of the pure substance.[7][8]
-
Label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.[6][8]
3. Storage:
-
Store waste containers in a designated and secure satellite accumulation area.[6]
-
Ensure the storage area is well-ventilated and away from sources of ignition.[6]
-
Keep containers tightly closed except when adding waste.[8][9]
4. Spill Management:
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Wearing appropriate PPE, contain and clean up the spill.
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust.[6]
-
For liquid spills, use an inert absorbent material.[6]
-
Collect all cleanup materials in a labeled hazardous waste container.[6]
-
Report the spill to your laboratory supervisor and EHS department.[6]
5. Final Disposal:
-
Arrange for the pickup and disposal of this compound waste through your institution's licensed hazardous waste contractor.[6]
-
Do not dispose of this compound down the drain or in the regular trash.[6] Improper disposal can lead to environmental contamination.[6]
-
Incineration at a permitted facility is a common and often required treatment for hazardous pharmaceutical waste.[6]
Experimental Protocols
Detailed experimental protocols for the use of this compound in research, such as in studies of its anti-diabetic or anti-cancer activities, are not directly relevant to its disposal. However, it is important to note that in one study, HepG2 cells were treated with 50 µM of this compound for 72 hours to investigate its effect on sphingolipid metabolism.[10] Any waste generated from such an experiment, including cell culture media and consumables, must be disposed of as hazardous waste following the procedures outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 2. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 3. This compound | C41H30O26 | CID 14682455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
Personal protective equipment for handling Davidiin
Essential Safety Protocols for Handling Davidiin
Disclaimer: This document provides operational guidance for handling this compound based on its known biological activities as a potent, bioactive ellagitannin with anti-cancer properties.[1][2] As no formal Safety Data Sheet (SDS) is publicly available, these recommendations are derived from best practices for handling potentially hazardous or cytotoxic research compounds.[3][4] All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment before commencing any work.
This compound is a bioactive compound isolated from Polygonum capitatum that has demonstrated potent anti-diabetic and anti-cancer efficacy in research models.[1][5] Its mechanism of action includes the downregulation of key proteins associated with cancer and the inhibition of crucial post-translational modification processes.[1] Due to this high biological activity, all handling must be performed with stringent safety controls to prevent occupational exposure.
Hazard Assessment and Risk Profile
Given its potent biological effects, this compound should be handled as a compound with a high degree of unknown toxicity. The primary routes of exposure are inhalation of aerosolized powder, dermal absorption, and ingestion.
| Compound Information | Data |
| Molecular Formula | C₄₁H₃₀O₂₆[6] |
| Molecular Weight | 938.7 g/mol [6] |
| Physical State | Solid, amorphous powder[2] |
| Assumed Hazards | Potent bioactive agent. Cytotoxic and enzyme-inhibiting properties.[1] Long-term toxicological properties have not been fully elucidated. |
| Occupational Exposure Limits | Not established. A conservative control-banding approach is required. |
Personal Protective Equipment (PPE) Requirements
Selection of appropriate PPE is critical. Requirements vary based on the procedure being performed. All handling of solid this compound or concentrated solutions must occur within a certified chemical fume hood or other suitable containment enclosure.[4]
| Task | Respiratory Protection | Hand Protection | Body Protection | Eye/Face Protection |
| Weighing/Aliquoting (Solid) | N100/P100 Filtering Facepiece Respirator (Fit-tested) or PAPR | Double Nitrile Gloves | Disposable, solid-front gown with knit cuffs over a dedicated lab coat | Safety Goggles and Face Shield |
| Solution Preparation | N100/P100 Filtering Facepiece Respirator (Fit-tested) | Double Nitrile Gloves | Disposable, solid-front gown with knit cuffs | Safety Goggles |
| In Vitro/Cell Culture Work | Not required if performed in a certified Biosafety Cabinet | Double Nitrile Gloves | Disposable gown with knit cuffs | Safety Glasses |
| Waste Disposal | N95 Respirator | Double Nitrile Gloves | Disposable gown with knit cuffs | Safety Goggles |
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.[3][7]
Donning and Doffing Workflow
Caption: Workflow for the correct sequence of donning and doffing PPE.
Operational Plan: Handling and Disposal
A clear, step-by-step plan ensures safety from receipt of the compound to the final disposal of all contaminated materials.
Step 1: Preparation and Engineering Controls
-
Verify Containment: Ensure the chemical fume hood or ventilated enclosure is certified and functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including dedicated spatulas, weigh boats, glassware, and pre-labeled containers.
-
Prepare Waste Bags: Place a labeled hazardous waste bag or container within the containment area for immediate disposal of contaminated items.[4]
Step 2: Compound Handling
-
Don PPE: Follow the donning procedure outlined in the diagram above.
-
Perform Work: Conduct all manipulations with this compound deep within the fume hood to minimize the escape of aerosols or dust. Use a plastic-backed absorbent liner on the work surface.
-
Decontaminate: After handling, decontaminate all dedicated equipment and the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a surfactant-based cleaner. Dispose of all cleaning materials as hazardous waste.
This compound Handling and Disposal Workflow
Caption: Step-by-step workflow for handling this compound and managing waste.
Step 3: Waste Management and Disposal
Proper segregation and disposal of waste are critical to prevent environmental contamination and exposure to support staff.
| Waste Stream | Description | Disposal Container |
| Solid Waste | Contaminated gloves, gowns, weigh boats, pipette tips, absorbent pads. | Labeled, sealed 6-mil polyethylene (B3416737) bag or puncture-proof container for cytotoxic waste.[8] |
| Liquid Waste | Unused solutions, contaminated solvents from cleaning. | Labeled, sealed hazardous waste container (e.g., glass or polyethylene bottle). |
| Sharps Waste | Contaminated needles, razor blades, or broken glass. | Puncture-proof, labeled sharps container designated for cytotoxic waste. |
Waste Stream Segregation Plan
Caption: Logical diagram for segregating this compound-contaminated waste streams.
References
- 1. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C41H30O26 | CID 14682455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. PPE and Decontamination | Substance Use | CDC [cdc.gov]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
